CYT-1010
Description
Properties
CAS No. |
213769-33-6 |
|---|---|
Molecular Formula |
C35H40N6O5 |
Molecular Weight |
624.7 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C35H40N6O5/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45)/t27-,29+,30-,31-/m0/s1 |
InChI Key |
CFVGCGXJRNVTFP-LYXINOJLSA-N |
Isomeric SMILES |
C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of CYT-1010
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the mechanism of action of CYT-1010, a novel analgesic agent in clinical development. The information is compiled from preclinical and early-phase clinical studies to serve as a technical resource for professionals in the field of pharmacology and drug development.
Introduction to this compound
This compound is a synthetic, cyclized analog of endomorphin-1, an endogenous opioid peptide.[1][2] It is designed to provide potent analgesia while mitigating the severe adverse effects associated with traditional opioid agonists, such as respiratory depression, addiction, and gastrointestinal issues.[1][3][4] The unique pharmacological profile of this compound stems from its novel mechanism of action, which involves preferential activation of a specific splice variant of the mu-opioid receptor (MOR).[1][3][4]
Core Mechanism of Action: Preferential Receptor Targeting
The primary mechanism of action of this compound is its selective agonism at a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor.[2] This receptor variant is initiated at Exon 11 of the OPRM1 gene and is also referred to as the endomorphin (EM) receptor.[3] This is in stark contrast to conventional opioids like morphine, which primarily target the full-length, seven-transmembrane (7TM) MOR encoded by Exon 1.[3]
The differential receptor activation is believed to be the cornerstone of this compound's improved safety profile. While activation of the full-length MOR is associated with both analgesia and the well-known adverse effects of opioids, the activation of the truncated Exon 11-derived receptor appears to predominantly mediate analgesia with a significant reduction in these side effects.[1][3][4]
Signaling Pathways
The binding of this compound to the truncated MOR variant initiates a signaling cascade that ultimately leads to an analgesic effect. While detailed, specific pathway analyses for the 6TM variant are still under extensive research, the general principles of opioid receptor signaling provide a framework for understanding its action. Opioid receptors, including the mu-opioid receptor and its variants, are G-protein coupled receptors (GPCRs). Upon agonist binding, they typically couple to inhibitory G-proteins (Gi/Go), leading to downstream effects that reduce neuronal excitability.
Diagram of Postulated this compound Signaling Pathway
Caption: Postulated signaling pathway of this compound at presynaptic and postsynaptic terminals.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Efficacy and Safety Profile
| Parameter | Finding | Species/Model | Source |
| Analgesic Potency | More potent than morphine | Animal pain models | [4] |
| Respiratory Depression | No significant respiratory depression at doses up to 9-fold the effective analgesic dose | Animal models | [4] |
| Addiction Potential | Little to no reward behavior observed | Animal testing | [4] |
| Anti-inflammatory Effects | Demonstrated robust anti-inflammatory effects | Preclinical studies | [1] |
Table 2: Phase 1 Clinical Trial Data
| Parameter | Finding | Population | Source |
| Safety | Demonstrated safety from serious adverse events | Humans | [1] |
| Analgesic Activity | Showed significant analgesic activity | Humans (acute pain models) | [1][4] |
| Onset of Action | Rapid onset of action | Humans | [1] |
| Respiratory Depression | No respiratory depression observed at the doses tested | Humans | [2] |
Experimental Protocols
Detailed experimental protocols for the studies cited are proprietary to the conducting organizations. However, based on standard pharmacological and clinical trial methodologies, the key experiments likely involved the following procedures.
5.1. Preclinical Assessment of Analgesia (Animal Models)
-
Objective: To determine the analgesic efficacy of this compound compared to a standard opioid like morphine.
-
Methodology (Illustrative - Tail Flick Test):
-
Animal Model: Male Sprague-Dawley rats.
-
Acclimation: Animals are acclimated to the testing environment and handling.
-
Baseline Measurement: The baseline tail-flick latency is determined by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time is established to prevent tissue damage.
-
Drug Administration: Animals are randomly assigned to receive intravenous (IV) injections of this compound at various doses, morphine, or a vehicle control.
-
Post-treatment Measurement: Tail-flick latencies are measured at multiple time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
Data Analysis: The percentage of maximum possible effect (%MPE) is calculated for each animal at each time point. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).
-
Diagram of a General Preclinical Analgesia Workflow
Caption: A generalized workflow for preclinical assessment of analgesic efficacy.
5.2. Assessment of Respiratory Depression (Whole-Body Plethysmography)
-
Objective: To evaluate the effect of this compound on respiratory function.
-
Methodology (Illustrative):
-
Animal Model: Freely moving, conscious rats or mice.
-
Apparatus: Animals are placed in a whole-body plethysmography chamber which measures changes in pressure caused by breathing.
-
Baseline Measurement: Baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded.
-
Drug Administration: Animals receive escalating doses of this compound or a positive control (e.g., morphine) that is known to cause respiratory depression.
-
Post-treatment Monitoring: Respiratory parameters are continuously monitored and recorded after drug administration.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups.
-
5.3. Phase 1 Human Trial for Safety and Analgesia
-
Objective: To assess the safety, tolerability, and preliminary analgesic efficacy of this compound in humans.
-
Methodology (Illustrative - First-in-Human, Single Ascending Dose):
-
Study Population: Healthy human volunteers.
-
Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design. Cohorts of subjects receive a single IV dose of this compound or placebo. The dose is escalated in subsequent cohorts after a safety review.
-
Safety Monitoring: Continuous monitoring of vital signs, electrocardiograms (ECGs), pulse oximetry, and clinical laboratory tests. Adverse events are recorded throughout the study.
-
Pharmacokinetic (PK) Sampling: Blood samples are collected at predetermined time points to characterize the PK profile of this compound.
-
Pharmacodynamic (PD) Assessment (Analgesia): An experimental pain model (e.g., cold pressor test, electrical stimulation) is used to induce a quantifiable level of pain. Pain scores are recorded at baseline and at various time points after drug administration.
-
Data Analysis: Safety and tolerability are assessed by summarizing adverse events and changes in safety parameters. PK parameters (e.g., Cmax, Tmax, AUC) are calculated. Analgesic effects are evaluated by comparing changes in pain scores between the this compound and placebo groups.
-
Conclusion
This compound represents a promising development in the field of pain management. Its novel mechanism of action, centered on the preferential activation of a truncated splice variant of the mu-opioid receptor, offers the potential for potent analgesia with a significantly improved safety and tolerability profile compared to traditional opioids. The data from preclinical and early clinical studies support its continued development for the treatment of moderate to severe pain. Further research and later-phase clinical trials will be crucial to fully elucidate its therapeutic potential and confirm its favorable risk-benefit profile in broader patient populations.
References
CYT-1010: A Technical Overview of a Novel Analgesic
Disclaimer: This document synthesizes publicly available information regarding CYT-1010. Detailed quantitative data from preclinical and clinical studies, as well as the specific experimental protocols used in the development of this compound, are not fully available in the public domain. The experimental protocols provided herein are representative of standard methodologies used in the field of analgesic drug development.
Introduction
This compound is an investigational analgesic compound that represents a novel approach to pain management.[1][2] It is a chemically stabilized, cyclized analog of endomorphin-1, a naturally occurring opioid peptide in the human body.[3][4] Developed by Cytogel Pharma, this compound is engineered to provide potent pain relief while mitigating the severe adverse effects commonly associated with traditional opioid analgesics, such as respiratory depression and addiction potential.[1][2][4] The compound is currently advancing to Phase 2 clinical trials.[5]
Mechanism of Action
This compound exerts its analgesic effects through a distinct mechanism of action centered on the mu-opioid receptor (MOR). Unlike conventional opioids such as morphine, which primarily target the full-length MOR encoded by Exon 1, this compound demonstrates preferential activation of a truncated splice variant of the MOR.[6] This truncated receptor, a six-transmembrane (6TM) variant originating from Exon 11, is associated with potent analgesia with a reduced liability for the adverse effects linked to classical MOR activation.[6]
The proposed signaling pathway for this compound involves its binding to and activation of these truncated MORs, leading to downstream signaling cascades that ultimately result in pain modulation. This targeted approach is believed to be the basis for its improved safety profile.
Preclinical Data
Preclinical studies have indicated a promising efficacy and safety profile for this compound. While specific quantitative data such as ED50 values are not publicly available, reports suggest that this compound is approximately three to four times more potent than morphine in providing pain relief.[1][2]
Analgesic Efficacy
The analgesic properties of this compound have been evaluated in animal models of pain. These studies have consistently demonstrated its high potency.
Safety Profile
A key differentiator of this compound in preclinical models is its improved safety profile compared to traditional opioids.
-
Respiratory Depression: Studies have shown that this compound causes profoundly reduced respiratory depression.[2] In animal models, no significant respiratory depression was observed at doses up to nine times the effective analgesic dose.[6]
-
Abuse Potential: this compound has demonstrated a substantially reduced potential for abuse and addiction.[2] Animal studies indicate little to no rewarding effects, suggesting a lower risk of addiction.[6]
-
Other Side Effects: Preclinical data also suggest a reduction in other common opioid-related side effects, such as nausea and vomiting.[6]
Clinical Data
Phase 1 Clinical Trial
A Phase 1 clinical trial of this compound has been completed in healthy human volunteers.[3] The study was designed to assess the safety and tolerability of the compound, and also included pharmacodynamic endpoints to measure analgesic activity.[3]
Key Findings:
-
Safety and Tolerability: this compound was generally well-tolerated at doses up to 0.15 mg/kg. No severe adverse events were reported.[3]
-
Analgesic Effect: A statistically significant analgesic effect was observed at a dose of 0.1 mg/kg. This was measured as a prolongation of the threshold time for cold pain sensation.[3]
-
Respiratory Function: No evidence of respiratory depression was observed at the doses tested.[3]
Further details on the pharmacokinetic profile and a comprehensive list of adverse events with their frequencies are not publicly available.
Phase 2 Clinical Trial
Cytogel Pharma has received authorization from the U.S. Food and Drug Administration (FDA) to proceed with a Phase 2 clinical trial for this compound.[5] This upcoming study is a randomized, double-blind, single-dose, placebo-controlled trial designed to evaluate the safety, analgesic efficacy, and tolerability of this compound compared to morphine in subjects with moderate to severe pain following third molar extraction.[5]
Representative Experimental Protocols
The following are detailed, representative protocols for the types of experiments commonly used to evaluate novel analgesic compounds like this compound.
Preclinical Analgesic Efficacy: Tail-Flick Test
The tail-flick test is a standard method to assess the analgesic efficacy of compounds in rodents by measuring the latency to a thermal stimulus.
Protocol:
-
Animal Acclimation: Acclimate rodents to the testing room for at least 30 minutes prior to the experiment.
-
Apparatus: Utilize a tail-flick analgesia meter with a radiant heat source.
-
Procedure:
-
Gently restrain the animal.
-
Position the animal's tail over the radiant heat source.
-
Initiate the heat stimulus and a timer simultaneously.
-
The test concludes and the timer stops when the animal flicks its tail away from the heat.
-
A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.
-
-
Data Collection: Record the latency to tail flick. Repeat the measurement 2-3 times with an inter-trial interval of at least 5 minutes.
-
Dosing and Testing:
-
Administer the test compound (e.g., this compound) or control (vehicle or morphine) via the appropriate route (e.g., intravenous, intraperitoneal).
-
Perform the tail-flick test at predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the time course of the analgesic effect.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated as: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.
Preclinical Respiratory Assessment: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for measuring respiratory parameters in conscious, unrestrained animals.
Protocol:
-
Animal Acclimation: Place the animal in the plethysmography chamber and allow it to acclimate for at least 30-60 minutes until respiratory parameters stabilize.
-
Apparatus: Use a whole-body plethysmograph connected to a pressure transducer and data acquisition software.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL/breath), and minute volume (mL/minute).
-
Drug Administration: Administer the test compound or control.
-
Post-Drug Monitoring: Continuously record respiratory parameters for a defined period after drug administration.
-
Data Analysis: Compare the post-drug respiratory parameters to the baseline values to determine the extent of respiratory depression.
Preclinical Abuse Potential: Conditioned Place Preference
The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug.
Protocol:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning (Baseline): On day 1, place the animal in the apparatus with free access to both compartments and record the time spent in each to establish any baseline preference.
-
Conditioning:
-
On subsequent days, administer the test compound and confine the animal to one compartment for a set period (e.g., 30 minutes).
-
On alternate days, administer the vehicle and confine the animal to the other compartment.
-
-
Post-Conditioning (Test): After the conditioning phase, place the animal in the apparatus with free access to both compartments in a drug-free state and record the time spent in each compartment.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a rewarding effect and potential for abuse.
References
- 1. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 2. This compound® - Cytogel Pharma [cytogelpharma.com]
- 3. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for this compound [prnewswire.com]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
- 6. firstwordpharma.com [firstwordpharma.com]
CYT-1010: A Technical Overview of an Endomorphin-1 Analog Targeting Novel Opioid Receptor Splice Variants
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CYT-1010 is a synthetic, cyclized peptide analog of the endogenous opioid endomorphin-1. It is a high-affinity, selective agonist for the mu-opioid receptor (MOR) with a novel mechanism of action that involves preferential activation of truncated splice variants of the MOR, specifically those containing Exon 11.[1] This preferential binding is hypothesized to be the basis for its potent analgesic effects, which are reported to be three to four times greater than morphine in preclinical studies, coupled with a significantly improved safety profile.[2][3] Notably, this compound is associated with a reduced risk of respiratory depression and a lower abuse potential compared to traditional opioid analgesics.[1] Having successfully completed Phase 1 clinical trials, this compound is advancing to Phase 2 development for the treatment of moderate to severe pain.[4][5] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and detailed experimental methodologies.
Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors
The primary mechanism of action of this compound is its selective agonism at the mu-opioid receptor. Unlike traditional opioids such as morphine, which primarily target the full-length MOR encoded by Exon 1, this compound preferentially activates truncated splice variants of the MOR that are initiated at Exon 11.[6] These six-transmembrane (6TM) domain receptor variants are expressed in the central nervous system and are implicated in mediating analgesia with a reduced liability for the adverse effects associated with classical MOR activation, such as respiratory depression and reward pathways leading to addiction.[3]
Signaling Pathway
Upon binding to the mu-opioid receptor, this compound initiates a G-protein-mediated signaling cascade. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, this compound stimulates the recruitment of β-arrestin, a key protein in receptor desensitization and internalization, as well as in G-protein-independent signaling. The preferential activation of Exon 11-containing MOR splice variants by this compound is thought to modulate these downstream signaling pathways in a manner that uncouples potent analgesia from the signaling cascades responsible for respiratory depression and reward.
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a basis for comparison with other opioids.
Table 1: Receptor Binding and Functional Activity
| Parameter | Receptor | Value | Species/System | Reference |
| Inhibitory Constant (Ki) | Mu-Opioid (MOR) | 0.25 nM | Not Specified | [7] |
| Delta-Opioid (DOR) | 38 nM | Not Specified | [7] | |
| Kappa-Opioid (KOR) | 248 nM | Not Specified | [7] | |
| EC50 (β-arrestin recruitment) | Mu-Opioid (MOR) | 13.1 nM | Not Specified | [8] |
| EC50 (cAMP inhibition) | Mu-Opioid (MOR) | 0.0053 nM | Not Specified | [8] |
Table 2: Preclinical and Clinical Observations
| Parameter | Observation | Model/Study | Reference |
| Analgesic Potency | 3-4 times more potent than morphine | Preclinical animal models | [2][3] |
| Respiratory Safety | No respiratory depression observed | Phase 1 Clinical Trial (up to 0.15 mg/kg) | [1] |
| No respiratory depression at doses up to 9-fold the effective analgesic dose | Preclinical animal models | [2] | |
| Abuse Potential | Reduced abuse potential compared to morphine | Preclinical rodent conditioned place preference | [1] |
| Analgesic Efficacy | Statistically significant prolongation of cold pain sensation threshold | Phase 1 Clinical Trial (0.1 mg/kg) | |
| Anti-inflammatory Effects | Attenuation of neurogenic inflammation and thermal hyperalgesia | Rodent models | [9] |
Experimental Protocols
Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard pharmacological practices, the following methodologies are likely to have been employed.
Receptor Binding Assays
These assays are performed to determine the binding affinity of this compound to opioid receptors.
-
Objective: To determine the inhibitory constant (Ki) of this compound at mu, delta, and kappa opioid receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) recombinantly expressing the specific opioid receptor subtype or from brain tissue (e.g., rat or mouse).
-
Radioligand Competition Assay: A constant concentration of a high-affinity radiolabeled ligand (e.g., [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, [3H]-U69,593 for KOR) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.
-
In Vivo Analgesia Assays
These assays are used to evaluate the pain-relieving effects of this compound in animal models.
-
Objective: To determine the analgesic potency (ED50) of this compound.
-
Models:
-
Tail-flick and Hot-plate tests: These are standard models for assessing thermal nociception. The latency of the animal to withdraw its tail from a radiant heat source or to lick its paws on a heated surface is measured.
-
Inflammatory Pain Models (e.g., mustard oil-induced): An inflammatory agent is injected into the paw of the animal, and the resulting edema and plasma extravasation are measured as indicators of inflammation and pain.
-
Neuropathic Pain Models: These models involve nerve injury to induce a chronic pain state.
-
-
Methodology:
-
Animal Acclimation: Animals (typically rats or mice) are acclimated to the testing environment.
-
Baseline Measurement: A baseline response to the noxious stimulus is recorded before drug administration.
-
Drug Administration: this compound is administered (e.g., intravenously, intraperitoneally, or subcutaneously) at various doses.
-
Post-treatment Measurement: The response to the noxious stimulus is measured at specific time points after drug administration.
-
Data Analysis: The analgesic effect is calculated as the percentage of maximal possible effect (%MPE). The ED50 (the dose that produces 50% of the maximal analgesic effect) is determined from the dose-response curve.
-
Respiratory Depression Assessment
This is a critical safety pharmacology study to evaluate the effect of this compound on respiratory function.
-
Objective: To assess the potential of this compound to induce respiratory depression.
-
Methodology:
-
Animal Preparation: Animals (e.g., rats or non-human primates) are placed in whole-body plethysmography chambers that allow for the continuous monitoring of respiratory parameters.
-
Baseline Recording: Respiratory parameters (respiratory rate, tidal volume, minute ventilation) are recorded to establish a baseline.
-
Drug Administration: this compound is administered, often at doses exceeding the analgesic effective dose.
-
Continuous Monitoring: Respiratory parameters are continuously monitored for a specified period after drug administration.
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared to a positive control (e.g., morphine) and a vehicle control.
-
Abuse Potential Assessment (Conditioned Place Preference)
The conditioned place preference (CPP) paradigm is used to assess the rewarding or aversive properties of a drug, providing an indication of its abuse potential.
-
Objective: To determine if this compound produces a conditioned place preference.
-
Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-conditioning Phase: The animal's initial preference for either compartment is determined by allowing it to freely explore the entire apparatus.
-
Conditioning Phase: Over several days, the animal receives injections of this compound and is confined to one compartment, and on alternate days receives a vehicle injection and is confined to the other compartment.
-
Test Phase: The animal is placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a rewarding effect and potential for abuse.
-
Conclusion and Future Directions
This compound represents a promising development in the field of opioid analgesics. Its novel mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants, offers a potential pathway to dissociate potent analgesia from the life-threatening and addictive side effects of traditional opioids. The available preclinical and Phase 1 clinical data support its continued development.
Future research and clinical trials will be crucial to fully elucidate the therapeutic potential of this compound. Key areas of investigation will include:
-
Phase 2 and 3 Clinical Trials: To establish the efficacy and safety of this compound in various pain populations.
-
Head-to-Head Comparator Studies: To directly compare the analgesic efficacy and side-effect profile of this compound with standard-of-care opioids.
-
Long-term Safety and Tolerance: To evaluate the development of tolerance and physical dependence with chronic administration.
-
Further Mechanistic Studies: To provide a more detailed understanding of the downstream signaling pathways activated by this compound at different MOR splice variants.
The successful development of this compound could offer a significant advancement in pain management, providing a much-needed therapeutic option with an improved safety and tolerability profile.
References
- 1. academic.oup.com [academic.oup.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. This compound® - Cytogel Pharma [cytogelpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. Frontiers | The sythetic endomorphin-1 analog, this compound, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
CYT-1010: A Novel Analgesic Targeting the Truncated Mu-Opioid Receptor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
CYT-1010 is a novel, first-in-class analgesic agent developed by Cytogel Pharma, representing a significant advancement in pain management.[1][2] As a cyclized analog of the endogenous opioid peptide endomorphin-1, this compound exhibits a unique mechanism of action by preferentially targeting a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor (MOR), encoded by exon 11 of the OPRM1 gene.[3][4][5] This selective agonism is believed to be the basis for its potent analgesic effects, which are reported to be three to four times greater than morphine in preclinical studies, coupled with a markedly improved safety profile.[2] Notably, this compound has demonstrated a significant reduction in the severe side effects that plague traditional opioids, including respiratory depression, addiction potential, and constipation.[4][6] Having successfully completed Phase 1 clinical trials, this compound is now advancing to Phase 2, positioning it as a promising candidate to address the ongoing opioid crisis.[2]
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental methodologies used in its evaluation.
Introduction: The Opioid Crisis and the Need for Safer Analgesics
The devastating impact of the opioid crisis has underscored the urgent need for new pain therapeutics that can effectively manage severe pain without the life-threatening and addictive properties of conventional opioids. Traditional opioids, such as morphine and fentanyl, exert their effects primarily through the full-length, seven-transmembrane (7TM) mu-opioid receptor.[5] While effective for pain relief, activation of this receptor is also responsible for the well-documented adverse effects that have led to widespread abuse and overdose deaths.
The discovery of naturally occurring opioid peptides, the endomorphins, and the identification of splice variants of the mu-opioid receptor have opened new avenues for the development of safer analgesics.[4] this compound emerges from this research as a rationally designed molecule that leverages the distinct pharmacology of the truncated 6TM mu-opioid receptor to dissociate potent analgesia from severe side effects.
The Truncated Mu-Opioid Receptor: A Novel Therapeutic Target
The gene encoding the mu-opioid receptor, OPRM1, undergoes extensive alternative splicing, giving rise to multiple receptor isoforms. Among these are truncated variants that possess only six transmembrane domains (6TM), lacking the first transmembrane domain of the canonical 7TM receptor.[7] These 6TM variants are generated from an alternative promoter associated with exon 11.[5]
While the full-length 7TM MOR is the primary target of traditional opioids, the 6TM variant has been identified as a key mediator of potent analgesia with a more favorable side-effect profile.[7] Compounds that preferentially activate this truncated receptor have the potential to revolutionize pain management.
This compound: A First-in-Class 6TM MOR Agonist
This compound is a synthetic, cyclized analog of endomorphin-1, an endogenous peptide with high affinity and selectivity for the mu-opioid receptor.[3][4] The chemical modifications in this compound enhance its stability and pharmacokinetic properties while directing its activity towards the 6TM MOR splice variant.[6]
Mechanism of Action
This compound acts as a potent agonist at the truncated 6TM mu-opioid receptor.[5] This preferential activation is thought to initiate a signaling cascade that leads to robust analgesia while minimizing the recruitment of pathways associated with the adverse effects of traditional opioids. In contrast, conventional opioids like morphine primarily activate the full-length 7TM receptor, which is linked to a broader range of downstream signaling events, including those responsible for respiratory depression and reward pathways.[5]
Signaling Pathways
The signaling pathways downstream of the full-length and truncated mu-opioid receptors are believed to differ, accounting for the distinct pharmacological profiles of their respective agonists.
References
- 1. In vitro and in vivo characterization of opioid activities of endomorphins analogs with novel constrained C-terminus: evidence for the important role of proper spatial disposition of the third aromatic ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound® - Cytogel Pharma [cytogelpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
CYT-1010: A Technical Overview of its Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel synthetic, cyclic analog of the endogenous opioid peptide endomorphin-1.[1][2] It is a highly selective and potent agonist for the mu-opioid receptor (MOR) and is currently under investigation as a powerful analgesic with a potentially improved safety profile compared to traditional opioids.[1][3] Preclinical and early clinical studies suggest that this compound's unique mechanism of action, which involves preferential activation of a truncated splice variant of the mu-opioid receptor, may dissociate the desired analgesic effects from adverse effects such as respiratory depression and addiction potential.[1][4][5] This technical guide provides an in-depth analysis of the receptor binding affinity of this compound, the experimental protocols used to characterize it, and its proposed signaling pathways.
Receptor Binding Affinity of this compound
This compound exhibits a high affinity and selectivity for the mu-opioid receptor. Quantitative analysis of its binding and functional properties reveals a nuanced interaction with the opioid receptor system, including a notable bias in its signaling cascade.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data available for this compound and, for comparative purposes, the endogenous ligand endomorphin-1.
Table 1: this compound Opioid Receptor Binding Affinity [6]
| Receptor Subtype | Ligand | Kᵢ (nM) |
| Human Mu-Opioid Receptor (hMOR) | This compound | 0.25 |
| Delta-Opioid Receptor | This compound | 38 |
| Kappa-Opioid Receptor | This compound | 248 |
Table 2: this compound Functional Activity at the Mu-Opioid Receptor [7][8]
| Assay | Parameter | Value (nM) |
| β-arrestin Recruitment | EC₅₀ | 13.1 |
| Inhibition of cAMP Production | EC₅₀ | 0.0053 |
The data clearly indicates that this compound is a potent MOR agonist with significantly lower affinity for the delta and kappa opioid receptors.[6] The pronounced difference between its EC₅₀ values for G-protein activation (measured by cAMP inhibition) and β-arrestin recruitment suggests that this compound is a G-protein biased agonist.[6][7][8] This biased agonism is a key aspect of its pharmacological profile and is thought to contribute to its improved safety profile.[6]
Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors
A novel aspect of this compound's mechanism of action is its preferential activation of a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor, which is associated with exon 11 of the OPRM1 gene.[1][4][9] Traditional opioids like morphine primarily activate the full-length, seven-transmembrane (7TM) isoform of the MOR.[9] It is hypothesized that the differential activation of these receptor variants contributes to the distinct pharmacological profiles of this compound and conventional opioids.[9][10] The 6TM variant lacks the first transmembrane domain and the extracellular N-terminus of the full-length receptor.[11][12]
Experimental Protocols
The characterization of this compound's receptor binding affinity and functional activity involves standard pharmacological assays. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the mu, delta, and kappa opioid receptors.
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu, delta, or kappa opioid receptors.
-
Radioligands:
-
[³H]-DAMGO (for mu-opioid receptor)
-
[³H]-DPDPE (for delta-opioid receptor)
-
[³H]-U-69,593 (for kappa-opioid receptor)
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
25 µL of assay buffer or non-specific binding control (Naloxone).
-
25 µL of varying concentrations of this compound.
-
50 µL of the respective radioligand at a concentration close to its Kₔ.
-
100 µL of the membrane preparation.
-
-
-
Incubation:
-
Incubate the plate at 25°C for 60-90 minutes to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) by non-linear regression analysis of the competition curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
Functional Assays: cAMP Inhibition and β-arrestin Recruitment
Objective: To determine the functional potency (EC₅₀) of this compound in activating G-protein signaling and inducing β-arrestin recruitment.
cAMP Inhibition Assay Methodology:
-
Cell Culture: Culture CHO or HEK293 cells expressing the human mu-opioid receptor.
-
Stimulation: Pre-incubate the cells with varying concentrations of this compound for 10-15 minutes. Then, stimulate the cells with forskolin (B1673556) (an adenylyl cyclase activator) for 15-30 minutes at 37°C.
-
Lysis and Detection: Stop the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available ELISA or HTRF kit.
-
Data Analysis: Determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production by non-linear regression.
β-arrestin Recruitment Assay Methodology:
-
Cell Line: Use a cell line engineered to express the mu-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoveRx PathHunter or Promega Tango technology).
-
Stimulation: Treat the cells with varying concentrations of this compound and incubate for 60-90 minutes at 37°C.
-
Detection: Add the detection reagents provided with the assay kit and measure the resulting signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Determine the EC₅₀ for β-arrestin recruitment by non-linear regression.
Signaling Pathways
Upon binding to the mu-opioid receptor, this compound initiates an intracellular signaling cascade. Its biased agonism suggests a preference for the G-protein signaling pathway over the β-arrestin pathway.
Canonical Mu-Opioid Receptor Signaling
The binding of an agonist to the full-length 7TM MOR typically leads to the activation of inhibitory G-proteins (Gᵢ/Gₒ). This results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These events collectively lead to a reduction in neuronal excitability and neurotransmitter release, producing analgesia. Concurrently, agonist binding can also lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding desensitizes the G-protein signaling and can initiate a separate wave of signaling, as well as receptor internalization.
Proposed Signaling of the Truncated 6TM Mu-Opioid Receptor
The signaling pathway initiated by this compound binding to the truncated 6TM MOR variant is a subject of ongoing research. It is believed that this truncated receptor, lacking the N-terminus and first transmembrane domain, may couple to G-proteins differently than the full-length receptor. This altered coupling could be a structural basis for the biased agonism observed with this compound, favoring the G-protein-mediated analgesic pathway while potentially reducing the recruitment of β-arrestin, which is associated with receptor desensitization and some adverse effects.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound® - Cytogel Pharma [cytogelpharma.com]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 10. JCI - A new splice of life for the μ-opioid receptor [jci.org]
- 11. youtube.com [youtube.com]
- 12. Alternative Pre-mRNA Splicing of the Mu Opioid Receptor Gene, OPRM1: Insight into Complex Mu Opioid Actions - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the CYT-1010 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYT-1010 is a novel, first-in-class synthetic peptide analog of endomorphin-1, engineered as a potent and selective agonist for the mu-opioid receptor (MOR).[1][2][3][4] Its unique pharmacological profile is characterized by biased agonism, preferentially activating G-protein signaling pathways while minimally engaging β-arrestin recruitment.[5] This biased signaling is believed to be the mechanistic basis for its potent analgesic effects, comparable to or exceeding that of morphine, but with a significantly improved safety profile, including reduced respiratory depression, abuse potential, and tolerance.[3][4][6] this compound exhibits a particular affinity for a truncated, 6-transmembrane splice variant of the MOR, encoded by exon 11, also known as the endomorphin receptor.[1][7] This technical guide provides a comprehensive overview of the this compound signaling pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and workflows.
Mechanism of Action: Preferential Activation of Truncated Mu-Opioid Receptors
This compound is a cyclized D-lysine-containing analog of endomorphin-1.[8][9] This structural modification confers enhanced stability and a distinct pharmacological profile compared to its endogenous counterpart. The primary molecular target of this compound is the mu-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][8] Notably, this compound demonstrates preferential binding to a truncated splice variant of the MOR that is initiated at exon 11.[1][4][7] This variant, often referred to as the endomorphin (EM) receptor, is a 6-transmembrane protein, differing from the full-length 7-transmembrane MOR targeted by traditional opioids like morphine.[1][7] The preferential activation of this exon 11-associated receptor is linked to the powerful analgesic properties of this compound, with a greater margin of safety.[1][7]
The this compound Signaling Cascade: A G-Protein Biased Pathway
The signaling cascade initiated by this compound is a prime example of biased agonism, a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. In the case of this compound, there is a strong bias towards the G-protein signaling pathway and away from the β-arrestin pathway.
G-Protein Activation and Downstream Effectors
Upon binding of this compound to the truncated MOR, the receptor undergoes a conformational change that facilitates the activation of inhibitory G-proteins of the Gi/o family.[10][11] This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits.[11][12] These dissociated subunits then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10] The reduction in cAMP levels results in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins involved in neuronal excitability and neurotransmitter release.
-
Modulation of Ion Channels:
-
Activation of G-Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit directly binds to and activates GIRK channels.[9][13][14] This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[9]
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits the activity of N-type and P/Q-type voltage-gated calcium channels.[15][16] By reducing calcium influx into the presynaptic terminal, this compound attenuates the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P, which are crucial for the transmission of pain signals.
-
The culmination of these G-protein mediated events is a significant reduction in neuronal excitability and nociceptive signaling, resulting in potent analgesia.
Reduced β-Arrestin Recruitment and Its Consequences
In contrast to its potent activation of G-protein signaling, this compound demonstrates significantly weaker recruitment of β-arrestin to the MOR. The recruitment of β-arrestin is a key step in the desensitization and internalization of GPCRs.[1][2] For traditional opioids, robust β-arrestin recruitment leads to receptor uncoupling from G-proteins, followed by receptor endocytosis, which contributes to the development of tolerance.[8][17] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades that have been implicated in some of the adverse effects of opioids.
The reduced propensity of this compound to engage the β-arrestin pathway has several favorable consequences:
-
Reduced Receptor Desensitization and Internalization: With minimal β-arrestin recruitment, the MOR is less likely to be desensitized and internalized, potentially leading to a more sustained analgesic effect and a reduction in the development of tolerance.[1][2]
-
Mitigation of Adverse Effects: The signaling pathways initiated by β-arrestin have been linked to opioid-induced side effects such as respiratory depression and constipation.[5] By avoiding the activation of these pathways, this compound exhibits a significantly improved safety profile.
Quantitative Data Summary
The pharmacological properties of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Functional Activity of this compound
| Assay | Parameter | Value |
| β-Arrestin Recruitment | EC50 | 13.1 nM |
| Inhibition of cAMP Production | EC50 | 0.0053 nM |
Data from AbMole BioScience and MedChemExpress.[18]
Table 2: Opioid Receptor Binding Affinity of this compound
| Receptor Subtype | Parameter | Value |
| Mu (µ) | Ki | 0.25 nM |
| Delta (δ) | Ki | 38 nM |
| Kappa (κ) | Ki | 248 nM |
Data from a 2023 publication on novel opioids.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the signaling and binding properties of this compound.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the mu-opioid receptor.
Objective: To determine the binding affinity of this compound for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of [³H]-DAMGO (at a concentration near its Kd), 50 µL of assay buffer, and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of [³H]-DAMGO, 50 µL of 10 µM naloxone, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of [³H]-DAMGO, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-DAMGO) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Inhibition Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound.
Objective: To determine the EC50 of this compound for the inhibition of cAMP production.
Materials:
-
Cell Line: A stable cell line co-expressing the human mu-opioid receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement (e.g., HEK293-MOR).
-
Adenylyl Cyclase Stimulator: Forskolin (B1673556).
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Plate the cells in a 96-well or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase and induce cAMP production.
-
Incubate for a further specified time (e.g., 30 minutes).
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control (100%) and the basal control (0%).
-
Plot the percentage of inhibition of cAMP production against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
β-Arrestin Recruitment Assay
This protocol describes a method to quantify the recruitment of β-arrestin to the mu-opioid receptor upon stimulation with this compound.
Objective: To determine the EC50 of this compound for β-arrestin recruitment.
Materials:
-
Cell Line: A stable cell line engineered to express the mu-opioid receptor fused to a protein fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary protein fragment (e.g., the PathHunter® β-arrestin assay system).
-
Test Compound: this compound.
-
Positive Control: A known MOR agonist that strongly recruits β-arrestin (e.g., DAMGO).
-
Detection Reagents: Substrate for the complemented enzyme.
-
Luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a 384-well white, clear-bottom assay plate and incubate overnight.
-
Compound Addition: Add serial dilutions of this compound or the positive control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagents containing the enzyme substrate to all wells.
-
Signal Measurement: Incubate at room temperature for a specified time (e.g., 60 minutes) and then measure the luminescent or fluorescent signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the response of the positive control (100%) and a vehicle control (0%).
-
Plot the percentage of β-arrestin recruitment against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Conclusion
This compound represents a significant advancement in the field of opioid pharmacology. Its novel mechanism of action, centered on the preferential activation of truncated mu-opioid receptor splice variants and its G-protein biased signaling profile, provides a clear molecular basis for its potent analgesic efficacy and improved safety profile. The dissociation of potent G-protein signaling from weak β-arrestin recruitment offers a promising strategy for the development of next-generation analgesics that can effectively manage severe pain without the debilitating side effects that characterize traditional opioid therapies. Further clinical development of this compound is anticipated to provide a much-needed therapeutic alternative for patients and healthcare providers.[1][6][7][19]
References
- 1. Regulation of μ-opioid receptors: desensitization, phosphorylation, internalization, and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound® - Cytogel Pharma [cytogelpharma.com]
- 7. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 8. Morphine - Wikipedia [en.wikipedia.org]
- 9. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. youtube.com [youtube.com]
- 12. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A pervasive mechanism for analgesia: Activation of GIRK2 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of Selective Agonists and Antagonists to G Protein-Activated Inwardly Rectifying Potassium Channels: Candidate Medicines for Drug Dependence and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Regulation of µ-Opioid Receptors: Desensitization, Phosphorylation, Internalization, and Tolerance | Semantic Scholar [semanticscholar.org]
- 18. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
A Technical Guide to CYT-1010: A Novel Analgesic Targeting Truncated Mu-Opioid Receptor Variants
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of CYT-1010, a novel endomorphin-1 analog, and traditional opioids. This compound exhibits a unique mechanism of action, preferentially targeting a truncated splice variant of the mu-opioid receptor (MOR). This targeted engagement is hypothesized to elicit potent analgesia while mitigating the severe adverse effects associated with traditional opioids, such as respiratory depression and addiction. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the distinct signaling pathways to offer a comprehensive resource for the scientific community.
Introduction: The Opioid Crisis and the Need for Safer Analgesics
Traditional opioids, such as morphine, are potent analgesics that have been the cornerstone of pain management for decades.[1] Their clinical utility, however, is severely hampered by a narrow therapeutic window and a high potential for addiction, tolerance, and life-threatening respiratory depression.[2][3] These adverse effects are primarily mediated through the activation of the full-length, seven-transmembrane (7TM) mu-opioid receptor (MOR).[4] The urgent need for safer and more effective pain therapeutics has driven the development of novel compounds with alternative mechanisms of action.
This compound is a first-in-class endomorphin analog designed to address the limitations of traditional opioids.[5] It is a cyclized, D-lysine-containing analog of the endogenous opioid peptide endomorphin-1.[3] Preclinical and early clinical data suggest that this compound provides potent pain relief with a significantly improved safety profile, including a profound reduction in respiratory depression and abuse potential.[3][6]
Mechanism of Action: A Paradigm Shift in Opioid Receptor Targeting
The novel mechanism of action of this compound lies in its preferential activation of a truncated, six-transmembrane (6TM) splice variant of the MOR, specifically the variant containing exon 11.[3][7] This contrasts with traditional opioids like morphine, which primarily target the full-length 7TM MOR encoded by exon 1.[4]
The differential receptor targeting is believed to be the basis for the distinct pharmacological profiles of this compound and traditional opioids. The full-length 7TM MOR, upon activation by traditional opioids, initiates signaling cascades that lead to both analgesia and adverse effects. In contrast, the truncated 6TM MOR variant targeted by this compound appears to predominantly mediate analgesia with minimal engagement of the pathways responsible for respiratory depression and reward.[8]
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and traditional opioids. A direct head-to-head comparison from a single study is ideal for minimizing inter-study variability. Where such data is not available, representative values from multiple studies are provided.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | Truncated MOR (Exon 11 variant) | Data Not Available | |
| Full-length MOR | Data Not Available | ||
| Morphine | Full-length MOR | 1-100 nM | [9] |
Table 1: Receptor Binding Affinities. A critical gap in the current literature is the lack of specific binding affinity (Ki) data for this compound at both the truncated and full-length mu-opioid receptors. This data is essential for quantitatively describing its receptor selectivity.
| Compound | Assay | Analgesic Potency (ED50) | Reference |
| This compound | Hot Plate Test (Rat) | Claimed to be 3-4x more potent than morphine | [8] |
| Morphine | Hot Plate Test (Rat, 52°C) | 2.8 mg/kg (SC) | [10] |
| Hot Plate Test (Rat, 55°C) | 2.6 mg/kg (SC) | [10] | |
| Hot Plate Test (Rat) | Minimum Effective Dose (MED) = 3.0 mg/kg | [4] |
Table 2: Analgesic Potency. While preclinical studies claim this compound is significantly more potent than morphine, direct comparative ED50 values from peer-reviewed studies are needed for a definitive comparison.
| Compound | Parameter | Value | Reference |
| This compound | G-protein activation (cAMP inhibition) | EC50 = 0.0053 nM | |
| β-arrestin recruitment | EC50 = 13.1 nM | ||
| Morphine | G-protein activation ([³⁵S]GTPγS) | Partial Agonist | [11] |
| β-arrestin recruitment | Partial Agonist | [11] |
Table 3: In Vitro Functional Activity. this compound demonstrates a significant bias towards G-protein signaling over β-arrestin recruitment, a characteristic hypothesized to contribute to its improved side-effect profile.
| Compound | Therapeutic Index (Analgesia vs. Respiratory Depression) | Reference |
| This compound | "no respiratory depression, at doses up to 9-fold the effective dose for pain relief" | [8] |
| Fentanyl | Safety Index (ORantinociception/ORrespiratory depression) = 1.20 | [12] |
| Buprenorphine | Safety Index (ORantinociception/ORrespiratory depression) = 13.54 | [12] |
Table 4: Therapeutic Index. A quantitative therapeutic index for this compound has not been formally reported. The qualitative data suggests a significantly wider safety margin compared to traditional opioids.
Detailed Experimental Protocols
Analgesia Assessment: Hot Plate Test
The hot plate test is a widely used method to assess the thermal nociceptive threshold in rodents.
-
Apparatus: A commercially available hot plate apparatus with a temperature-controlled surface, enclosed by a transparent cylinder to confine the animal.
-
Procedure:
-
The hot plate surface is maintained at a constant temperature (e.g., 52 ± 0.5°C).
-
A baseline latency is determined for each animal by placing it on the hot plate and measuring the time until a nociceptive response is observed (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered the test compound (e.g., this compound or morphine) or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
At predetermined time points post-administration, the animals are placed back on the hot plate, and the response latency is measured.
-
-
Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. ED50 values are determined from dose-response curves.[4]
Respiratory Depression Assessment: Whole-Body Plethysmography
Whole-body plethysmography is a non-invasive method for monitoring respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A set of plethysmography chambers, each connected to a pressure transducer to detect respiratory-induced pressure changes. The system is calibrated to convert pressure signals into volume.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers for a defined period.
-
Baseline respiratory parameters, including respiratory rate (breaths/min), tidal volume (mL), and minute volume (mL/min), are recorded.
-
The test compound or vehicle is administered.
-
Respiratory parameters are continuously monitored for a specified duration post-administration.
-
-
Data Analysis: Changes in respiratory rate, tidal volume, and minute volume from baseline are calculated and compared between treatment groups. A significant decrease in these parameters is indicative of respiratory depression.[10][13]
In Vitro Functional Assays
This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
-
Materials: Cell membranes expressing the mu-opioid receptor (full-length or truncated variants), [³⁵S]GTPγS, GDP, and the test compounds.
-
Procedure:
-
Cell membranes are incubated with the test compound at various concentrations in the presence of GDP.
-
[³⁵S]GTPγS is added to initiate the reaction.
-
The reaction is incubated to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The specific binding of [³⁵S]GTPγS is plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are determined.[11]
Various assay formats, such as BRET (Bioluminescence Resonance Energy Transfer) or enzyme complementation assays, can be used to measure the recruitment of β-arrestin to the activated receptor.
-
Principle: These assays typically involve co-expression of the receptor fused to a donor molecule (e.g., a luciferase) and β-arrestin fused to an acceptor molecule (e.g., a fluorescent protein). Agonist-induced recruitment brings the donor and acceptor into close proximity, resulting in a measurable signal (e.g., light emission or fluorescence).
-
Procedure:
-
Cells co-expressing the receptor-donor and β-arrestin-acceptor constructs are plated.
-
The cells are treated with the test compound at various concentrations.
-
The signal (e.g., luminescence or fluorescence) is measured using a plate reader.
-
-
Data Analysis: The signal is plotted against the agonist concentration to generate dose-response curves, from which EC50 and Emax values are determined.[14]
Abuse Potential Assessment: Conditioned Place Preference (CPP)
The CPP paradigm is a preclinical model used to assess the rewarding or aversive properties of a drug.
-
Apparatus: A multi-compartment chamber where each compartment has distinct visual and tactile cues.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives the test drug and is confined to one of the non-preferred compartments. On alternate days, the animal receives vehicle and is confined to the opposite compartment.
-
Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates that the drug has rewarding properties and thus, abuse potential.[2][15]
Signaling Pathways: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways for traditional opioids and this compound.
Traditional Opioid Signaling Pathway
// Nodes Morphine [label="Traditional Opioid\n(e.g., Morphine)", fillcolor="#FBBC05", fontcolor="#202124"]; MOR_7TM [label="Full-length Mu-Opioid Receptor (7TM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(K+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Analgesia", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Respiratory_Depression [label="Respiratory\nDepression", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Addiction [label="Addiction/\nReward", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=rectangle]; Internalization [label="Receptor\nInternalization", fillcolor="#5F6368", fontcolor="#FFFFFF", shape=rectangle];
// Edges Morphine -> MOR_7TM [arrowhead=vee, color="#202124"]; MOR_7TM -> G_protein [label="Activates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#34A853"]; MOR_7TM -> Beta_Arrestin [label="Recruits", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#EA4335"]; G_protein -> AC [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; AC -> cAMP [arrowhead=vee, style=dashed, color="#202124"]; cAMP -> PKA [arrowhead=vee, style=dashed, color="#202124"]; G_protein -> Ion_Channels [label="Modulates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ion_Channels -> Analgesia [arrowhead=vee, color="#34A853"]; AC -> Analgesia [arrowhead=vee, color="#34A853"]; Beta_Arrestin -> Respiratory_Depression [arrowhead=vee, color="#EA4335"]; Beta_Arrestin -> Addiction [arrowhead=vee, color="#EA4335"]; Beta_Arrestin -> Internalization [arrowhead=vee, color="#5F6368"]; } Traditional opioid signaling cascade.
This compound Signaling Pathway
// Nodes CYT1010 [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MOR_6TM [label="Truncated Mu-Opioid Receptor (6TM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Beta_Arrestin [label="β-Arrestin\n(Minimal Recruitment)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="PKA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Ion_Channels [label="Ion Channels\n(K+, Ca2+)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Analgesia [label="Potent Analgesia", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle]; Reduced_Side_Effects [label="Reduced Respiratory\nDepression & Addiction", fillcolor="#34A853", fontcolor="#FFFFFF", shape=rectangle];
// Edges CYT1010 -> MOR_6TM [arrowhead=vee, color="#202124"]; MOR_6TM -> G_protein [label="Preferentially\nActivates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#34A853"]; MOR_6TM -> Beta_Arrestin [style=dashed, arrowhead=vee, color="#5F6368"]; G_protein -> AC [label="Inhibits", fontsize=8, fontcolor="#202124", arrowhead=tee, color="#202124"]; AC -> cAMP [arrowhead=vee, style=dashed, color="#202124"]; cAMP -> PKA [arrowhead=vee, style=dashed, color="#202124"]; G_protein -> Ion_Channels [label="Modulates", fontsize=8, fontcolor="#202124", arrowhead=vee, color="#202124"]; Ion_Channels -> Analgesia [arrowhead=vee, color="#34A853"]; AC -> Analgesia [arrowhead=vee, color="#34A853"]; Beta_Arrestin -> Reduced_Side_Effects [style=dashed, arrowhead=vee, color="#34A853"]; } this compound biased signaling pathway.
Discussion and Future Directions
This compound represents a promising advancement in the field of pain management. Its novel mechanism of action, centered on the preferential activation of a truncated MOR splice variant, offers a potential avenue to dissociate potent analgesia from the life-threatening and debilitating side effects of traditional opioids. The available data, though still emerging, suggests a significantly improved therapeutic window.
However, several key areas require further investigation. A comprehensive characterization of this compound's binding profile at various MOR splice variants is crucial to fully understand its selectivity. Head-to-head comparative studies with traditional opioids, using standardized and well-defined experimental protocols, are necessary to definitively quantify its potency and safety advantages. Furthermore, a more detailed elucidation of the downstream signaling pathways activated by the truncated MOR will provide a deeper understanding of its unique pharmacological effects.
As this compound progresses through clinical development, the scientific community eagerly awaits further data that will clarify its potential to become a transformative therapy for patients suffering from moderate to severe pain.
Conclusion
This compound's unique mechanism of action, targeting a truncated splice variant of the mu-opioid receptor, presents a paradigm shift in the development of analgesics. The preclinical and early clinical findings suggest a promising profile of potent pain relief with a marked reduction in the severe adverse effects that plague traditional opioid therapy. This technical guide provides a foundational overview for researchers and drug development professionals, highlighting the current understanding of this compound and underscoring the areas where further research is needed to fully realize its therapeutic potential.
References
- 1. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The analgesic efficacy of morphine varies with rat strain and experimental pain model: implications for target validation efforts in pain drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 6. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. mdpi.com [mdpi.com]
- 10. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic–Pharmacodynamic Modeling of the Effectiveness and Safety of Buprenorphine and Fentanyl in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
The Anti-Inflammatory Properties of CYT-1010: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CYT-1010 is a novel synthetic analog of the endogenous opioid peptide endomorphin-1, currently under clinical development for pain management.[1][2] A significant differentiator of this compound from traditional opioids is its reported potent anti-inflammatory activity, which is suggested to be in contrast to the pro-inflammatory effects observed with morphine.[3] This technical guide synthesizes the currently available public data on the anti-inflammatory properties of this compound, focusing on its mechanism of action, preclinical data, and the putative signaling pathways involved. While in-depth, peer-reviewed data remains limited, this document consolidates existing information to provide a foundational understanding for research and development professionals.
Introduction to this compound
This compound is a cyclized, D-lysine-containing analog of endomorphin-1, designed for enhanced stability and potency.[1] Its primary analgesic mechanism involves high-affinity, selective agonism at the μ-opioid receptor (MOR), with a stated preferential action on a truncated splice variant of the MOR (initiated at Exon 11).[4][5][6] This unique target engagement is believed to underlie its favorable side-effect profile, which includes reduced respiratory depression and abuse potential compared to conventional opioids.[3][7] Beyond its analgesic effects, preclinical evidence points to significant anti-inflammatory and anti-hyperalgesic properties, particularly in the context of neurogenic inflammation.[7][8]
Preclinical Anti-Inflammatory and Anti-Hyperalgesic Data
The most specific quantitative data on this compound's anti-inflammatory effects comes from a 2011 conference presentation by Helyes et al.[8] These preclinical studies in rodent models demonstrated that this compound can effectively attenuate neurogenic inflammation and thermal hyperalgesia.
Table 1: Summary of Preclinical Anti-Inflammatory Effects of this compound
| Experimental Model | Endpoint Measured | Drug Concentration / Dose | Observed Effect | Source |
|---|---|---|---|---|
| Isolated Rat Trachea (in vitro) | Electrically-evoked CGRP Release | 0.5 - 2 mM | Significant reduction | [8] |
| Mustard Oil-Induced Inflammation (Rat Paw) | Plasma Extravasation (Evans blue leakage) | 1 - 1000 mg/kg (i.v.) | Dose-dependent decrease (up to 60% inhibition) | [8] |
| Mustard Oil-Induced Inflammation (Mouse Ear) | Edema (micrometry) | 1 - 1000 mg/kg (i.v.) | Dose-dependent decrease (up to 60% inhibition) | [8] |
| Mild Heat Injury (Rat Hindpaw) | Thermal Hyperalgesia | 1000 mg/kg (i.v.) | Attenuation similar to morphine |[8] |
Note: The authors of the 2011 abstract noted that clear dose-response correlations were not observed in the in vivo models, with the greatest inhibition being approximately 60%.[8] Additionally, Cytogel Pharma has reported that in preclinical research, an analog of this compound demonstrated a reduction in recovery time by 50%-75% in models of inflammatory and post-operative pain.[6]
Mechanism of Anti-Inflammatory Action
The primary anti-inflammatory mechanism of this compound is attributed to its ability to inhibit the release of sensory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from capsaicin-sensitive afferent neurons.[8] These neuropeptides are key mediators of neurogenic inflammation, a process where neuronal activation leads to vasodilation, plasma protein extravasation, and edema.[9][10]
Putative Signaling Pathway
While the precise downstream signaling cascade for this compound's anti-inflammatory effect has not been fully elucidated in publicly available literature, a putative pathway can be constructed based on its known targets and the general mechanisms of μ-opioid receptor activation.
Activation of the μ-opioid receptor, a G-protein coupled receptor (GPCR), by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[11] This reduction in cAMP can inhibit the release of neurotransmitters, including the pro-inflammatory neuropeptides CGRP and Substance P from sensory nerve terminals.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytogel Pharma (Cytogel) Announces Initial Results From its First Human Study, Part of the Phase I Program for this compound - BioSpace [biospace.com]
- 3. This compound® - Cytogel Pharma [cytogelpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. Cytogel Pharma Announces Equity Offering to Advance this compound, A Transformative Pain Solution [einpresswire.com]
- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 8. Frontiers | The sythetic endomorphin-1 analog, this compound, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
- 9. 4-Hydroxynonenal, an endogenous aldehyde, causes pain and neurogenic inflammation through activation of the irritant receptor TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blocking Neurogenic Inflammation for the Treatment of Acute Disorders of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
Preclinical Profile of CYT-1010: A Novel Endomorphin Analog for Pain Management
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CYT-1010 is a synthetic analog of the endogenous opioid peptide endomorphin-1, developed as a potent analgesic with a potentially improved safety profile compared to traditional opioids. This document provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, efficacy in various pain models, and its reduced propensity for common opioid-related side effects. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in the field of pain therapeutics and drug development.
Mechanism of Action
This compound is a highly selective agonist for the mu-opioid receptor (MOR).[1] Unlike traditional opioids like morphine, which activate the full-length mu-opioid receptor (Exon 1), this compound preferentially targets a truncated splice variant of the MOR associated with Exon 11.[2] This differential receptor interaction is believed to be the basis for its potent analgesic effects while mitigating the undesirable side effects associated with classical opioids, such as respiratory depression and abuse potential.
Biochemical assays have demonstrated this compound's potent activity at the mu-opioid receptor, with an EC50 of 0.0053 nM for the inhibition of cAMP production and 13.1 nM for beta-arrestin recruitment. This biased signaling profile, favoring the G-protein signaling pathway over the beta-arrestin pathway, is a key characteristic of novel, safer opioids.
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies of this compound, comparing its effects to morphine where applicable.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | This compound | Reference |
| EC50 (cAMP Inhibition) | 0.0053 nM | |
| EC50 (β-arrestin Recruitment) | 13.1 nM |
Table 2: In Vivo Analgesic Potency
| Animal Model | This compound | Morphine | Reference |
| Potency vs. Morphine | 3-4 times more potent | - | [3] |
| Analgesia in Animal Models | More potent than morphine | - | [1] |
Table 3: Anti-Inflammatory and Nociceptive Effects
| Experimental Model | Endpoint | This compound Effect | Reference |
| Isolated Rat Trachea | Electrically-evoked CGRP release | Significantly reduced by 0.5-2mM | [1] |
| Mustard Oil-Induced Inflammation (Rat Paw) | Plasma extravasation and edema | Decreased by 1-1000mg/kg (i.v.), max inhibition 60% | [1] |
| Mild Heat Injury-Induced Thermal Hyperalgesia (Rat Hindpaw) | Paw withdrawal latency | Attenuated; 1000mg/kg dose similar to morphine | [1] |
| Post-operative Pain | Recovery Time | Reduced by 50%-75% fewer days (analog of this compound) |
Table 4: Safety Profile
| Parameter | This compound | Morphine | Reference |
| Respiratory Depression | Profoundly reduced | Significant | [3] |
| Abuse Potential (Conditioned Place Preference) | Substantially reduced | High | [3] |
| Motor Impairment | Reduced | Significant | [4] |
Experimental Protocols
Detailed methodologies for the key preclinical experiments are provided below.
In Vitro Calcitonin Gene-Related Peptide (CGRP) Release Assay
Objective: To determine the effect of this compound on the release of the pro-inflammatory neuropeptide CGRP from sensory nerve endings.
Protocol:
-
Tracheas were isolated from adult male Wistar rats.
-
The tracheas were placed in organ baths containing Krebs solution and maintained at 37°C, gassed with 95% O2 and 5% CO2.
-
Sensory nerves were stimulated electrically to evoke CGRP release.
-
This compound was added to the organ bath at concentrations ranging from 0.5 to 2 mM prior to electrical stimulation.
-
The amount of CGRP released into the supernatant was quantified using a specific radioimmunoassay (RIA).[1]
In Vivo Neurogenic Inflammation Model (Mustard Oil-Induced Paw Edema)
Objective: To assess the anti-inflammatory effects of this compound on neurogenic inflammation in vivo.
Protocol:
-
Male Wistar rats were anesthetized.
-
This compound (1-1000 mg/kg) or vehicle was administered intravenously.
-
Neurogenic inflammation was induced by the topical application of 5% mustard oil to the dorsal skin of the hind paw.
-
Plasma extravasation was quantified by measuring the leakage of Evans blue dye into the paw tissue.
-
Paw edema was measured using a plethysmometer.[1]
Thermal Hyperalgesia Model (Mild Heat Injury)
Objective: To evaluate the analgesic effect of this compound on heat-induced pain hypersensitivity.
Protocol:
-
A mild heat injury was induced on the hind paw of male Wistar rats by immersing it in a water bath at 51°C for 20 seconds.
-
This compound (up to 1000 mg/kg) or morphine was administered.
-
Thermal hyperalgesia was assessed by measuring the paw withdrawal latency to a radiant heat source at various time points post-injury.[1]
Conditioned Place Preference (CPP) Assay
Objective: To evaluate the abuse potential of this compound by assessing its rewarding properties.
Protocol:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in each of the two outer chambers is used.
-
Pre-conditioning phase: Rats are allowed to freely explore all three chambers to determine any baseline preference for a particular chamber.
-
Conditioning phase: Over several days, rats receive injections of this compound and are confined to one of the outer chambers, and on alternate days, they receive a vehicle injection and are confined to the opposite chamber.
-
Test phase: After the conditioning phase, the rats are placed in the central chamber with free access to both outer chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.[4]
Respiratory Function Assessment (Whole-Body Plethysmography)
Objective: To determine the effect of this compound on respiratory function.
Protocol:
-
Rats are placed in a whole-body plethysmography chamber to allow for non-invasive measurement of respiratory parameters.
-
Baseline respiratory rate, tidal volume, and minute ventilation are recorded.
-
This compound or morphine is administered at various doses.
-
Respiratory parameters are continuously monitored to detect any depression in respiratory function.[4]
Visualizations
Experimental Workflow for Preclinical Evaluation of this compound
Caption: Workflow of in vitro and in vivo preclinical studies for this compound.
Logical Relationship of this compound's Therapeutic and Safety Profile
Caption: Relationship between this compound's mechanism and its effects.
Conclusion
The preclinical data for this compound demonstrate a promising profile as a potent analgesic with a significantly improved safety and tolerability profile compared to traditional opioids. Its novel mechanism of action, involving preferential activation of a splice variant of the mu-opioid receptor, appears to dissociate the desired analgesic effects from the adverse effects of respiratory depression and abuse potential. Furthermore, its anti-inflammatory properties may offer additional therapeutic benefits in pain states with an inflammatory component. The data summarized in this technical guide provide a strong rationale for the continued clinical development of this compound as a potentially transformative treatment for moderate to severe pain.
References
- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned Place Preference (CPP) in Rats: From Conditioning to Reinstatement Test | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
CYT-1010: An In-Depth Technical Review of its Safety Profile and Side Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel analgesic agent currently in clinical development, representing a new class of endomorphin-based therapies. It is an analog of the endogenous opioid peptide endomorphin-1.[1][2] This document provides a comprehensive technical overview of the safety profile and side effects of this compound, drawing from available preclinical and clinical data. The information is intended to inform researchers, scientists, and drug development professionals on the key safety characteristics of this investigational compound.
Mechanism of Action
This compound exerts its analgesic effects through a distinct mechanism of action that differentiates it from traditional opioid agonists. It preferentially targets and activates a truncated splice variant of the mu-opioid receptor (MOR), specifically the variant initiated at Exon 11.[1][3][4] This truncated receptor is associated with potent pain relief while potentially mitigating the undesirable side effects commonly associated with conventional opioids that act on the full-length mu-opioid receptor.[3][4]
Signaling Pathway
The binding of this compound to the truncated mu-opioid receptor is hypothesized to initiate a signaling cascade that leads to analgesia with a reduced liability for the adverse effects mediated by the full-length receptor.
Preclinical Safety Profile
Preclinical investigations involving rodent models have been conducted to characterize the toxicological profile of this compound. These studies have consistently demonstrated a favorable safety margin compared to traditional opioids.
Key Preclinical Safety Findings:
-
Reduced Respiratory Depression: A hallmark of this compound in preclinical models is a significantly lower incidence of respiratory depression, a major life-threatening side effect of conventional opioids.[2]
-
Lower Abuse Potential: Studies in rodents have indicated a reduced potential for addiction with this compound.[5]
-
Anti-inflammatory Effects: In addition to its analgesic properties, this compound has demonstrated anti-inflammatory effects in preclinical settings.[6]
Table 1: Summary of Preclinical Safety Findings (Qualitative)
| Safety Parameter | Observation |
| Respiratory Depression | Profoundly reduced compared to morphine.[2] |
| Abuse Potential | Substantially reduced abuse potential.[2] |
| Nausea/Vomiting | No significant nausea/vomiting observed.[1] |
Clinical Safety Profile
This compound has undergone initial clinical evaluation in a Phase 1 trial to assess its safety, tolerability, and pharmacokinetic profile in human subjects. The trial provided the first human data on the safety of this novel compound.
Phase 1 Clinical Trial
The Phase 1 clinical study was a randomized, double-blind, placebo-controlled trial designed to evaluate the safety and tolerability of single ascending doses of this compound.
Table 2: Adverse Events Reported in the Phase 1 Clinical Trial of this compound
| Adverse Event | Frequency | Severity |
| Dizziness | Increased dose-dependently | Mild to Moderate[5] |
| Flushing | Increased dose-dependently | Mild to Moderate[5] |
| Transient Tachycardia | Increased dose-dependently | Mild to Moderate[5] |
It is important to note that in the initial Phase 1 study, all dosages of this compound were tolerated, and a dose-limiting toxicity was not identified.[5] Furthermore, no abnormalities in serum chemistry, hematology, or coagulation were observed.[5]
Experimental Protocols
Cold Pressor Test for Analgesic Activity Assessment
The analgesic activity of this compound in the Phase 1 clinical trial was assessed using the cold pressor test, a standardized method for inducing pain in a controlled setting.
Protocol:
-
Baseline Measurement: Prior to drug administration, each subject's baseline pain threshold and tolerance are established.
-
Procedure: The subject immerses their non-dominant hand into a container of ice water maintained at a constant temperature (typically 1-4°C).[7]
-
Pain Threshold: The time at which the subject first reports feeling pain is recorded.[7]
-
Pain Tolerance: The total duration the subject is able to keep their hand immersed in the cold water is recorded, with a predetermined cutoff time to prevent tissue injury.[7]
-
Post-Dose Measurement: The cold pressor test is repeated at specified time points after the administration of this compound or placebo to evaluate changes in pain threshold and tolerance.
Discussion and Future Directions
The available preclinical and Phase 1 clinical data suggest that this compound possesses a promising safety and tolerability profile, particularly with regard to the most severe adverse effects associated with traditional opioids. The reduced incidence of respiratory depression and lower abuse potential are key differentiating features that warrant further investigation.
As this compound advances into later-stage clinical trials, a more comprehensive understanding of its long-term safety profile and the incidence of less common side effects will be crucial. Future studies should aim to collect detailed quantitative data on a wider range of potential adverse events in larger and more diverse patient populations.
Conclusion
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound® - Cytogel Pharma [cytogelpharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. accurateclinic.com [accurateclinic.com]
CYT-1010: A Technical Guide to a Novel Endomorphin Analog for Pain Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a first-in-class, clinical-stage endomorphin analog being developed as a potent analgesic for moderate to severe pain.[1][2] As a synthetic peptide, its chemical structure is distinct from traditional opioids, which may offer a significant advantage in terms of safety and abuse potential.[2][3] Preclinical and initial clinical studies have suggested that this compound provides robust pain relief with a markedly reduced risk of common opioid-related side effects, such as respiratory depression and addiction.[1][4][5] This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, signaling pathways, and detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a cyclized, D-lysine-containing analog of the endogenous opioid peptide endomorphin-1.[4][5][6] This structural modification enhances its stability and pharmacokinetic profile compared to the naturally occurring peptide.
| Property | Value | Source |
| IUPAC Name | 2-amino-N-[3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide | [7] |
| CAS Number | 213769-33-6 | [8][9] |
| Molecular Formula | C35H40N6O5 | [7][8][10] |
| Molecular Weight | 624.73 g/mol | [8][10] |
| Appearance | Solid Powder | [7] |
| Solubility | Soluble in DMSO (≥ 60 mg/mL at 25°C) | [8] |
| Storage (Powder) | -20°C (stable for 3 years) | [8] |
| Storage (in Solvent) | -80°C (stable for 6 months) | [8] |
| Predicted pKa | 9.97 ± 0.15 | [11] |
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects through a novel mechanism of action as a highly selective agonist for the mu-opioid receptor (MOR).[2][6][8] Unlike traditional opioids such as morphine, which activate the full-length MOR encoded by Exon 1, this compound preferentially targets a truncated splice variant of the MOR, often referred to as the endomorphin (EM) receptor, which is associated with Exon 11.[2][3][4][5]
Activation of this specific receptor variant is believed to be the primary driver of this compound's potent analgesic effects, while avoiding the signaling cascades associated with the severe side effects of conventional opioids.[1][3] The downstream signaling of this compound is characterized by a G-protein biased agonism.[12] It potently stimulates the G-protein-dependent pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[8][10] This pathway is strongly linked to analgesia.
Conversely, this compound demonstrates significantly lower potency for the recruitment of β-arrestin.[8][10] The β-arrestin pathway is implicated in mediating receptor desensitization, internalization, and many of the adverse effects of opioids, including respiratory depression and the development of tolerance and dependence.[3] This biased signaling profile is a key aspect of its improved safety profile.
Biological Activity and Efficacy
This compound has demonstrated a promising profile of high analgesic potency and reduced liability for adverse effects in both in vitro and in vivo studies.
| Parameter | Value | Species/System | Source |
| Analgesic Potency | 3-4 times more potent than morphine | Preclinical models | [1] |
| EC50 (cAMP Inhibition) | 0.0053 nM | In vitro | [8][9][10] |
| EC50 (β-arrestin Recruitment) | 13.1 nM | In vitro | [8][9][10] |
| Ki (Mu-Opioid Receptor) | 0.25 nM | In vitro | [6] |
| Ki (Delta-Opioid Receptor) | 38 nM | In vitro | [6] |
| Ki (Kappa-Opioid Receptor) | 248 nM | In vitro | [6] |
| Clinical Analgesia | Significant analgesia vs. baseline | Human (Phase 1) | [4][5] |
| Respiratory Effect | No respiratory depression at tested doses | Human (Phase 1) | [4][5] |
| Other Properties | Potent anti-inflammatory benefits | Preclinical models | [1][2] |
Experimental Protocols
The following sections describe detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.
In Vitro Functional Assays: Workflow
The initial characterization of this compound's mechanism of action relies on in vitro cell-based assays to quantify its activity at the two primary signaling outputs of the mu-opioid receptor: G-protein activation (measured via cAMP inhibition) and β-arrestin recruitment.
cAMP Production Inhibition Assay
This assay quantifies the ability of this compound to activate the G-protein signaling pathway by measuring the inhibition of adenylyl cyclase activity.
-
Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human mu-opioid receptor (MOR).
-
Principle: MOR activation by an agonist inhibits the enzyme adenylyl cyclase, reducing the intracellular concentration of cAMP. In the assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable baseline of cAMP. The ability of the agonist to reduce this forskolin-stimulated cAMP level is then quantified.
-
Methodology:
-
Cell Culture: HEK-MOR cells are cultured in appropriate media and seeded into 384-well assay plates.
-
Compound Preparation: this compound is serially diluted to create a range of concentrations for generating a dose-response curve.
-
Agonist Treatment: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: A solution of forskolin is added to all wells (except negative controls) to stimulate cAMP production. The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C.
-
Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET) based kit, according to the manufacturer's instructions.
-
Data Analysis: The signal is converted to cAMP concentration. Data are normalized to controls and a dose-response curve is generated using non-linear regression to determine the EC50 value, representing the concentration of this compound that produces 50% of its maximal inhibition.
-
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated MOR, a key step in receptor desensitization and an indicator of a separate signaling cascade.
-
Cell Line: A cell line (e.g., CHO-K1 or HEK-293) engineered to co-express the human MOR and β-arrestin 2 as fusion proteins for a detection system.
-
Principle: The assay commonly uses an enzyme fragment complementation (EFC) system, such as the PathHunter® assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced recruitment of β-arrestin to the receptor, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Methodology:
-
Cell Seeding: The engineered cells are seeded into 384-well white, solid-bottom assay plates.
-
Compound Addition: Varying concentrations of this compound are added to the wells. A known full agonist like DAMGO is used as a positive control.
-
Incubation: The plate is incubated for a period (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: A detection reagent containing the enzyme substrate is added to each well. After a further incubation period at room temperature to allow the enzymatic reaction to proceed, the plate is read on a luminometer.
-
Data Analysis: Luminescence values are plotted against the concentration of this compound. A dose-response curve is fitted using non-linear regression to calculate the EC50 for β-arrestin recruitment.
-
Preclinical Assessment of Respiratory Depression
This in vivo experiment evaluates the potential of this compound to cause respiratory depression, a critical safety endpoint for opioid analgesics.
-
Species: Rat (e.g., Sprague-Dawley).
-
Principle: Opioid-induced respiratory depression is characterized by a decrease in blood oxygen saturation (SpO2). Pulse oximetry is a non-invasive method to continuously monitor SpO2 in conscious animals.
-
Methodology:
-
Acclimation: Animals are acclimated to the experimental setup, including the pulse oximetry collar, for several days prior to the study to minimize stress-induced artifacts.
-
Baseline Measurement: On the day of the experiment, animals are fitted with the pulse oximetry collar, and baseline SpO2 and heart rate are recorded for a stable period (e.g., 30 minutes).
-
Dosing: Animals are administered this compound, morphine (as a positive control), or vehicle via an appropriate route (e.g., intravenous or subcutaneous). A range of doses is typically tested.
-
Monitoring: SpO2 is continuously monitored and recorded at regular intervals (e.g., every 5 minutes) for a set duration post-dosing (e.g., 60-120 minutes).
-
Data Analysis: The change in SpO2 from baseline is calculated for each animal at each time point. The data are then analyzed to compare the effects of this compound with morphine and vehicle. A significant and sustained drop in SpO2 is indicative of respiratory depression.
-
Clinical Assessment of Analgesia (Cold Pressor Test)
The cold pressor test (CPT) is a common and reliable method for inducing pain in a controlled laboratory setting to evaluate the efficacy of analgesics in human volunteers.
-
Subjects: Healthy human volunteers.
-
Principle: The CPT assesses pain tolerance by measuring the length of time a subject can endure immersing their hand and forearm in cold water. An effective analgesic will increase the time to pain tolerance.
-
Methodology:
-
Baseline Trial: Before any drug administration, a baseline CPT is performed. The subject immerses their non-dominant hand in a circulating cold-water bath maintained at a constant temperature (e.g., 1-2°C). They are instructed to report when they first feel pain (pain threshold) and to keep their hand in the water for as long as they can tolerate it (pain tolerance). The maximum immersion time is typically capped for safety (e.g., 2-3 minutes).
-
Drug Administration: Subjects are administered a single dose of this compound, placebo, or a positive control (e.g., morphine) in a randomized, double-blind fashion.
-
Post-Dose Trials: The CPT is repeated at several time points after drug administration to assess the time course of the analgesic effect.
-
Data Analysis: The primary endpoint is the change in pain tolerance (in seconds) from the pre-dose baseline at each post-dose time point. The data are analyzed to compare the analgesic effect of this compound to that of placebo and the active comparator.
-
Conclusion
This compound is a novel mu-opioid receptor agonist with a distinct chemical structure and a unique mechanism of action. Its preferential activation of a truncated MOR splice variant and its biased signaling profile, favoring G-protein activation over β-arrestin recruitment, provide a strong pharmacological basis for its observed potent analgesic effects coupled with a significantly improved safety profile. Preclinical data showing high potency and reduced respiratory depression, along with positive results from initial Phase 1 clinical trials, underscore its potential as a transformative therapy for the management of moderate to severe pain, potentially offering a safer alternative to conventional opioids.[1][4][5] Further clinical development is underway to fully elucidate its efficacy and safety in patient populations.[1][2]
References
- 1. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound® - Cytogel Pharma [cytogelpharma.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [worldwide.promega.com]
- 10. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
- 11. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for CYT-1010 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel, first-in-class analgesic compound derived from the endogenous endomorphin-1 peptide.[1][2][3] It is a highly selective mu-opioid receptor (MOR) agonist with a unique mechanism of action that involves preferential binding to a truncated splice variant of the MOR, in addition to the full-length receptor.[2][4][5] This dual activity is believed to contribute to its potent analgesic effects while demonstrating a significantly improved safety profile compared to traditional opioids, including a reduced risk of respiratory depression and addiction.[1][6] Preclinical studies have shown this compound to be three to four times more potent than morphine in providing pain relief and to possess anti-inflammatory properties.[1][6] Having successfully completed Phase 1 clinical trials, this compound is now advancing to Phase 2, highlighting its potential as a transformative therapy for moderate to severe pain.[1][6][7]
These application notes provide a detailed overview of the experimental protocols for in vivo studies of this compound, based on publicly available information and methodologies used for similar endomorphin analogs.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects primarily through the activation of mu-opioid receptors, which are G-protein coupled receptors (GPCRs). Unlike traditional opioids that bind to the full-length MOR, this compound also shows high affinity for a truncated 6-transmembrane (6TM) splice variant of the MOR (originating from Exon 11).[4][5][8][9] The preferential activation of this variant is thought to mediate potent analgesia with a reduced liability for the adverse effects associated with classical opioids, such as respiratory depression and reward pathways leading to addiction.[4][5] Upon binding, this compound is expected to initiate downstream signaling cascades that ultimately lead to a reduction in neuronal excitability and nociceptive transmission.
Quantitative Data from Preclinical and Clinical Studies
The following table summarizes the available quantitative data for this compound from various studies. Detailed preclinical data, such as ED50 values in specific animal models, are not fully available in the public domain and are likely proprietary to the manufacturer.
| Parameter | Finding | Study Type | Reference |
| Analgesic Potency | 3-4 times more potent than morphine. | Preclinical | [1][6] |
| Respiratory Safety | No significant respiratory depression at doses up to 9-fold the effective analgesic dose. | Preclinical | [2][4] |
| Addiction Potential | Little to no reward behavior observed in animal testing. | Preclinical | [2][4] |
| Anti-inflammatory Effects | An analog of this compound reduced recovery time in inflammatory and post-operative pain models by 50-75%. | Preclinical | [4][6] |
| Clinical Safety (Phase 1) | No deaths or serious adverse events reported in healthy volunteers. | Clinical | [2] |
| Clinical Efficacy (Phase 1) | Demonstrated significant analgesic activity against painful stimuli. | Clinical | [2] |
Experimental Protocols for In Vivo Studies
While specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key in vivo experiments based on studies of similar endomorphin analogs. These protocols can serve as a starting point for designing in vivo studies with this compound.
General Experimental Workflow
Evaluation of Analgesic Efficacy in a Neuropathic Pain Model
-
Objective: To assess the efficacy of this compound in reducing mechanical allodynia and hyperalgesia in a rodent model of neuropathic pain.
-
Animal Model: Spared Nerve Injury (SNI) model in male Sprague Dawley rats.
-
Procedure:
-
Surgery: Under isoflurane (B1672236) anesthesia, the sciatic nerve and its three terminal branches are exposed. The common peroneal and tibial nerves are ligated and sectioned, leaving the sural nerve intact.
-
Post-operative Recovery: Animals are allowed to recover for 7-10 days to allow for the development of neuropathic pain behaviors.
-
Baseline Testing: Pre-drug administration baseline measurements of mechanical sensitivity are taken using the von Frey and Randall-Selitto tests.
-
Drug Administration: this compound, vehicle control, or a positive control (e.g., morphine or gabapentin) is administered (e.g., intravenously, subcutaneously, or intrathecally).
-
Post-treatment Testing: Mechanical allodynia (von Frey test) and mechanical hyperalgesia (Randall-Selitto test) are assessed at multiple time points post-drug administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
-
Endpoint: Paw withdrawal threshold (in grams) for the von Frey test and paw withdrawal latency or pressure (in grams) for the Randall-Selitto test.
Assessment of Anti-inflammatory Pain Relief
-
Objective: To evaluate the efficacy of this compound in an inflammatory pain model.
-
Animal Model: Complete Freund's Adjuvant (CFA)-induced inflammation in male Sprague Dawley rats.
-
Procedure:
-
Induction of Inflammation: A single intraplantar injection of CFA into the hind paw induces a localized inflammatory response.
-
Development of Pain: Animals are monitored for the development of thermal hyperalgesia, typically peaking 24 hours post-CFA injection.
-
Baseline Testing: Pre-drug administration baseline measurements of thermal sensitivity are taken using the Hargreaves test.
-
Drug Administration: this compound, vehicle control, or a positive control (e.g., morphine) is administered.
-
Post-treatment Testing: Thermal hyperalgesia is assessed using the Hargreaves test at various time points post-drug administration.
-
-
Endpoint: Paw withdrawal latency (in seconds) to a radiant heat source.
Evaluation of Effects on Post-operative Pain
-
Objective: To determine the effectiveness of this compound in a model of post-operative pain.
-
Animal Model: Paw incision model in male Sprague Dawley rats.
-
Procedure:
-
Surgery: Under anesthesia, a small incision is made through the skin and fascia of the plantar aspect of the hind paw.
-
Post-operative Recovery: Animals are allowed to recover, with pain behaviors typically developing within a few hours.
-
Baseline Testing: Pre-drug administration baseline measurements of mechanical and thermal sensitivity are taken.
-
Drug Administration: this compound, vehicle, or a positive control is administered.
-
Post-treatment Testing: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are measured at various time points.
-
-
Endpoints: Paw withdrawal threshold (von Frey) and paw withdrawal latency (Hargreaves).
Assessment of Visceral Pain
-
Objective: To assess the efficacy of this compound in a model of visceral pain.
-
Animal Model: Acetic acid-induced writhing test in male CD-1 mice.
-
Procedure:
-
Drug Administration: this compound, vehicle, or a positive control is administered (e.g., subcutaneously) a set time before the induction of writhing (e.g., 30 minutes).
-
Induction of Writhing: An intraperitoneal injection of acetic acid is administered to induce visceral pain, characterized by abdominal constrictions and stretching of the hind limbs.
-
Observation: Immediately after acetic acid injection, the number of writhes is counted for a defined period (e.g., 20 minutes).
-
-
Endpoint: The total number of writhes during the observation period.
Evaluation of Side-Effect Profile
-
Respiratory Depression:
-
Method: Whole-body plethysmography can be used to measure respiratory rate and tidal volume in conscious, unrestrained animals before and after administration of this compound or a classical opioid like morphine at equi-analgesic doses.
-
Endpoint: Changes in breaths per minute and tidal volume.
-
-
Addiction Potential:
-
Method: A conditioned place preference (CPP) test can be used. This involves a three-phase procedure: pre-conditioning (baseline preference for two distinct chambers is established), conditioning (animals are repeatedly confined to one chamber after receiving the drug and to the other chamber after receiving vehicle), and post-conditioning (animals are allowed to freely access both chambers, and the time spent in each is recorded).
-
Endpoint: A significant increase in time spent in the drug-paired chamber indicates rewarding properties.
-
Disclaimer: this compound is an investigational new drug and has not been approved by the FDA or any regulatory body for use in humans or animals. The information provided here is for research and informational purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound® - Cytogel Pharma [cytogelpharma.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. Cytogel Pharma Announces Equity Offering to Advance this compound, A Transformative Pain Solution [einpresswire.com]
- 7. Mission & History - Cytogel Pharma [cytogelpharma.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: CYT-1010 for Rodent Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of CYT-1010, a novel analgesic agent, and detailed protocols for its evaluation in common rodent pain models.
Introduction to this compound
This compound is a synthetic analog of endomorphin-1, an endogenous opioid peptide.[1][2][3] It functions as a highly selective mu-opioid receptor (MOR) agonist.[2] A key feature of this compound is its novel mechanism of action, which involves preferential binding to truncated splice variants of the MOR.[2][3] This selective binding is believed to contribute to its potent analgesic effects with a potentially improved safety profile compared to traditional opioids, including a reduced risk of respiratory depression and abuse potential.[2][4][5] Preclinical studies have suggested that this compound is 3 to 4 times more potent than morphine in providing pain relief.[5]
Mechanism of Action
This compound exerts its analgesic effects by activating mu-opioid receptors, which are G-protein coupled receptors. This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals.
References
- 1. Frontiers | The sythetic endomorphin-1 analog, this compound, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. This compound® - Cytogel Pharma [cytogelpharma.com]
Application Notes and Protocols for CYT-1010 in the Hot Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel analgesic compound that acts as a selective agonist at the mu-opioid receptor, with a particular affinity for the endomorphin system.[1][2] It is a cyclized analog of endomorphin-1, an endogenous opioid peptide.[2] Preclinical studies and early clinical trials have suggested that this compound possesses potent analgesic properties, reportedly three to four times more potent than morphine, while exhibiting a more favorable side-effect profile, including reduced respiratory depression and lower abuse potential.[3] this compound's unique mechanism of action involves preferential activation of truncated splice variants of the mu-opioid receptor, which is believed to contribute to its powerful pain relief with a greater margin of safety compared to traditional opioids.[1][2]
The hot plate test is a widely used and validated method for assessing the efficacy of centrally acting analgesics.[4] The test measures the latency of a rodent's response to a thermal stimulus, providing an indication of the drug's ability to inhibit nociceptive pathways.[4] A longer latency to respond (e.g., paw licking or jumping) is indicative of an analgesic effect.
These application notes provide a detailed protocol for evaluating the analgesic effects of this compound using the hot plate test in a rodent model.
Signaling Pathway of this compound
This compound exerts its analgesic effect through the activation of the G-protein coupled mu-opioid receptor, primarily within the central nervous system. This activation initiates a signaling cascade that ultimately leads to the inhibition of pain signal transmission.
Caption: Signaling pathway of this compound at the mu-opioid receptor.
Experimental Protocol: Hot Plate Test
This protocol outlines the procedure for assessing the analgesic efficacy of this compound in mice.
Materials:
-
This compound
-
Morphine sulfate (B86663) (positive control)
-
Sterile saline (vehicle control)
-
Hot plate apparatus with adjustable temperature control and a restraining cylinder
-
Animal scale
-
Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)
-
Timers
Animal Model:
-
Species: Mouse (e.g., CD-1 or C57BL/6 strain)
-
Sex: Male or female (ensure consistency within the experiment)
-
Weight: 20-30 g
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.
Procedure:
-
Habituation: On the day prior to the experiment, habituate the mice to the testing apparatus by placing them on the hot plate (turned off) for 2 minutes. This reduces stress-induced analgesia on the testing day.
-
Baseline Latency Measurement:
-
Set the hot plate temperature to a constant, non-injurious temperature (e.g., 55 ± 0.5°C).
-
Place a mouse gently onto the hot plate within the restraining cylinder and immediately start the timer.
-
Observe the mouse for nociceptive responses, such as paw licking, paw shaking, or jumping.
-
Stop the timer at the first clear sign of a nociceptive response and record this as the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the mouse does not respond within this time, remove it from the hot plate and record the cut-off time as its latency.
-
Remove the mouse from the hot plate immediately after the response.
-
-
Drug Administration:
-
Group the animals randomly into treatment groups (e.g., Vehicle, Morphine, and different doses of this compound). A typical group size is 8-10 animals.
-
Administer the vehicle, morphine, or this compound via the desired route (e.g., subcutaneous or intraperitoneal injection). Doses should be calculated based on the animal's body weight.
-
-
Post-Treatment Latency Measurement:
-
At a predetermined time after drug administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency as described in step 2.
-
The timing of the post-treatment measurement should be consistent across all animals and is determined by the expected peak effect of the drug.
-
Experimental Workflow
Caption: Experimental workflow for the hot plate test.
Data Presentation
The analgesic effect is typically quantified as the increase in paw withdrawal latency. The data should be presented in a clear and structured format to allow for easy comparison between treatment groups.
Illustrative Data:
Disclaimer: The following data are for illustrative purposes only and are based on the public claim that this compound is 3-4 times more potent than morphine. Specific experimental results may vary.
| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Baseline Latency (s) ± SEM | Mean Post-Treatment Latency (s) ± SEM |
| Vehicle (Saline) | - | 10 | 8.5 ± 0.5 | 8.8 ± 0.6 |
| Morphine | 5 | 10 | 8.6 ± 0.4 | 15.2 ± 1.2 |
| Morphine | 10 | 10 | 8.4 ± 0.5 | 25.8 ± 2.1 |
| This compound | 1.25 | 10 | 8.5 ± 0.6 | 14.9 ± 1.5 |
| This compound | 2.5 | 10 | 8.7 ± 0.4 | 26.5 ± 2.3 |
*p < 0.05 compared to Vehicle group.
Data Analysis and Interpretation
The primary endpoint of the hot plate test is the paw withdrawal latency. Data are typically expressed as the mean latency ± standard error of the mean (SEM) for each treatment group. Statistical analysis, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test), can be used to compare the mean latencies of the different treatment groups to the vehicle control group. A statistically significant increase in the post-treatment latency in the drug-treated groups compared to the vehicle group indicates an analgesic effect.
The potency of this compound can be compared to that of morphine by determining the dose required to produce a 50% maximal possible effect (ED50). This allows for a quantitative comparison of the analgesic efficacy of the two compounds.
Conclusion
The hot plate test is a robust and reliable method for evaluating the analgesic properties of novel compounds like this compound. This protocol provides a framework for conducting these experiments in a controlled and reproducible manner. The expected results, based on available information, are that this compound will produce a dose-dependent increase in paw withdrawal latency, demonstrating its potent central analgesic effects. A direct comparison with morphine in the same study will allow for the confirmation of its relative potency.
References
Application Notes and Protocols: CYT-1010 in Mouse Models of Inflammatory Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a synthetic analog of endomorphin-1, an endogenous opioid peptide that exhibits high affinity and selectivity for the mu-opioid receptor.[1][2] Preclinical studies have demonstrated its potential as a potent analgesic with anti-inflammatory properties, offering a promising therapeutic alternative for managing inflammatory pain with a potentially better safety profile than traditional opioids.[1][2][3] This document provides detailed application notes and experimental protocols for evaluating the efficacy of this compound in established mouse models of inflammatory pain.
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects primarily through the activation of mu-opioid receptors located on the terminals of primary afferent sensory neurons.[1][4] This activation inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, which are key mediators of neurogenic inflammation.[1][5] By suppressing the release of these neuropeptides, this compound attenuates key features of inflammation, including vasodilation, plasma extravasation (edema), and thermal hyperalgesia.[1]
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating this compound in rodent models of inflammatory pain.
Table 1: Efficacy of this compound in the Mustard Oil-Induced Paw Edema Model in Mice
| Treatment Group | Dose (mg/kg, i.v.) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 1 - 1000 | Up to 60% |
Data extracted from a study by Helyes et al. (2011).[1]
Table 2: Efficacy of this compound in the Heat Injury-Induced Thermal Hyperalgesia Model in Rats
| Treatment Group | Dose (mg/kg, i.v.) | Attenuation of Thermal Hyperalgesia |
| Vehicle Control | - | None |
| This compound | 1000 | Similar to morphine |
Data extracted from a study by Helyes et al. (2011).[1]
Experimental Protocols
Mustard Oil-Induced Inflammatory Pain Model
This model is used to assess neurogenic inflammation, characterized by rapid onset of edema and hyperalgesia.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Mustard oil (allyl isothiocyanate)
-
Digital calipers or plethysmometer
-
Male C57BL/6 mice (8-10 weeks old)
Protocol:
-
Animal Acclimation: Acclimate mice to the testing environment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw thickness of the left hind paw using digital calipers.
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via the tail vein.
-
Induction of Inflammation: 15 minutes after drug administration, inject 20 µL of 5% mustard oil in mineral oil into the plantar surface of the left hind paw.
-
Paw Edema Measurement: Measure the paw thickness at various time points (e.g., 15, 30, 60, and 120 minutes) after mustard oil injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for the this compound treated group compared to the vehicle control group.
Heat Injury-Induced Thermal Hyperalgesia Model
This model assesses the development of thermal hyperalgesia following a mild heat injury.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Plantar test apparatus (radiant heat source)
-
Male Sprague-Dawley rats (200-250 g)
Protocol:
-
Animal Acclimation: Acclimate rats to the plantar test apparatus for at least 30 minutes for 2-3 days before the experiment.
-
Baseline Latency: Measure the baseline paw withdrawal latency to the radiant heat source. The intensity of the heat source should be adjusted to produce a baseline latency of approximately 10-12 seconds. A cut-off time of 20-25 seconds is recommended to prevent tissue damage.
-
Induction of Heat Injury: Induce a mild heat injury by applying a radiant heat source to the plantar surface of the left hind paw for a fixed duration (e.g., 20 seconds at 51°C).
-
Drug Administration: Immediately after the heat injury, administer this compound or vehicle intravenously (i.v.).
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration. A decrease in paw withdrawal latency indicates thermal hyperalgesia.
-
Data Analysis: Compare the paw withdrawal latencies of the this compound treated group to the vehicle control group to determine the analgesic effect.
Visualizations
Signaling Pathway of this compound in Neurogenic Inflammation
Caption: Mechanism of this compound in attenuating neurogenic inflammation.
Experimental Workflow for Mustard Oil-Induced Paw Edema Model
Caption: Workflow for the mustard oil-induced paw edema experiment.
Experimental Workflow for Heat Injury-Induced Thermal Hyperalgesia Model
References
- 1. Frontiers | The sythetic endomorphin-1 analog, this compound, inhibits sensory neuropeptide release, acute neurogenic inflammation and heat injury-induced thermal hyperalgesia in rodent models [frontiersin.org]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound® - Cytogel Pharma [cytogelpharma.com]
- 4. Endomorphins: novel endogenous mu-opiate receptor agonists in regions of high mu-opiate receptor density - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Colocalization and shared distribution of endomorphins with substance P, calcitonin gene-related peptide, gamma-aminobutyric acid, and the mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Assessment of CYT-1010
For Researchers, Scientists, and Drug Development Professionals
Introduction to CYT-1010
This compound is a novel analgesic compound that functions as a selective mu-opioid receptor (MOR) agonist. It is an analog of the endogenous opioid peptide endomorphin-1.[1][2][3] A key feature of this compound is its preferential binding to truncated splice variants of the MOR, which is believed to contribute to its potent analgesic effects with a potentially improved safety profile compared to traditional opioids, including a reduced risk of respiratory depression and addiction.[2][3][4][5] Preclinical studies have also indicated that this compound possesses significant anti-inflammatory properties, suggesting its therapeutic potential may extend beyond analgesia.[4][5][6]
These application notes provide detailed protocols for a panel of in vitro assays to evaluate the efficacy of this compound, with a focus on its immunomodulatory and anti-inflammatory activities. The following assays are designed to assess the impact of this compound on key immune cell functions: cytokine release from monocytes/macrophages, T-cell proliferation, and natural killer (NK) cell-mediated cytotoxicity.
This compound Signaling Pathway
This compound exerts its effects primarily through the mu-opioid receptor, a member of the G protein-coupled receptor (GPCR) family. Upon binding, it is hypothesized to initiate a signaling cascade that leads to both analgesic and anti-inflammatory outcomes.
Caption: Proposed signaling pathway of this compound upon binding to the mu-opioid receptor.
I. Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This assay is designed to evaluate the anti-inflammatory effects of this compound by measuring its ability to modulate the production of pro-inflammatory cytokines from monocytes or macrophages stimulated with lipopolysaccharide (LPS).
Experimental Workflow
Caption: Workflow for the LPS-induced cytokine release assay.
Protocol
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a monocyte/macrophage cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
ELISA or Cytometric Bead Array (CBA) kits for TNF-α, IL-6, and IL-10
Procedure:
-
Cell Seeding: Seed monocytes or macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound). Incubate for 1-2 hours.
-
LPS Stimulation: Prepare a solution of LPS in culture medium at a concentration of 200 ng/mL. Add 100 µL of this solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-10 in the supernatants using ELISA or CBA kits according to the manufacturer's instructions.
Data Presentation
| Treatment Group | This compound Conc. (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Unstimulated Control | 0 | < 10 | < 10 | < 10 |
| LPS + Vehicle | 0 | 2500 ± 300 | 4000 ± 500 | 500 ± 50 |
| LPS + this compound | 0.1 | 2000 ± 250 | 3200 ± 400 | 600 ± 60 |
| LPS + this compound | 1 | 1200 ± 150 | 2000 ± 250 | 800 ± 70 |
| LPS + this compound | 10 | 500 ± 100 | 800 ± 100 | 1200 ± 100 |
Data are representative and presented as mean ± standard deviation.
II. T-Cell Proliferation Assay (CFSE-Based)
This assay assesses the effect of this compound on the proliferative capacity of T-cells in response to stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon cell division, allowing for the tracking of cell proliferation by flow cytometry.
Experimental Workflow
Caption: Workflow for the T-cell proliferation assay using CFSE.
Protocol
Materials:
-
Purified T-cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or beads)
-
This compound
-
96-well U-bottom cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-CD8)
Procedure:
-
CFSE Labeling: Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium. Wash the cells twice.[3][7][8]
-
Cell Seeding: Resuspend the CFSE-labeled T-cells in complete medium and seed them in a 96-well plate at 2 x 10^5 cells/well.
-
Treatment and Stimulation: Add varying concentrations of this compound to the wells. Then, add T-cell stimulation reagents according to the manufacturer's instructions. Include unstimulated and stimulated controls without this compound.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Staining and Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8). Analyze the cells by flow cytometry, gating on the T-cell populations and examining the CFSE fluorescence to determine the extent of proliferation.
Data Presentation
| Treatment Group | This compound Conc. (µM) | Proliferation Index (CD4+ T-cells) | Proliferation Index (CD8+ T-cells) |
| Unstimulated Control | 0 | 1.1 ± 0.1 | 1.0 ± 0.1 |
| Stimulated + Vehicle | 0 | 4.5 ± 0.5 | 5.2 ± 0.6 |
| Stimulated + this compound | 0.1 | 4.2 ± 0.4 | 4.8 ± 0.5 |
| Stimulated + this compound | 1 | 3.1 ± 0.3 | 3.5 ± 0.4 |
| Stimulated + this compound | 10 | 1.8 ± 0.2 | 2.1 ± 0.3 |
Proliferation index is a measure of the average number of divisions of the responding cells. Data are representative and presented as mean ± standard deviation.
III. Natural Killer (NK) Cell Cytotoxicity Assay
This assay evaluates the influence of this compound on the cytotoxic function of NK cells. The ability of NK cells to lyse target tumor cells is a key aspect of the innate immune response.
Experimental Workflow
Caption: Workflow for the NK cell cytotoxicity assay.
Protocol
Materials:
-
Purified NK cells (effector cells)
-
NK-sensitive target cell line (e.g., K562)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Calcein-AM or other suitable dye for labeling target cells
-
This compound
-
96-well V-bottom plates
-
Fluorometer or flow cytometer
Procedure:
-
Target Cell Labeling: Label the K562 target cells with Calcein-AM according to the manufacturer's protocol.
-
Effector Cell Treatment: Incubate purified NK cells with varying concentrations of this compound for 1-4 hours.
-
Co-culture: In a 96-well V-bottom plate, add the labeled target cells (e.g., 1 x 10^4 cells/well). Then add the treated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1).
-
Controls: Include wells for spontaneous release (target cells only) and maximum release (target cells with a lysis agent like Triton X-100).
-
Incubation: Centrifuge the plate briefly to pellet the cells and incubate for 4 hours at 37°C.
-
Measurement of Lysis: Centrifuge the plate and transfer the supernatant to a new plate. Measure the fluorescence of the released Calcein-AM using a fluorometer. Alternatively, use a flow cytometry-based method to distinguish live and dead target cells.
-
Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Data Presentation
| E:T Ratio | This compound Conc. (µM) | % Specific Lysis |
| 10:1 | 0 (Vehicle) | 65 ± 5 |
| 10:1 | 0.1 | 62 ± 6 |
| 10:1 | 1 | 55 ± 4 |
| 10:1 | 10 | 40 ± 5 |
| 5:1 | 0 (Vehicle) | 40 ± 4 |
| 5:1 | 10 | 25 ± 3 |
Data are representative and presented as mean ± standard deviation.
References
- 1. stemcell.com [stemcell.com]
- 2. en.bio-protocol.org [en.bio-protocol.org]
- 3. mucosalimmunology.ch [mucosalimmunology.ch]
- 4. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. T-cell proliferation assay by CFSE dilution analysis [bio-protocol.org]
- 6. Ex vivo Natural Killer Cell Cytotoxicity Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. sanguinebio.com [sanguinebio.com]
Application Notes: Beta-Arrestin Recruitment Assay for CYT-1010
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel analgesic compound that functions as a mu-opioid receptor (MOR) agonist.[1][2] It is an analog of the endogenous peptide endomorphin-1 and exhibits a unique mechanism of action by preferentially targeting a truncated splice variant of the mu-opioid receptor.[3][4][5][6][7] This selectivity is believed to contribute to its potent analgesic effects with a potentially improved safety profile, including reduced respiratory depression and abuse potential compared to traditional opioids.[5][8]
G protein-coupled receptors (GPCRs), such as the mu-opioid receptor, mediate their downstream effects through two primary signaling pathways: the G protein-dependent pathway and the beta-arrestin (β-arrestin) pathway. While G protein activation is typically associated with the therapeutic effects of opioids, β-arrestin recruitment can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades that may be associated with adverse effects.[2][9] Assaying for β-arrestin recruitment is therefore a critical tool in characterizing the pharmacological profile of opioid receptor agonists like this compound and assessing their potential for biased signaling.[9][10]
This document provides a detailed protocol for quantifying the recruitment of β-arrestin 2 to the mu-opioid receptor upon stimulation by this compound using a commercially available enzyme fragment complementation (EFC) assay, such as the PathHunter® β-arrestin assay.
Signaling Pathway
The binding of an agonist, such as this compound, to the mu-opioid receptor induces a conformational change in the receptor. This leads to phosphorylation of the receptor's intracellular domains by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a docking site for β-arrestin 2, which is recruited from the cytoplasm to the cell membrane. This interaction can lead to receptor desensitization and the initiation of downstream signaling events independent of G protein activation.
Caption: GPCR signaling pathway leading to beta-arrestin 2 recruitment.
Principle of the Assay
The recommended method for this application is the PathHunter® β-arrestin recruitment assay, which is based on enzyme fragment complementation (EFC). In this system, the mu-opioid receptor is tagged with a small enzyme fragment (ProLink™, PK), and β-arrestin 2 is fused to a larger, inactive fragment of β-galactosidase (Enzyme Acceptor, EA). When this compound stimulates the receptor, β-arrestin-EA is recruited to the GPCR-PK. This proximity allows the two enzyme fragments to combine and form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by adding a chemiluminescent substrate, with the resulting light signal being proportional to the extent of β-arrestin recruitment.[5][11][12]
Experimental Workflow
The experimental workflow for the β-arrestin recruitment assay is a straightforward "add-and-read" procedure, making it amenable to high-throughput screening. The process involves plating the engineered cells, adding the test compound (this compound), incubating to allow for receptor activation and β-arrestin recruitment, and finally adding the detection reagents and measuring the chemiluminescent signal.
Caption: Experimental workflow for the beta-arrestin recruitment assay.
Materials and Reagents
-
PathHunter® CHO-K1 OPRM1 β-arrestin Cell Line (e.g., from Eurofins DiscoverX)
-
PathHunter® Cell Plating Reagent
-
PathHunter® Detection Reagents (Cell Assay Buffer, Substrate Reagent 1, Substrate Reagent 2)
-
This compound
-
Reference mu-opioid receptor agonist (e.g., DAMGO)
-
Assay Buffer (e.g., HBSS with 0.1% BSA and 20 mM HEPES, pH 7.4)
-
White, clear-bottom 384-well assay plates
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer plate reader
Experimental Protocol
This protocol is adapted for a 384-well format.
1. Cell Plating
1.1. Culture the PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the supplier's instructions. Ensure cells are in the logarithmic growth phase and have not reached confluency for more than 24 hours.[13]
1.2. On the day before the assay, harvest the cells and determine the cell density.
1.3. Centrifuge the cells at 200-300 x g for 4-5 minutes.[3][12]
1.4. Resuspend the cell pellet in the appropriate volume of PathHunter® Cell Plating Reagent to achieve a final density of 2,500 - 5,000 cells per 10 µL.[12][14]
1.5. Dispense 10 µL of the cell suspension into each well of a white, clear-bottom 384-well plate.
1.6. Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.[14]
2. Compound Preparation
2.1. On the day of the assay, prepare serial dilutions of this compound and the reference agonist (e.g., DAMGO) in the appropriate assay buffer. A typical concentration range would span from 1 pM to 30 µM.[14]
2.2. Prepare a vehicle control (assay buffer with the same final concentration of solvent, e.g., DMSO, as the test compounds). The final solvent concentration in the assay should be ≤ 1%.[6]
3. Agonist Stimulation
3.1. Carefully remove the cell culture medium from the wells. For automated systems, an equal volume of compound solution can be added directly. For manual protocols, media can be aspirated and replaced with assay buffer.
3.2. Add 2.5 - 5 µL of the diluted compounds, reference agonist, or vehicle control to the respective wells of the cell plate.[10][15]
3.3. Incubate the plate for 90 minutes at 37°C.[3][14][15]
4. Detection
4.1. During the incubation period, prepare the PathHunter® Detection Reagent working solution according to the manufacturer's instructions by mixing the Cell Assay Buffer, Substrate Reagent 1, and Substrate Reagent 2.[6]
4.2. After the 90-minute incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
4.3. Add 6 - 12.5 µL of the prepared detection reagent to each well.[3][15]
4.4. Incubate the plate at room temperature for 60 minutes, protected from light.[3]
4.5. Read the chemiluminescent signal using a plate luminometer.
Data Presentation and Analysis
The raw data will be in Relative Luminescence Units (RLU). Data should be normalized to the vehicle control (0% activity) and the maximal response of a reference full agonist like DAMGO (100% activity). The normalized data can then be plotted against the logarithm of the compound concentration to generate a dose-response curve. A four-parameter logistic equation should be used to fit the curve and determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum efficacy) values.
Table 1: Quantitative Data for this compound in the β-Arrestin Recruitment Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of DAMGO) |
| This compound | 13.1[1][2] | To be determined |
| DAMGO (Reference Agonist) | ~10-100 | 100% |
Note: The Eₘₐₓ for this compound should be experimentally determined and compared to the reference agonist to classify it as a full or partial agonist in this pathway. The EC₅₀ for DAMGO can vary between experiments and cell batches.
Expected Results
Based on published data, this compound is expected to induce a concentration-dependent increase in β-arrestin 2 recruitment to the mu-opioid receptor, with an EC₅₀ value of approximately 13.1 nM.[1][2] The dose-response curve will allow for the determination of the efficacy (Eₘₐₓ) of this compound relative to a standard full agonist like DAMGO. This data is crucial for characterizing the signaling profile of this compound and can be used in conjunction with G protein activation data to calculate a "bias factor," which quantifies the compound's preference for either the G protein or β-arrestin pathway. This information is vital for the development of safer and more effective opioid analgesics.
References
- 1. youtube.com [youtube.com]
- 2. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cosmobio.co.jp [cosmobio.co.jp]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of β-Arrestin Recruitment at GPCRs Using the Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 9. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. μ-Opioid Receptors: Correlation of Agonist Efficacy for Signalling with Ability to Activate Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Mu Opioids Induce Biased Signaling at the Full-Length Seven Transmembrane C-Terminal Splice Variants of the mu Opioid Receptor Gene, Oprm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of beta-arrestin isoform signaling pathways in delta opioid receptor agonist-induced convulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: cAMP Inhibition Assay with CYT-1010
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel analgesic compound that functions as an analog of the endogenous peptide endomorphin-1.[1] It exhibits high selectivity as a mu-opioid receptor (MOR) agonist.[2] Notably, this compound preferentially targets truncated splice variants of the MOR, a mechanism that is associated with potent pain relief with a reduced risk of common opioid side effects such as respiratory depression and addiction potential.[2][3] The mu-opioid receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to inhibitory G proteins (Gαi). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4]
This application note provides a detailed protocol for a cell-based cAMP inhibition assay to determine the potency and efficacy of this compound. The assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells expressing the mu-opioid receptor.
Signaling Pathway of this compound
The activation of the mu-opioid receptor by this compound initiates a signaling cascade that results in the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cAMP levels. This mechanism is central to the pharmacological action of this compound.
Caption: this compound signaling pathway leading to cAMP inhibition.
Data Presentation
The following table summarizes hypothetical data from a cAMP inhibition assay performed with this compound. The data illustrates the dose-dependent inhibition of forskolin-stimulated cAMP production.
| This compound Concentration (nM) | % Inhibition of cAMP Production |
| 0.01 | 5.2 |
| 0.1 | 15.8 |
| 1 | 48.9 |
| 10 | 85.3 |
| 100 | 98.1 |
| 1000 | 99.5 |
| IC50 (nM) | 1.03 |
Experimental Protocols
This section provides a detailed methodology for conducting a cAMP inhibition assay with this compound.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Cell Culture Medium: DMEM/F-12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
This compound Stock Solution: 10 mM in DMSO.
-
Forskolin (B1673556) Stock Solution: 10 mM in DMSO.
-
cAMP Assay Kit: A competitive immunoassay kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
Plate: White, low-volume 384-well plate.
-
Plate Reader: Compatible with the chosen assay kit's detection technology.
Experimental Workflow
Caption: Experimental workflow for the this compound cAMP inhibition assay.
Step-by-Step Procedure
-
Cell Culture and Plating: a. Culture the mu-opioid receptor-expressing cells in their recommended growth medium at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest the cells and resuspend them in the assay buffer. c. Determine the cell density and viability. d. Dilute the cells to the desired concentration (typically 2,000-10,000 cells/well, to be optimized for your specific cell line and assay kit) in the assay buffer. e. Dispense the cell suspension into a white, low-volume 384-well plate.
-
Compound Preparation: a. Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform a 10-point, 1:10 dilution series starting from a high concentration (e.g., 10 µM). b. Prepare a working solution of forskolin in the assay buffer at a concentration that will yield approximately 80% of its maximal cAMP stimulation (EC80). This concentration should be predetermined in separate dose-response experiments.
-
Assay Procedure: a. Add the serially diluted this compound to the wells containing the cells. Include wells with a vehicle control (assay buffer with DMSO). b. Incubate the plate for 15-30 minutes at room temperature. c. Add the EC80 concentration of forskolin to all wells except for the basal control wells (which receive only assay buffer). d. Incubate the plate for 30-60 minutes at room temperature. e. Following the manufacturer's instructions for the chosen cAMP assay kit, add the lysis buffer and detection reagents. f. Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light. g. Read the plate on a plate reader compatible with the assay technology.
Data Analysis
-
The raw data will vary depending on the assay kit used (e.g., a ratio of two emission wavelengths for HTRF).
-
Normalize the data to the forskolin-stimulated control (considered 0% inhibition) and the basal control (considered 100% inhibition).
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Perform a non-linear regression analysis using a sigmoidal dose-response model (variable slope) to determine the IC50 value for this compound. The IC50 is the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production.
Conclusion
This application note provides a comprehensive framework for assessing the functional activity of this compound at the mu-opioid receptor through a cAMP inhibition assay. This assay is a robust and reliable method for quantifying the potency of Gi-coupled GPCR agonists and is a critical tool in the preclinical characterization of novel analgesic compounds like this compound. The provided protocols and diagrams are intended to serve as a guide and may require optimization for specific laboratory conditions and reagents.
References
CYT-1010 Formulation for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel analgesic compound, an analog of the endogenous peptide endomorphin-1.[1][2] It is currently under development for the treatment of moderate to severe pain, particularly in the post-operative setting.[1] Preclinical research indicates that this compound offers a promising therapeutic profile, with potent analgesic effects and a significantly improved safety margin compared to traditional opioids like morphine.[3][4] This document provides a summary of the available preclinical data on this compound and presents detailed protocols for its formulation and use in preclinical research, based on available information and studies of closely related endomorphin analogs.
This compound is a cyclized, D-lysine-containing analog of endomorphin-1.[2] Its novel mechanism of action involves preferential activation of the truncated form of the mu-opioid receptor (MOR), specifically the endomorphin (EM) receptor associated with Exon 11.[5] This selective binding is thought to mediate potent pain relief while minimizing the adverse effects associated with the activation of the full-length mu-opioid receptor by classical opioids, such as respiratory depression and abuse potential.[3]
Key Preclinical Findings
Preclinical studies have highlighted several key advantages of this compound over traditional opioids:
-
Enhanced Potency: this compound has been shown to be 3-4 times more potent in providing pain relief than morphine in animal models.[4]
-
Reduced Side Effects: At therapeutic doses, this compound demonstrates a significant reduction in respiratory depression, abuse potential, and motor impairment compared to morphine.[3][6]
-
Anti-Inflammatory Properties: Unlike morphine, which can be pro-inflammatory, this compound exhibits potent anti-inflammatory effects.[4][7] In preclinical models of inflammatory and post-operative pain, an analog of this compound was shown to reduce recovery time by 50-75%.[3][8]
-
High Stability: this compound is a highly stable compound, suitable for intravenous administration.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound and the closely related endomorphin analog, ZH853.
| Compound | Analgesic Potency (Compared to Morphine) | Key Safety Findings | Anti-Inflammatory Effects | Reference |
| This compound | 3-4 times more potent | No respiratory depression at doses up to 9-fold the effective analgesic dose. Little to no reward in animal testing. | Demonstrated robust anti-inflammatory effects. | [1][3][4] |
| ZH853 | More potent and longer-lasting analgesia | Reduced respiratory depression and abuse liability compared to morphine. | Reduced glial activation and pro-inflammatory cytokine expression. Accelerated recovery time in pain models. | [7][9][10] |
| Compound | Pain Model | Administration Route | Effective Dose Range (ZH853) | Outcome | Reference |
| ZH853 | Inflammatory Pain (CFA) | Intravenous (infusion) | Bolus: 0.176 µg, Infusion: 0.07 µg/h | Reduced time in pain and severity of pain scores compared to morphine. | [9] |
| ZH853 | Post-operative Pain | Intravenous (infusion) | Bolus: 0.176 µg, Infusion: 0.07 µg/h | Reduced recovery time compared to morphine and vehicle. | [9] |
| ZH853 | Neuropathic Pain (Spared Nerve Injury) | Intravenous | Not specified | Prolonged antiallodynia and reduced tolerance compared to morphine. | [10] |
Signaling Pathway and Mechanism of Action
This compound exerts its analgesic and safety profile through a distinct signaling pathway compared to traditional opioids.
Caption: Signaling pathways of this compound versus traditional opioids.
Experimental Protocols
Due to the proprietary nature of this compound development, specific formulation and experimental protocols are not publicly available. The following protocols are based on standard methodologies and published studies on the closely related endomorphin analog, ZH853, and are intended to serve as a guide for preclinical research with similar compounds.
Formulation Protocol for Intravenous Administration
Objective: To prepare a sterile, injectable formulation of an endomorphin analog for in vivo studies in rodents.
Materials:
-
Endomorphin analog peptide (e.g., this compound or ZH853)
-
Sterile Water for Injection, USP
-
Sterile 0.9% Sodium Chloride Injection, USP (Saline)
-
Sterile, pyrogen-free vials
-
0.22 µm sterile syringe filters
Procedure:
-
Reconstitution: Aseptically reconstitute the lyophilized peptide with Sterile Water for Injection to a desired stock concentration (e.g., 1 mg/mL). Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
-
Dilution: Based on the desired final concentration for injection, dilute the stock solution with sterile 0.9% saline. For example, to prepare a 0.1 mg/mL solution, dilute 1 part of the 1 mg/mL stock with 9 parts of sterile saline.
-
Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile, pyrogen-free vial.
-
Storage: Store the sterile solution at 2-8°C for short-term use (up to 1 week) or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Analgesia Assessment in a Rodent Model of Inflammatory Pain
Caption: Workflow for assessing analgesic efficacy in an inflammatory pain model.
Protocol for Assessing Analgesic Efficacy in a Rodent Model of Inflammatory Pain (Complete Freund's Adjuvant Model)
Objective: To evaluate the analgesic effect of this compound in a rat model of persistent inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound formulation (prepared as described above)
-
Morphine solution (positive control)
-
Vehicle (e.g., sterile saline)
-
von Frey filaments (for mechanical allodynia)
-
Hargreaves apparatus (for thermal hyperalgesia)
Procedure:
-
Acclimation: Acclimate rats to the testing environment and equipment for at least 3 days prior to the experiment.
-
Baseline Measurement: Measure baseline mechanical withdrawal thresholds and thermal withdrawal latencies for both hind paws.
-
Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar surface of the left hind paw.
-
Pain Development: Allow 24-48 hours for the development of inflammation and hyperalgesia.
-
Treatment Administration: Administer this compound, morphine, or vehicle via the desired route (e.g., intravenous).
-
Post-Treatment Assessment: Measure mechanical and thermal withdrawal thresholds at various time points post-administration (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
Data Analysis: Compare the withdrawal thresholds and latencies between treatment groups to assess the analgesic efficacy of this compound.
Protocol for Assessing Respiratory Depression in Rodents
Objective: To evaluate the effect of this compound on respiratory function in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation
-
Morphine solution (positive control)
-
Vehicle
-
Whole-body plethysmography system or pulse oximeter for rodents
Procedure:
-
Acclimation: Acclimate rats to the plethysmography chamber or pulse oximeter collar for several days before the experiment to minimize stress-related artifacts.
-
Baseline Measurement: Record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) or blood oxygen saturation for a stable period (e.g., 30 minutes).
-
Treatment Administration: Administer this compound, morphine, or vehicle.
-
Post-Treatment Monitoring: Continuously monitor respiratory parameters or blood oxygen saturation for at least 60-120 minutes post-administration.
-
Data Analysis: Compare the changes in respiratory parameters from baseline across the different treatment groups to determine the extent of respiratory depression.
Conclusion
This compound represents a promising new class of analgesics with a preclinical profile that suggests a significant improvement over traditional opioids. Its potent analgesic effects, combined with a markedly better safety profile, particularly with regard to respiratory depression and abuse potential, make it a strong candidate for further clinical development. The provided protocols offer a framework for researchers to conduct preclinical studies to further elucidate the pharmacological properties of this compound and related endomorphin analogs. As with any investigational compound, researchers should consult relevant literature and institutional guidelines for the safe and ethical conduct of animal research.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. This compound® - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 6. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Opioid Accelerates Recovery Time From Pain Compared to Morphine, Preclinical Study Shows | Technology Networks [technologynetworks.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. Morphine immunomodulation prolongs inflammatory and postoperative pain while the novel analgesic ZH853 accelerates recovery and protects against latent sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of Morphine and Endomorphin Analog ZH853 for Tolerance and Immunomodulation in a Rat Model of Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYT-1010 in DMSO
These application notes provide detailed guidance for researchers, scientists, and drug development professionals on the solubility and stability of CYT-1010 when prepared in dimethyl sulfoxide (B87167) (DMSO). Adherence to these protocols is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction
This compound is a potent and selective mu-opioid receptor agonist.[1][2] It is an analog of the endogenous peptide endomorphin-1 and exhibits a novel mechanism of action by preferentially targeting truncated splice variants of the mu-opioid receptor.[3][4] This selectivity is believed to contribute to its strong analgesic effects with a potentially improved safety profile, including reduced respiratory depression and abuse liability compared to traditional opioids.[3][4] For in vitro and in vivo studies, this compound is commonly dissolved in DMSO to prepare high-concentration stock solutions. Understanding its solubility and stability in this solvent is paramount for accurate experimental design and data interpretation.
Data Presentation: Solubility and Stability in DMSO
The following tables summarize the key quantitative data regarding the solubility and stability of this compound in DMSO.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Notes | Source |
| Solubility at 25°C | ≥ 60 mg/mL | - | [1] |
| High Concentration Solubility | 125 mg/mL (200.09 mM) | Ultrasonic assistance may be required. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [2] |
Table 2: Stability of this compound Stock Solutions in DMSO
| Storage Temperature | Storage Duration | Recommendation | Source |
| -80°C | 6 months | Recommended for long-term storage. | [1][2] |
| -20°C | 1 month | Suitable for short-term storage. | [1][2] |
| 4°C | 2 years (as powder) | Store the solid compound at low temperatures for long-term stability. | [1][2] |
| -20°C | 3 years (as powder) | Store the solid compound at low temperatures for long-term stability. | [2] |
General Stability Considerations for Compounds in DMSO:
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can impact compound stability. It is best practice to aliquot stock solutions into single-use volumes to avoid this.[5][6]
-
Water Content: DMSO is hygroscopic and can absorb moisture from the atmosphere. The presence of water can lead to the degradation of susceptible compounds.[5][6] It is highly recommended to use anhydrous DMSO and to handle it in a low-humidity environment.
-
Container Type: Studies have shown no significant difference in compound stability when stored in either glass or polypropylene (B1209903) containers.[5][6]
Experimental Protocols
The following are detailed protocols for the preparation of this compound stock solutions and for assessing its solubility and stability.
Protocol for Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, low-adsorption microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
Protocol for Kinetic Solubility Assessment of this compound in DMSO
Objective: To determine the kinetic solubility of this compound in an aqueous buffer after its initial dissolution in DMSO.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Microplate reader capable of measuring turbidity (nephelometry) or absorbance
-
Automated liquid handler or multichannel pipette
Procedure:
-
Prepare Serial Dilutions: In the 96-well plate, prepare serial dilutions of the this compound DMSO stock solution with the aqueous buffer. The final DMSO concentration should be kept constant and low (typically ≤1%).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for potential precipitation to occur.
-
Turbidity Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Data Analysis: Plot the turbidity/absorbance against the compound concentration. The concentration at which a significant increase in turbidity/absorbance is observed is considered the kinetic solubility.
Protocol for Stability Assessment of this compound in DMSO
Objective: To evaluate the stability of this compound in DMSO over time at different storage temperatures.
Materials:
-
This compound stock solution in DMSO
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column and mobile phase
-
Incubators or freezers set to the desired storage temperatures (e.g., -20°C, -80°C, 4°C, room temperature)
Procedure:
-
Initial Analysis (Time Zero): Immediately after preparing the this compound stock solution, analyze an aliquot by HPLC to determine the initial purity and concentration. This serves as the baseline (T=0).
-
Sample Storage: Store the remaining aliquots at the different selected temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
HPLC Analysis: Analyze the retrieved samples by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. Calculate the percentage of degradation over time for each storage condition.
Visualizations
Signaling Pathway of this compound
This compound, as a mu-opioid receptor agonist, initiates a signaling cascade upon binding to its receptor. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in an analgesic effect.
Caption: Signaling pathway of this compound as a mu-opioid receptor agonist.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the general workflow for assessing the solubility and stability of a compound like this compound in DMSO.
Caption: General experimental workflow for solubility and stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
Application Notes and Protocols for CYT-1010 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a novel peptide analog of endomorphin-1, acting as a potent and selective mu-opioid receptor (MOR) agonist.[1][2][3][4] It exhibits a unique mechanism of action by preferentially activating the truncated 6TM splice variants of the mu-opioid receptor, which are associated with potent analgesia and a greater margin of safety compared to traditional opioids.[1][3][5] Preclinical and early clinical studies have indicated that this compound provides significant pain relief with a reduced risk of adverse effects such as respiratory depression and addiction potential.[2][3][5] This document provides detailed protocols for the preparation and application of this compound in in vitro cell culture experiments to facilitate further research into its pharmacological properties.
Mechanism of Action
This compound is a G protein-coupled receptor (GPCR) agonist that primarily targets the mu-opioid receptor. Its binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] Notably, this compound demonstrates biased agonism, showing potent activation of the G-protein signaling pathway while having a lower propensity for recruiting β-arrestin.[6][7][8] This biased signaling is thought to contribute to its favorable safety profile.
Caption: Signaling pathway of this compound at the mu-opioid receptor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on available in vitro data.
| Parameter | Value | Assay | Reference |
| EC50 (cAMP Inhibition) | 0.0053 nM | Inhibition of cAMP production | [6][7] |
| EC50 (β-Arrestin Recruitment) | 13.1 nM | β-Arrestin recruitment assay | [6][7] |
| Receptor Binding Selectivity | High selectivity for mu-opioid receptor | Radioligand binding assays | [3][4] |
Experimental Protocols
Reconstitution and Storage of this compound
Proper handling and storage of this compound are critical to maintain its stability and activity.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or 10% Dimethyl Sulfoxide (DMSO) in sterile water
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Before opening, bring the vial of lyophilized this compound to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Reconstitute the peptide in sterile water or a small amount of 10% DMSO to create a stock solution (e.g., 1 mM). For peptides, it is often recommended to first dissolve in a small amount of DMSO and then dilute with sterile buffer or media.
-
Vortex gently to ensure the peptide is fully dissolved.
-
Aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Culture and Treatment
Recommended Cell Lines:
-
CHO-K1 (Chinese Hamster Ovary) cells stably expressing the human mu-opioid receptor (hMOR): Ideal for functional assays due to low endogenous receptor expression.
-
HEK293 (Human Embryonic Kidney) cells stably expressing hMOR: Another commonly used cell line for GPCR studies.
-
SK-N-SH (Human neuroblastoma) cells: Endogenously express mu-opioid receptors.[9]
Protocol:
-
Culture the selected cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture protocols.
-
For experiments, seed the cells in multi-well plates (e.g., 96-well) at a density that allows for optimal growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours before treatment.
-
On the day of the experiment, prepare serial dilutions of this compound from the stock solution in serum-free medium or an appropriate assay buffer. A suggested concentration range for initial experiments is 1 pM to 1 µM.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentrations of this compound.
-
Include appropriate controls: a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration) and a positive control (a known MOR agonist like DAMGO).
-
Incubate the cells for the desired time period, which will depend on the specific assay being performed.
Caption: General workflow for in vitro cell culture experiments with this compound.
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cAMP, a key second messenger in MOR signaling.
Materials:
-
MOR-expressing cells (e.g., CHO-hMOR)
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
This compound and control compounds
Protocol:
-
Seed cells in a 96-well plate and grow overnight.
-
On the day of the assay, replace the culture medium with serum-free medium and incubate for 1-2 hours.
-
Pre-treat the cells with various concentrations of this compound for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for an additional 15-30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated MOR, providing a measure of a compound's potential for receptor desensitization and internalization.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® β-arrestin cells expressing hMOR)
-
Assay-specific reagents (substrate, lysis buffer)
-
This compound and control compounds
Protocol:
-
Seed the β-arrestin reporter cell line in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
-
Incubate for 60-90 minutes at 37°C.
-
Add the detection reagents according to the assay kit manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
Measure the luminescent or fluorescent signal using a plate reader.
-
Analyze the data by plotting the signal against the log of the this compound concentration to calculate the EC50 for β-arrestin recruitment.
Cell Viability Assay
To assess the potential cytotoxic effects of this compound, a cell viability assay can be performed.
Materials:
-
MOR-expressing cells
-
Cell viability assay reagent (e.g., MTT, XTT, or a reagent for measuring ATP content like CellTiter-Glo®)
-
This compound
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a broad range of this compound concentrations (e.g., 1 nM to 100 µM).
-
Incubate for 24, 48, or 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot it against the this compound concentration.
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to perform preliminary experiments to determine the optimal cell density, incubation times, and compound concentrations. All experiments should be conducted in a sterile environment using appropriate aseptic techniques. This compound is for research use only and not for human consumption.
References
- 1. benchchem.com [benchchem.com]
- 2. criver.com [criver.com]
- 3. revvity.com [revvity.com]
- 4. 2.3. Cell Viability Assay [bio-protocol.org]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dual regulation of mu opioid receptors in SK-N-SH neuroblastoma cells by morphine and interleukin-1β: evidence for opioid-immune crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CYT-1010 in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CYT-1010 is a synthetic analog of the endogenous opioid peptide endomorphin-1, exhibiting high selectivity and agonist activity at the mu-opioid receptor (MOR).[1][2][3] Primarily investigated for its potent analgesic properties, this compound presents a promising candidate for neurological research due to the diverse roles of MOR signaling in the central nervous system.[3][4] Beyond analgesia, MOR activation is implicated in neuroprotection, modulation of synaptic plasticity, and inflammatory responses.[4][5] Pre-clinical studies have indicated that this compound possesses potent anti-inflammatory benefits.[3] These application notes provide a comprehensive guide for the utilization of this compound in primary neuron cultures to investigate its potential neuroprotective and neuromodulatory effects.
Primary neuron cultures are a fundamental in vitro model for studying neuronal function, development, and pathology. They provide a controlled environment to dissect the molecular mechanisms by which compounds like this compound exert their effects on neuronal survival, neurite outgrowth, and intracellular signaling cascades. The following protocols are designed to offer a standardized framework for assessing the therapeutic potential of this compound.
Data Presentation
The following tables provide a summary of recommended concentration ranges and incubation times for this compound in primary neuron culture experiments, based on data from similar mu-opioid receptor agonists.
Table 1: Recommended Concentration Ranges for this compound in Primary Neuron Culture
| Experimental Assay | Recommended Concentration Range | Notes |
| Neuroprotection (against excitotoxicity or oxidative stress) | 10 nM - 1 µM | Titration is recommended to determine the optimal neuroprotective concentration for the specific neuronal type and insult used. |
| Neurite Outgrowth | 1 nM - 100 nM | Higher concentrations may not necessarily enhance neurite outgrowth and could have other effects. |
| Signaling Pathway Analysis (e.g., Akt, ERK phosphorylation) | 10 nM - 1 µM | Short incubation times (5-60 minutes) are typically sufficient to observe changes in protein phosphorylation. |
| General Viability Assessment | 10 nM - 10 µM | A broad range should be tested to identify any potential cytotoxicity at higher concentrations. |
Table 2: Recommended Incubation Times for this compound Treatment
| Experimental Assay | Recommended Incubation Time | Notes |
| Neuroprotection | Pre-treatment for 1-24 hours before insult | The optimal pre-treatment time should be determined empirically. |
| Neurite Outgrowth | 24 - 72 hours | Continuous exposure to this compound is recommended during the period of neurite extension. |
| Signaling Pathway Analysis | 5 - 60 minutes | Time-course experiments are crucial to capture the peak of signaling pathway activation. |
| General Viability Assessment | 24 - 72 hours | Longer incubation times are necessary to assess the long-term effects on neuronal health. |
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of this compound using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify neuronal viability and assess the neuroprotective potential of this compound against a neurotoxic insult.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium supplemented with B-27
-
This compound
-
Neurotoxic agent (e.g., glutamate (B1630785), hydrogen peroxide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed primary neurons in a 96-well plate at a density of 1-2 x 10^4 cells per well and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) and further dilute in culture medium to the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Remove the old medium from the neurons and replace it with a fresh medium containing the different concentrations of this compound. Include a vehicle control group. Incubate for 24 hours.
-
Neurotoxic Insult: After the pre-treatment period, expose the neurons to a neurotoxic agent (e.g., 100 µM glutamate for 24 hours or 50 µM hydrogen peroxide for 1 hour). Include a control group that is not exposed to the neurotoxin.
-
MTT Assay:
-
Following the neurotoxic insult, remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated, no neurotoxin).
Protocol 2: Neurite Outgrowth Assay
This protocol describes a method to assess the effect of this compound on neurite outgrowth in primary neurons.
Materials:
-
Primary dorsal root ganglion (DRG) or hippocampal neurons
-
Culture plates or coverslips coated with a suitable substrate (e.g., poly-L-lysine and laminin)
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Plate neurons at a low density on coated coverslips to allow for clear visualization of individual neurites.
-
This compound Treatment: After allowing the neurons to attach for a few hours, replace the medium with a fresh medium containing various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control.
-
Incubation: Culture the neurons for 48-72 hours to allow for neurite extension.
-
Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-β-III tubulin antibody overnight at 4°C.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain with DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to measure the length of the longest neurite or the total neurite length per neuron.
-
Mandatory Visualization
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound in primary neurons.
Experimental Workflow for Assessing Neuroprotection
References
- 1. Endomorphin - Wikipedia [en.wikipedia.org]
- 2. Endomorphin-1 and endomorphin-2: pharmacology of the selective endogenous mu-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound® - Cytogel Pharma [cytogelpharma.com]
- 4. Multiple Targets of μ-Opioid Receptor-Mediated Presynaptic Inhibition at Primary Afferent Aδ- and C-Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic morphine application is protective against cell death in primary human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing CYT-1010 Dosage for Analgesic Effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing the analgesic dosage of CYT-1010.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a synthetic, chemically stabilized analog of endomorphin-1, an endogenous opioid peptide.[1][2] Its primary mechanism of action is as a highly selective agonist for the mu-opioid receptor (MOR).[3] Unlike traditional opioids such as morphine, this compound preferentially activates a truncated, six-transmembrane (6TM) splice variant of the MOR, also known as the endomorphin (EM) receptor or the Exon 11 variant.[4][5][6] This preferential binding is thought to mediate potent analgesia while reducing the risk of adverse effects commonly associated with conventional opioids.[5][7]
Q2: How does this compound's mechanism differ from traditional opioids like morphine?
A2: The key difference lies in the targeted receptor variant. Traditional opioids primarily activate the full-length, seven-transmembrane mu-opioid receptor (Exon 1), which is associated with not only analgesia but also significant side effects like respiratory depression, addiction, and reward pathways.[6] this compound's preferential activation of the truncated Exon 11 variant is linked to a dissociation of potent analgesic effects from these severe side effects.[4][6]
Figure 1. Differential signaling pathways of this compound vs. traditional opioids.
Q3: What quantitative data is available on the analgesic potency of this compound?
A3: Preclinical and early clinical data indicate potent analgesic activity. In animal models, this compound has demonstrated analgesic potency three to four times greater than morphine.[8] In a Phase 1 study involving healthy human volunteers, a dose of 0.1 mg/kg resulted in a statistically significant increase in the cold pain sensation threshold.[1] Doses up to 0.15 mg/kg were well-tolerated with no evidence of respiratory depression.[1][2]
| Compound | Relative Potency (Preclinical) | Effective Human Dose (Phase 1, Cold Pain Model) | Key Safety Findings (Human) |
| This compound | 3-4x more potent than Morphine[8] | 0.1 mg/kg (significant effect)[1] | No respiratory depression at doses up to 0.15 mg/kg[1][9] |
| Morphine | 1x (Reference) | N/A (Not tested in this specific study) | Known risks of respiratory depression and addiction |
Q4: What is the current clinical development status of this compound?
A4: this compound has successfully completed a Phase 1 clinical trial which demonstrated its safety and analgesic activity in humans.[7] The company is now preparing to initiate Phase 2 clinical development to further evaluate its effectiveness and safety in patients with significant pain.[6][7]
Troubleshooting Guide for In Vivo Analgesic Studies
| Problem / Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in animal response times (baseline or post-drug). | 1. Animal Stress: Improper handling, novel environment, or presence of stressors can induce analgesia, masking drug effects.[10]2. Inconsistent Acclimation: Insufficient time for animals to acclimate to the testing room and equipment.3. Biological Variation: Natural variation between individual animals or between different strains/species.[11] | 1. Handle animals gently and consistently. Allow for an acclimation period of at least 30-60 minutes in the testing room before experiments.[12][13]2. Ensure all animals undergo the same acclimation protocol.3. Increase sample size (n) to improve statistical power. Perform baseline testing to exclude outlier animals before drug administration. |
| Lower than expected analgesic effect. | 1. Peptide Instability: As a peptide analog, this compound may be susceptible to degradation by proteases in vivo or instability in solution.[14][15]2. Improper Formulation/Storage: Incorrect vehicle, pH, or storage temperature can lead to degradation.3. Incorrect Route of Administration: Bioavailability can vary significantly with the administration route (e.g., IP, SC, IV).[16] | 1. Prepare solutions fresh before each experiment. Store stock solutions according to manufacturer recommendations (typically frozen in aliquots).2. Use the recommended vehicle for solubilization. Ensure the final formulation is clear and free of precipitates.3. Verify the intended route of administration and ensure proper technique. For systemic effects, intravenous (IV) or intraperitoneal (IP) are common. |
| Inconsistent results between experimental days. | 1. Observer Bias: If endpoints are recorded manually (e.g., stopwatch), subconscious bias or slight variations in reaction time can influence results.2. Environmental Fluctuations: Changes in ambient temperature, lighting, or noise levels can affect animal behavior.[17]3. Equipment Calibration: Drifts in the temperature of a hot plate or the intensity of a radiant heat source. | 1. Whenever possible, use automated detection systems. The observer should be blinded to the treatment groups.[10]2. Conduct experiments at the same time of day in a controlled environment.3. Calibrate all equipment (hot plates, timers, etc.) before each experimental session.[10] |
| Unexpected side effects (e.g., sedation, motor impairment). | 1. Dose Too High: The observed effect may be due to supratherapeutic dosing.2. Off-Target Effects: Although highly selective, high concentrations could lead to off-target receptor activation.3. Vehicle Effects: The vehicle itself may have unexpected biological activity. | 1. Perform a full dose-response curve to identify the therapeutic window. Start with lower doses based on available literature.2. Assess motor function using a rotarod or open-field test to distinguish analgesia from motor impairment.3. Always include a vehicle-only control group to rule out effects from the formulation. |
Key Experimental Protocols
Optimizing this compound dosage requires robust and reproducible preclinical pain models. Below are standardized protocols for common analgesic assays.
Figure 2. Standard workflow for an acute analgesic dose-response experiment.
Hot Plate Test (Thermal Nociception)
This test measures the response to a constant, noxious thermal stimulus, involving supraspinal (brain-level) processing.[18][19]
-
Apparatus: A hot plate analgesia meter with a surface that can be maintained at a constant temperature, enclosed by a clear acrylic cylinder to confine the animal.
-
Procedure:
-
Setup: Set the plate temperature to 55°C ± 0.5°C.[19]
-
Acclimation: Place animals in the testing room for at least 30-60 minutes before the experiment.[13]
-
Baseline Measurement: Gently place the animal (mouse or rat) on the hot plate and immediately start a timer. Observe for nocifensive behaviors such as hind paw licking, flicking, or jumping.[12][18]
-
Endpoint: The latency (in seconds) to the first clear nocifensive response is recorded.
-
Cut-off Time: To prevent tissue damage, a maximum cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it should be removed immediately and assigned the cut-off latency.[12][13]
-
Dosing & Testing: Administer this compound, vehicle, or a positive control (e.g., morphine). Test the animals at predetermined time points after administration (e.g., 30, 60, 90 minutes) to determine peak effect and duration of action.
-
Tail-Flick Test (Thermal Nociception)
This test measures a spinally-mediated reflex to a radiant heat stimulus applied to the tail.[19][20]
-
Apparatus: A tail-flick meter that focuses a high-intensity light beam onto the animal's tail and an integrated timer that stops when the tail moves out of the beam's path.
-
Procedure:
-
Setup: Calibrate the light beam intensity to produce a baseline tail-flick latency of 2-4 seconds in drug-naive animals.
-
Handling: Gently restrain the animal, often in a specialized holder, allowing the tail to be exposed.[21]
-
Baseline Measurement: Position the tail over the light source (typically 1-2 cm from the tip) and activate the stimulus/timer.
-
Endpoint: The timer automatically stops when the animal flicks its tail away from the heat source. This latency is recorded.[21]
-
Cut-off Time: A cut-off time (e.g., 10-15 seconds) is critical to prevent burns.[19]
-
Dosing & Testing: Administer the compound and test at various time points post-administration. Typically, 2-3 baseline readings are taken and averaged before drug administration.[21]
-
Formalin Test (Inflammatory/Persistent Pain)
This model assesses response to a continuous, moderate pain stimulus and has two distinct phases, making it useful for differentiating mechanisms of action.[22][23]
-
Materials: 1-5% formalin solution, observation chambers with mirrors for clear viewing of paws, timer.
-
Procedure:
-
Acclimation: Place the animal in the observation chamber for at least 20-30 minutes to allow exploration and for initial grooming behaviors to cease.[24]
-
Formalin Injection: Briefly restrain the animal and inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar (bottom) surface of one hind paw.
-
Observation: Immediately return the animal to the chamber and begin observation.
-
Endpoint & Phases: The total time (in seconds) the animal spends licking, biting, or flinching the injected paw is recorded over two distinct periods:
-
Phase 1 (Acute/Nociceptive): 0-5 minutes post-injection. This phase is caused by the direct activation of nociceptors.[24][25]
-
Phase 2 (Inflammatory/Central Sensitization): 15-40 minutes post-injection. This phase involves an inflammatory response and central sensitization within the spinal cord.[23][25]
-
-
Dosing: Test compounds are typically administered before the formalin injection (e.g., 30 minutes prior for IP injection) to assess their ability to block one or both phases of the pain response.
-
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Cytogel Pharma, LLC. Announces Presentation at the American Society of Anesthesiologists meeting in Chicago on October 18, 2011, Describing Results From its First Human Study, Part of the Phase I Program for this compound [prnewswire.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 7. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 8. This compound® - Cytogel Pharma [cytogelpharma.com]
- 9. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. conductscience.com [conductscience.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Endomorphin derivatives with improved pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. prisysbiotech.com [prisysbiotech.com]
- 17. The formalin test: an evaluation of the method [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Tail flick test - Wikipedia [en.wikipedia.org]
- 21. web.mousephenotype.org [web.mousephenotype.org]
- 22. en.bio-protocol.org [en.bio-protocol.org]
- 23. criver.com [criver.com]
- 24. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bio-protocol.org [bio-protocol.org]
CYT-1010 Technical Support Center: Troubleshooting Aqueous Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the aqueous solubility of CYT-1010, a cyclized peptide analog of endomorphin-1. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions important?
A1: this compound is a potent and selective mu-opioid receptor agonist with potential therapeutic applications in pain management.[1] As an analog of the endogenous peptide endomorphin-1, it is being investigated for various administrative routes, including intravenous (IV) injection.[2][3] For IV administration and many in vitro assays, this compound must be fully dissolved in a physiologically compatible aqueous solution to ensure accurate dosing, bioavailability, and reliable experimental results.
Q2: What are the known solubility properties of this compound?
A2: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO).[4] While specific quantitative data on its solubility in various aqueous buffers is not extensively published in public literature, its development for intravenous use indicates that it can be formulated in an aqueous medium.[2][3] Patents related to this compound describe the formation of salts, such as the hydrochloride salt, a common strategy to enhance the aqueous solubility and stability of peptide-based drugs.[1]
Q3: What are the primary factors that can affect the aqueous solubility of a peptide like this compound?
A3: Several factors can influence the solubility of peptides:
-
Amino Acid Composition: The presence of hydrophobic amino acids can decrease water solubility, while charged (acidic or basic) amino acids tend to increase it.
-
pH of the Solution: Peptides are least soluble at their isoelectric point (pI), the pH at which they have no net electrical charge. Adjusting the pH away from the pI can significantly improve solubility.
-
Ionic Strength: The concentration of salts in the solution can impact solubility. While moderate salt concentrations can sometimes increase solubility ("salting in"), high concentrations can lead to precipitation ("salting out").
-
Temperature: In some cases, gentle warming can aid dissolution, but excessive heat can cause degradation or aggregation.
-
Peptide Concentration: Higher concentrations are more prone to aggregation and precipitation.
-
Aggregation: Peptides can form intermolecular aggregates (e.g., beta-sheets), which reduces their solubility.[5]
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound in aqueous solutions.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Question: I am trying to dissolve lyophilized this compound directly into my phosphate-buffered saline (PBS) at pH 7.4, but it is not dissolving completely. What should I do?
Answer: Direct dissolution of a hydrophobic or charged peptide in a buffered solution can be challenging. Follow this stepwise approach:
-
Start with a small amount of an organic solvent: First, try to dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO.[4]
-
Gentle Agitation: Vortex or sonicate the solution briefly to aid dissolution.
-
Stepwise Dilution: Once dissolved, slowly add the aqueous buffer to the peptide-organic solvent concentrate drop-by-drop while vortexing. This gradual change in solvent polarity can prevent the peptide from precipitating.
-
pH Adjustment: If the peptide is still not soluble, consider adjusting the pH of the final solution. Since this compound is a peptide, its net charge is pH-dependent. Moving the pH away from its isoelectric point should increase solubility. For basic peptides, a slightly acidic pH may be beneficial, while for acidic peptides, a slightly basic pH can help.
-
Issue 2: this compound precipitates out of solution after initial dissolution.
-
Question: I successfully dissolved this compound using a small amount of DMSO and then diluted it with my cell culture medium. However, after some time or upon storage, I observe precipitation. Why is this happening and how can I prevent it?
Answer: Precipitation after initial dissolution can be due to several factors, including saturation, aggregation over time, or a change in conditions (e.g., temperature).
-
Check for Saturation: You may have exceeded the solubility limit of this compound in your final aqueous solution. Try preparing a more dilute solution.
-
Prevent Aggregation: Peptide aggregation can be time and concentration-dependent. To mitigate this:
-
Prepare fresh solutions before each experiment.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Consider the inclusion of excipients that can reduce aggregation (see Table 1).
-
-
pH Stability: Ensure the pH of your final solution is stable and appropriate for maintaining the solubility of this compound.
-
Issue 3: I am observing inconsistent results in my experiments, which I suspect are due to solubility issues.
-
Question: My experimental results with this compound are not reproducible. Could this be related to how I am preparing my solutions?
Answer: Yes, inconsistent solubility can lead to variability in the effective concentration of the peptide in your assays.
-
Standardize Your Dissolution Protocol: Ensure you are using the exact same procedure for dissolving this compound for every experiment. This includes the type and volume of the initial solvent, the rate of addition of the aqueous buffer, and the final pH.
-
Visually Inspect for Precipitation: Before each use, carefully inspect the solution for any signs of precipitation or cloudiness.
-
Filter Sterilization: If you need to sterilize your this compound solution, use a low-protein-binding filter (e.g., PVDF) to minimize loss of the peptide.
-
Quantitative Data on Solubility and Formulation
While specific public data on this compound's aqueous solubility is limited, the following table summarizes common excipients used to improve the solubility and stability of peptide formulations for intravenous administration.[6][7]
| Excipient Category | Examples | Function in Peptide Formulations |
| Solubilizing Agents | Polysorbates (e.g., Polysorbate 80), Cyclodextrins | Increase the solubility of hydrophobic peptides. |
| Buffering Agents | Phosphate, Citrate, Acetate | Maintain a stable pH to keep the peptide in a soluble charge state. |
| Tonicity Modifiers | Sodium Chloride, Mannitol, Dextrose | Adjust the osmolality of the formulation to be compatible with physiological conditions.[7] |
| Stabilizers/Aggregations Inhibitors | Sugars (e.g., Sucrose, Trehalose), Amino Acids (e.g., Arginine, Glycine) | Prevent peptide aggregation and improve stability during storage.[8] |
| Antioxidants | Methionine, Ascorbic Acid | Protect the peptide from oxidative degradation.[8] |
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol provides a general method for assessing the solubility of this compound in a specific aqueous buffer.
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of lyophilized this compound (e.g., 1 mg).
-
Dissolve the peptide in a minimal volume of DMSO (e.g., 20 µL) to create a concentrated stock solution.
-
-
Serial Dilution in Aqueous Buffer:
-
Prepare a series of dilutions of the this compound stock solution in your target aqueous buffer (e.g., PBS, pH 7.4).
-
For example, add increasing amounts of the stock solution to a fixed volume of buffer in separate microcentrifuge tubes.
-
-
Equilibration:
-
Gently vortex each dilution.
-
Incubate the solutions at a controlled temperature (e.g., room temperature) for a set period (e.g., 2 hours) to allow them to reach equilibrium.
-
-
Visual Inspection and Turbidity Measurement:
-
Visually inspect each tube for any signs of precipitation or cloudiness.
-
For a more quantitative assessment, measure the absorbance or turbidity of each solution using a spectrophotometer at a wavelength where the peptide does not absorb (e.g., 600 nm).
-
-
Determination of Solubility Limit:
-
The highest concentration that remains a clear solution is an approximation of the solubility limit under those conditions.
-
Visualizations
Caption: Experimental workflow for determining this compound solubility.
Caption: Simplified signaling pathway of this compound via the mu-opioid receptor.
References
- 1. US20110190214A1 - Advantageous Salts of Mu-Opiate Receptor Peptides - Google Patents [patents.google.com]
- 2. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. abmole.com [abmole.com]
- 5. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical and Formulation Developability Assessment for Therapeutic Peptide Delivery—A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
preventing CYT-1010 degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of CYT-1010 in experimental settings. Our focus is to provide troubleshooting advice and frequently asked questions to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Is this compound prone to degradation during experiments?
A1: this compound is a highly stable peptide analog.[1][2] Studies have shown no observable degradation even after four days of incubation in animal serum and plasma, as well as in animal and human hepatocyte membranes.[3] Therefore, degradation under typical experimental conditions is not a primary concern. Issues with experimental outcomes are more likely to arise from improper handling, storage, or assay setup.
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the long-term integrity of this compound. The following table summarizes the recommended storage conditions for both lyophilized powder and solutions. Adhering to these guidelines will minimize the risk of compound loss or variability.
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Q3: How should I reconstitute lyophilized this compound?
A3: For reconstitution, it is recommended to first allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation, as the peptide can be hygroscopic. This compound is soluble in DMSO. For in vitro assays, prepare a concentrated stock solution in DMSO and then dilute it with the appropriate aqueous buffer for your experiment.
Q4: My experimental results with this compound are inconsistent. What could be the cause?
A4: Inconsistency in results is often not due to the degradation of this compound but may be related to several factors in your experimental protocol. Consider the following:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when working with small volumes.
-
Improper Mixing: Thoroughly mix all solutions to ensure homogeneity.
-
Cell-Based Assay Variability: Factors such as cell passage number, confluency, and overall cell health can significantly impact results.
-
Reagent Quality: Use high-quality reagents and ensure they are not expired.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your this compound stock solution by preparing single-use aliquots.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with this compound.
Issue 1: Lower than Expected Potency or Activity
If this compound appears less potent or active than anticipated, follow this troubleshooting workflow:
Issue 2: High Variability Between Replicates
High variability can obscure meaningful results. Use this guide to identify and address potential sources of variability:
-
Pipetting Technique:
-
Use calibrated pipettes.
-
Ensure consistent dispensing speed and tip immersion depth.
-
For serial dilutions, ensure thorough mixing between each step.
-
-
Plate Uniformity:
-
Check for "edge effects" in plate-based assays. Avoid using the outer wells if this is a known issue.
-
Ensure even cell seeding density across all wells.
-
-
Reagent Preparation:
-
Prepare master mixes of reagents to be added to multiple wells to minimize well-to-well variation.
-
Ensure all reagents are fully thawed and mixed before use.
-
Experimental Protocols
General Protocol for a Cell-Based cAMP Inhibition Assay
This protocol provides a general framework for assessing the activity of this compound in a cell-based assay that measures the inhibition of cyclic AMP (cAMP) production. This is a common functional assay for G-protein coupled receptors (GPCRs) like the mu-opioid receptor.
Materials:
-
Cells expressing the human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium
-
This compound
-
Forskolin (B1673556) (or another adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Assay buffer
-
White, opaque 96- or 384-well plates suitable for luminescence/fluorescence detection
Methodology:
-
Cell Preparation:
-
Culture the cells according to standard protocols.
-
The day before the assay, seed the cells into the appropriate microplate at a predetermined density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in assay buffer to generate a concentration-response curve.
-
-
Assay Procedure:
-
On the day of the assay, remove the culture medium from the cells and replace it with assay buffer.
-
Add the diluted this compound to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Add forskolin to all wells (except for the negative control) to stimulate cAMP production. The final concentration of forskolin should be pre-optimized.
-
Incubate for a further predetermined time (e.g., 15-30 minutes) at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Calculate the EC50 value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect.
-
Signaling Pathway
This compound is an agonist of the mu-opioid receptor (MOR), with a preferential affinity for truncated splice variants of the receptor.[2][4] Upon binding, it initiates a signaling cascade that involves both G-protein dependent and independent pathways.
The binding of this compound to the MOR leads to the activation of the inhibitory G-protein (Gi/o). This, in turn, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and subsequent downstream signaling that results in analgesia. Concurrently, G-protein-coupled receptor kinases (GRKs) phosphorylate the activated receptor, which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling.
References
Technical Support Center: CYT-1010 Pain Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with CYT-1010 in rodent pain assays. By addressing common sources of experimental variability, this guide aims to help users achieve more reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from traditional opioids?
This compound is a novel analgesic agent, an analog of the endogenous peptide endomorphin-1.[1] Its mechanism of action is distinct from traditional opioids like morphine. This compound preferentially activates a truncated, six-transmembrane (6TM) splice variant of the mu-opioid receptor (MOR), also known as the endomorphin (EM) receptor or the Exon 11-associated variant.[1][2] In contrast, traditional opioids primarily target the full-length, seven-transmembrane (7TM) form of the MOR (Exon 1-associated).[1] This differential receptor activation is linked to a pharmacological profile that includes potent analgesia with a reduced risk of side effects such as respiratory depression and abuse potential.[1][3][4]
Q2: Pre-clinical data suggests this compound is highly potent. Why might I be seeing variable analgesic effects in my experiments?
Inconsistent results in pain assays are a common challenge in preclinical research and are often attributable to a range of experimental variables rather than the compound itself.[5][6][7] Factors such as the animal's genetic background, sex, stress levels, and subtle environmental changes can significantly impact nociceptive thresholds.[8][9] Procedural inconsistencies, including handling techniques and insufficient habituation, can also contribute to data variability.[10][11] A systematic review of your experimental design and protocols is the first step in troubleshooting these inconsistencies.
Q3: Could the choice of pain assay influence the observed efficacy of this compound?
Yes. Different pain assays measure distinct aspects of nociception. The hot plate and tail-flick tests, for instance, assess supraspinally organized responses to thermal stimuli, while the von Frey test measures mechanical allodynia, a hallmark of neuropathic pain.[12][13] this compound has shown efficacy in models of thermal, inflammatory, and neuropathic pain.[1] However, the magnitude of the analgesic effect and the optimal experimental parameters may differ between these modalities. It is crucial to select the assay that best models the specific type of pain being investigated.
Q4: Are there specific animal-related factors that I should be controlling for?
Absolutely. The following table summarizes key animal-related factors that can introduce variability into pain assays:
| Factor | Description | Potential Impact on Pain Assays | Recommendations |
| Species & Strain | Different rodent species (e.g., mice vs. rats) and strains (e.g., C57BL/6 vs. BALB/c mice) exhibit significant differences in baseline pain sensitivity and pharmacological responses.[9] | Can lead to substantial variations in withdrawal latencies and thresholds. | Select a single, well-characterized strain for the duration of the study. Ensure consistency in the source of the animals. |
| Sex | Sex differences in pain perception and analgesic response are well-documented.[8] | Male and female rodents can show different sensitivities to noxious stimuli and varying responses to analgesics. | Test both sexes whenever possible and analyze the data separately. If using a single sex, justify the choice and remain consistent. |
| Age & Weight | Nociceptive thresholds can change with age and body weight.[14] | Lighter animals may have longer latencies in the hot plate test. Age can influence the development and progression of pain models. | Use a narrow age and weight range for all experimental subjects. |
| Health Status | Underlying health issues can affect an animal's behavior and pain perception. | Sick animals may be lethargic or hyper-reactive, confounding the interpretation of pain-related behaviors. | Perform daily health checks and exclude any animals showing signs of illness. |
| Circadian Rhythm | Rodents are nocturnal, and their sensitivity to pain and drugs can vary depending on the time of day.[8] | Testing during the light versus the dark cycle can yield different results. | Conduct all behavioral testing at the same time of day to minimize circadian influences. |
Q5: How significant is the experimental environment in producing consistent data?
The experimental environment is a critical and often underestimated source of variability. Environmental stressors can induce analgesia, thereby masking the true effect of a test compound.[11]
| Factor | Description | Potential Impact on Pain Assays | Recommendations |
| Housing Conditions | Standard versus enriched environments can alter an animal's stress levels and pain perception.[15][16][17] | Environmental enrichment has been shown to alleviate chronic pain and may alter baseline nociceptive thresholds.[16][17] | Maintain consistent housing conditions for all animals in a study. Document the type of enrichment provided. |
| Acclimation/Habituation | Insufficient time for animals to acclimate to the testing room and apparatus can lead to stress and anxiety.[10][18] | Stressed animals may exhibit altered pain responses, such as freezing or hyperactivity, which can be misinterpreted. | Allow for a sufficient acclimation period to the testing room (at least 60 minutes) and habituate the animals to the testing apparatus before the experiment.[18][19] |
| Experimenter Effect | The sex, handling style, and even the scent of the experimenter can influence rodent behavior and stress levels.[8] | The presence of a male experimenter, for example, has been shown to induce stress-induced analgesia in rodents.[8] | Have a single, well-trained experimenter conduct the behavioral assays. If multiple experimenters are necessary, ensure their handling techniques are standardized. |
| Noise, Light, & Temperature | Sudden noises, bright lights, and temperature fluctuations can act as stressors. | Can cause startle responses and alter baseline pain sensitivity. | Conduct experiments in a quiet, dedicated behavioral testing room with controlled lighting and ambient temperature. |
Troubleshooting Inconsistent Results
Issue: High variability in baseline readings before this compound administration.
-
Possible Cause 1: Insufficient Habituation. Animals that are not accustomed to the testing apparatus may show erratic behavior.
-
Possible Cause 2: Inconsistent Handling. Rough or inconsistent handling can induce fear and stress.
-
Solution: Use refined handling methods such as tunnel handling or cupping for mice, which have been shown to reduce anxiety compared to tail handling.[22][23] For rats, habituation to gentle handling and "tickling" can be beneficial.[23] Ensure the same gentle and consistent handling technique is used for all animals.
-
-
Possible Cause 3: Environmental Stressors. Noise, unfamiliar scents, or vibrations in the testing area can affect animal behavior.
-
Solution: Ensure the testing room is quiet and free from strong odors or drafts. Perform cage changes on a different day from testing.[21]
-
Issue: The analgesic effect of this compound appears to diminish with repeated testing.
-
Possible Cause 1: Learned Behavior (Hot Plate Test). Animals may learn to associate the response (e.g., paw licking) with removal from the noxious stimulus, leading to progressively shorter latencies.[18]
-
Solution: Minimize the number of trials per animal. If multiple time points are necessary, ensure adequate time between tests and consider using different groups of animals for different time points.
-
-
Possible Cause 2: Tissue Damage. Repeated exposure to thermal stimuli can cause sensitization or tissue damage, altering subsequent responses.
-
Solution: Adhere to strict cut-off times to prevent injury (e.g., 30 seconds for the hot plate test).[18] For the tail-flick test, ensure the heat source is not causing burns.
-
-
Possible Cause 3: Pharmacokinetic Profile. The duration of action of this compound may not be as long as the testing interval.
-
Solution: Conduct a dose-response and time-course study to determine the optimal testing window for this compound in your specific assay and animal model.
-
Issue: Discrepancy in results between different experimenters.
-
Possible Cause: Inter-observer Variability. Subtle differences in how experimenters handle animals, apply stimuli, or score responses can lead to significant data discrepancies.
-
Solution: Develop a detailed and standardized protocol for all procedures. Conduct training sessions with all experimenters to ensure consistency. Whenever possible, the experimenter should be blinded to the treatment groups to minimize bias.[10]
-
Signaling Pathway Diagrams
The analgesic effects of this compound are mediated by a signaling pathway distinct from that of traditional opioids. The following diagrams illustrate these differences.
Experimental Protocols
To minimize variability, it is essential to follow standardized protocols. Below are detailed methodologies for key pain assays.
Hot Plate Test
This assay measures the response latency to a thermal stimulus, reflecting supraspinal pain processing.
Materials:
-
Hot plate apparatus with an adjustable, constant temperature surface.
-
Transparent cylindrical restrainer to keep the animal on the plate.
-
Timer.
Protocol:
-
Apparatus Setup: Set the hot plate temperature to a constant 52-55°C. Clean the plate and restrainer with 70% ethanol (B145695) before and between animals.[18]
-
Acclimation: Bring the animals to the testing room at least 60 minutes before the experiment to acclimate.[18]
-
Habituation (Optional but Recommended): On the day before testing, place each animal on the unheated plate for a short period (1-2 minutes) to familiarize it with the apparatus.
-
Baseline Measurement: Gently place the animal on the hot plate and immediately start the timer.
-
Endpoint: Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping. Stop the timer as soon as one of these behaviors is observed. This is the baseline latency.
-
Cut-off Time: If the animal does not respond within a pre-determined cut-off time (typically 30 seconds), remove it from the plate to prevent tissue damage and record the latency as 30 seconds.[18]
-
Drug Administration: Administer this compound or vehicle according to your study design.
-
Post-treatment Measurement: At the desired time point(s) after administration, repeat steps 4-6 to measure the post-treatment latency.
Von Frey Test (Up-Down Method)
This assay determines the mechanical withdrawal threshold in response to calibrated filaments.
Materials:
-
Set of calibrated von Frey monofilaments.
-
Elevated mesh platform.
-
Individual transparent testing chambers.
Protocol:
-
Acclimation: Place animals in the testing chambers on the mesh platform for at least 30-60 minutes before testing begins to allow for acclimation and cessation of exploratory behavior.[20]
-
Filament Selection: Begin testing with a filament near the expected 50% withdrawal threshold (e.g., 2.0 g for naive rodents).
-
Stimulus Application: Apply the filament perpendicularly to the plantar surface of the hind paw with enough force to cause a slight buckling. Hold for 3-5 seconds.
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Up-Down Paradigm:
-
If there is a positive response , the next filament tested is the next lower force.
-
If there is a negative response , the next filament tested is the next higher force.
-
-
Threshold Calculation: Continue this pattern until a sequence of responses is obtained that allows for the calculation of the 50% withdrawal threshold using the formula described by Chaplan et al. (1994).
-
Drug Administration & Testing: After establishing a baseline threshold, administer this compound or vehicle and re-test at the appropriate time points.
References
- 1. Truncated mu opioid receptors with six transmembrane domains are essential for opioid analgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Truncated mu opioid GPCR variant involvement in opioid-dependent and opioid-independent pain modulatory systems within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 4. pnas.org [pnas.org]
- 5. downstate.edu [downstate.edu]
- 6. Factors affecting the reliability of behavioral assessments for rodent osteoarthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clearh2o.com [clearh2o.com]
- 8. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjms.modares.ac.ir [mjms.modares.ac.ir]
- 12. mdpi.com [mdpi.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of Environmental Enrichment on Thermal Sensitivity in an Operant Orofacial Pain Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Environmental enrichment alleviates chronic pain in rats following a spared nerve injury to induce neuropathic pain. A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Alleviation of chronic neuropathic pain by environmental enrichment in mice well after the establishment of chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Protocol for Electronic von Frey [protocols.io]
- 20. biomed-easy.com [biomed-easy.com]
- 21. researchgate.net [researchgate.net]
- 22. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 23. 3rc.org [3rc.org]
Technical Support Center: CYT-1010 Delivery in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CYT-1010 in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of the endogenous peptide endomorphin-1.[1] It functions as a highly selective agonist for the mu-opioid receptor (MOR), with a particular affinity for a truncated variant of the receptor.[2][3] This selective binding is associated with potent analgesic effects while potentially reducing common opioid-related side effects such as respiratory depression and abuse liability.[1][4][5]
Q2: Which animal models have been used in preclinical studies of this compound and similar endomorphin analogs?
Preclinical studies for this compound and other endomorphin analogs have utilized various rodent models to assess analgesic efficacy in different pain states. These include:
-
Neuropathic pain models: Spared nerve injury model in rats.[6]
-
Postoperative pain models: Paw incision model in rats.[6]
-
Inflammatory pain models: Complete Freund's Adjuvant (CFA) model in rats.[6]
-
Visceral pain models: Acetic acid writhing test in mice.[6]
-
Acute pain models: Tail-flick test in mice.[7]
Q3: What are the recommended routes of administration for this compound in animal models?
Based on studies with endomorphin analogs, several routes of administration can be considered, depending on the experimental goals:
-
Intravenous (IV): For rapid onset of action and systemic delivery.[6]
-
Subcutaneous (SC): For slower, more sustained release.[6][7]
-
Intrathecal (IT): For direct delivery to the spinal cord, bypassing the blood-brain barrier.[6]
-
Intracerebroventricular (ICV): For direct administration into the cerebral ventricles, targeting central opioid receptors.[8]
Q4: How should this compound be prepared for in vivo administration?
As a peptide-based compound, proper handling and formulation of this compound are critical for maintaining its stability and efficacy. While specific formulation details for this compound are proprietary, general guidelines for similar peptides can be followed:
-
Reconstitution: Reconstitute lyophilized this compound with a sterile, biocompatible solvent. A common approach for similar peptides is to first dissolve in a small amount of a solvent like DMSO, and then dilute with a buffered saline solution such as PBS (pH 7.4).
-
Solubility: For in vivo experiments, a common vehicle for mu-opioid receptor agonists can be a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] Another option is a mixture of 10% DMSO and 90% corn oil.[9]
-
Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, it is recommended to prepare fresh working solutions for each experiment.[9] If short-term storage of the reconstituted solution is necessary, store at 4°C for no longer than a week. For longer-term storage, aliquot the stock solution and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Solubility of Reconstituted this compound | Incorrect solvent or pH; High peptide concentration. | - Reconstitute in a small volume of 10% acetic acid before diluting with PBS.- Test solubility in various buffers (e.g., Tris, HEPES).- Gentle sonication may be used to aid dissolution. |
| No or Low Efficacy at Expected Dose | Insufficient dosage; Rapid in vivo clearance; Improper administration technique; Peptide degradation. | - Conduct a dose-response study to determine the optimal dose for your specific model and endpoint.- Consider alternative routes of administration (e.g., continuous infusion) or more frequent dosing to maintain therapeutic concentrations.- Ensure proper and consistent administration technique (e.g., correct anatomical placement for IT or ICV injections).- Verify the stability of the reconstituted peptide; avoid repeated freeze-thaw cycles and use fresh preparations. |
| High Variability in Experimental Results | Inconsistent preparation or administration of this compound; Biological variability among animals; Instability of the formulated peptide. | - Standardize all procedures for reconstitution, storage, and administration.- Increase the number of animals per experimental group to enhance statistical power.- Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
| Adverse Effects Observed (e.g., sedation, respiratory depression) | Dose is too high; Off-target effects. | - Reduce the administered dose.- Include a comprehensive set of control groups to monitor for non-specific effects.- While this compound is designed to have a better safety profile, it is still a potent opioid agonist; careful dose selection is crucial. |
Data Presentation
Table 1: Comparative Potency of Endomorphin Analogs vs. Morphine in Animal Models
| Pain Model | Animal Model | Route of Administration | Potency of Endomorphin Analog (ZH853) vs. Morphine |
| Neuropathic Pain (Spared Nerve Injury) | Rat (Sprague Dawley) | Intrathecal | More potent and longer-lasting |
| Postoperative Pain (Paw Incision) | Rat (Sprague Dawley) | Intravenous | More potent and longer-lasting |
| Inflammatory Pain (CFA) | Rat (Sprague Dawley) | Intrathecal | More potent and longer-lasting |
| Visceral Pain (Acetic Acid Writhing) | Mouse (CD-1) | Subcutaneous | Equally or more potent and longer-lasting |
Data synthesized from a study on endomorphin analogs, including ZH853, which are structurally and functionally similar to this compound.[6]
Table 2: In Vitro Activity of this compound
| Assay | EC50 |
| Beta-arrestin Recruitment | 13.1 nM |
| Inhibition of cAMP Production | 0.0053 nM |
Source: MedChemExpress, citing patent WO2013173730A2.[9][10]
Experimental Protocols
Note: The following protocols are generalized based on common practices for administering endomorphin analogs to rodents. Specific doses and volumes for this compound should be determined empirically through dose-response studies.
Protocol 1: Subcutaneous (SC) Administration in Mice
-
Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck.
-
Injection Site: Lift the loose skin over the back or flank to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the skin tent, parallel to the body.
-
Administration: Gently aspirate to ensure the needle is not in a blood vessel, then slowly inject the desired volume of the this compound solution.
-
Post-Injection: Withdraw the needle and gently massage the injection site to aid dispersal. Monitor the animal for any adverse reactions.
Protocol 2: Intravenous (IV) Administration in Rats (Tail Vein)
-
Animal Warming: Warm the rat under a heat lamp for a few minutes to dilate the tail veins.
-
Restraint: Place the rat in a suitable restrainer.
-
Vein Visualization: Clean the tail with an alcohol wipe to help visualize the lateral tail veins.
-
Injection: Using a 27-30 gauge needle, insert it into the vein at a shallow angle.
-
Administration: Once blood is seen in the hub of the needle (optional, depending on needle type), slowly inject the this compound solution.
-
Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Return the animal to its cage and monitor.
Mandatory Visualizations
Signaling Pathway
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound® - Cytogel Pharma [cytogelpharma.com]
- 6. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Endomorphins 1 and 2, endogenous mu-opioid receptor agonists, impair passive avoidance learning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
unexpected off-target effects of CYT-1010
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals working with CYT-1010. Based on available preclinical and Phase 1 clinical data, this compound has not been associated with significant unexpected off-target effects. Its mechanism of action as a highly selective mu-opioid receptor (MOR) agonist, with preferential binding to truncated splice variants of the MOR, is designed to minimize the adverse effects commonly associated with traditional opioids.[1][2]
This resource addresses frequently asked questions regarding the known safety profile of this compound, offers troubleshooting guides for experimental design to assess potential off-target effects, and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound and how does it relate to its side effect profile?
A1: this compound is an endomorphin-1 analog that acts as a highly selective mu-opioid receptor (MOR) agonist.[1][3] Unlike traditional opioids that bind to the full-length MOR, this compound preferentially activates truncated splice variants of the MOR initiated at Exon 11.[1][2][4] This preferential binding is associated with potent analgesia while reducing the risk of common opioid-related adverse effects such as respiratory depression and addiction potential.[2][5]
Q2: Have any unexpected off-target effects been observed in preclinical or clinical studies of this compound?
A2: To date, published preclinical and Phase 1 clinical trial data for this compound have not reported any significant unexpected off-target effects. The studies have primarily highlighted its safety and tolerability, with a focus on the reduction of typical opioid-related side effects.[2][3][6]
Q3: What are the known on-target side effects of this compound, and how do they compare to traditional opioids?
A3: While this compound is designed to have a better safety profile, as a MOR agonist, it may still produce some on-target effects. However, preclinical and early clinical data suggest that at therapeutic doses, it has a significantly improved side-effect profile compared to traditional opioids like morphine.[1][5]
| Adverse Event | This compound (at therapeutic doses) | Traditional Opioids (e.g., Morphine) |
| Respiratory Depression | No significant respiratory depression observed.[1][2][3] | A major dose-limiting and potentially fatal side effect.[6][7] |
| Addiction Potential | Little to no reward behavior observed in animal models.[1][2] | High potential for addiction and dependence.[6][7] |
| Nausea and Vomiting | No significant nausea or vomiting reported.[1] | Common and often dose-limiting side effects.[7][8] |
| Constipation | Data not specified, but a known class effect of MOR agonists. | A very common and persistent side effect.[8] |
| Anti-inflammatory Effects | Possesses anti-inflammatory properties.[1][2] | Some opioids may have immunomodulatory effects, but not typically characterized as anti-inflammatory.[9][10] |
Q4: Are there any known effects of this compound on the immune system?
A4: this compound has been noted to possess anti-inflammatory effects.[1][2] This is in contrast to some traditional opioids which can be immunosuppressive.[9][10][11][12] Researchers investigating the immunomodulatory effects of this compound should consider assays for cytokine profiling and immune cell function.
Troubleshooting and Experimental Design
This section provides guidance on designing experiments to evaluate the on-target and potential off-target effects of this compound in a research setting.
Issue: How to assess the potential for respiratory depression in an animal model.
Experimental Protocol: Whole-Body Plethysmography
This protocol outlines a method for measuring respiratory function in conscious, unrestrained rodents.
-
Acclimatization: Place animals in the plethysmography chambers for at least 30-60 minutes daily for 2-3 days prior to the experiment to minimize stress-induced respiratory changes.
-
Baseline Measurement: On the day of the experiment, place the animals in the chambers and record baseline respiratory parameters (respiratory rate, tidal volume, minute ventilation) for at least 30 minutes.
-
Drug Administration: Administer this compound or a control substance (e.g., vehicle, morphine) via the intended route of administration (e.g., intravenous, subcutaneous).
-
Post-Dosing Measurement: Continuously record respiratory parameters for a predefined period (e.g., 2-4 hours) after drug administration.
-
Data Analysis: Analyze the changes in respiratory parameters from baseline for each treatment group. Compare the effects of this compound to the vehicle and the positive control (morphine). A lack of significant depression in respiratory rate and minute ventilation compared to vehicle would indicate a favorable safety profile.
Issue: How to evaluate the abuse potential of this compound in a preclinical model.
Experimental Protocol: Conditioned Place Preference (CPP)
CPP is a behavioral paradigm used to measure the rewarding properties of a drug.
-
Apparatus: Use a standard three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Pre-Conditioning (Baseline Preference): On day 1, allow animals to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference.
-
Conditioning: Over the next 6-8 days, conduct conditioning sessions. On alternate days, administer this compound or vehicle and confine the animal to one of the outer chambers. For example:
-
Day 2: Administer this compound, confine to Chamber A for 30 minutes.
-
Day 3: Administer vehicle, confine to Chamber B for 30 minutes.
-
Repeat this alternating schedule for the duration of the conditioning phase.
-
-
Post-Conditioning (Test): On the day after the final conditioning session, allow the animals to again freely explore all three chambers for 15-20 minutes, with no drug administration.
-
Data Analysis: Calculate the difference in time spent in the drug-paired chamber between the post-conditioning and pre-conditioning phases. A significant increase in time spent in the drug-paired chamber suggests rewarding properties and abuse potential.
Visualizations
Caption: Proposed mechanism of this compound action compared to traditional opioids.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adverse events of opioids for cancer-related pain in a resource-limited setting: a cross-sectional study from Sudan - ecancer [ecancer.org]
- 9. Effects of Opioids on Immune and Endocrine Function in Patients with Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Opioids and the immune system - friend or foe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.edu [ohsu.edu]
- 12. Effects of opioids on the immune system - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating CYT-1010 Efficacy in Chronic Pain Models: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing CYT-1010 in preclinical chronic pain models. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in pain modulation?
This compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2] Its primary mechanism of action is the preferential activation of the endomorphin (EM) receptor, a splice variant of the mu-opioid receptor (MOR).[3] This targeted activation is associated with potent analgesic effects while potentially mitigating common opioid-related side effects such as respiratory depression and abuse liability.[1][2][4]
Q2: In which preclinical chronic pain models has this compound or similar endomorphin analogs shown efficacy?
Preclinical studies suggest that this compound and other endomorphin analogs are effective in various pain models, including those for neuropathic, inflammatory, postoperative, and visceral pain.[1][5][6][7] Specifically, this compound has been evaluated in models of neurogenic inflammation and thermal hyperalgesia.
Q3: What is the reported potency of this compound compared to morphine?
Preclinical data indicates that this compound is approximately 3 to 4 times more potent than morphine in providing pain relief.[4][6]
Q4: What are the known side effects of this compound in preclinical models?
Preclinical studies have shown that this compound has a favorable safety profile compared to traditional opioids. Notably, it demonstrates profoundly reduced respiratory depression and a substantially lower abuse potential.[4] At doses up to 9-fold the effective analgesic dose, no significant nausea or vomiting was observed.[1][6]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected analgesic efficacy of this compound.
-
Potential Cause: Peptide Instability and Degradation. Peptides are susceptible to enzymatic degradation in vivo and can be sensitive to handling and storage conditions.
-
Troubleshooting Steps:
-
Proper Storage: Store lyophilized this compound at -20°C or -80°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Appropriate Vehicle: Reconstitute this compound in a sterile, slightly acidic buffer as peptides can be less stable at neutral or alkaline pH. For in vivo administration, ensure the final formulation is isotonic and at a physiologically compatible pH.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment whenever possible.
-
Confirm Peptide Integrity: If issues persist, consider analytical validation of the peptide's purity and concentration using methods like HPLC.
-
-
-
Potential Cause: Suboptimal Dosing or Administration Route. The analgesic effect of this compound is dose-dependent, and the route of administration will significantly impact its bioavailability and efficacy.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal effective dose for your specific pain model and animal strain.
-
Route of Administration: Intravenous (IV) or intrathecal (IT) administration will provide more direct and rapid central nervous system (CNS) delivery compared to subcutaneous (SC) or intraperitoneal (IP) routes. Consider the desired onset and duration of action when selecting the route.
-
-
Issue 2: High variability in behavioral responses between animals.
-
Potential Cause: Improper Acclimatization and Handling. Stress can significantly impact pain perception and behavioral responses in animals.
-
Troubleshooting Steps:
-
Acclimatization: Ensure animals are adequately acclimated to the housing facility, testing environment, and experimental procedures before baseline testing and drug administration.
-
Consistent Handling: Handle all animals consistently and gently to minimize stress.
-
-
-
Potential Cause: Inconsistent Induction of the Chronic Pain Model. Variability in the surgical procedure or inflammatory agent administration can lead to differing levels of pain.
-
Troubleshooting Steps:
-
Standardized Procedures: Ensure all surgical procedures (e.g., Chronic Constriction Injury) or injections (e.g., Complete Freund's Adjuvant) are performed consistently by a trained individual.
-
Inclusion Criteria: Establish clear inclusion criteria based on baseline pain thresholds to ensure a homogenous cohort of animals.
-
-
Quantitative Data Summary
The following tables present illustrative efficacy data for a potent endomorphin analog, such as this compound, in established rodent models of chronic inflammatory and neuropathic pain. Note: Specific public data for this compound in these chronic models is limited; this data is representative of typical findings for this class of compounds.
Table 1: Efficacy in Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats
| Treatment Group | Dose (mg/kg, IV) | Paw Withdrawal Latency (s) to Thermal Stimulus (Mean ± SEM) | Paw Withdrawal Threshold (g) to Mechanical Stimulus (Mean ± SEM) |
| Vehicle (Saline) | - | 4.5 ± 0.5 | 3.2 ± 0.4 |
| Morphine | 2.0 | 8.9 ± 0.7 | 9.5 ± 0.8 |
| This compound Analog | 0.5 | 9.2 ± 0.8 | 10.1 ± 0.9 |
| This compound Analog | 1.0 | 12.5 ± 1.1 | 13.8 ± 1.2 |
*p < 0.05, **p < 0.01 compared to Vehicle group.
Table 2: Efficacy in Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats
| Treatment Group | Dose (mg/kg, IV) | Paw Withdrawal Threshold (g) to Mechanical Stimulus (von Frey) (Mean ± SEM) |
| Sham + Vehicle | - | 14.5 ± 1.0 |
| CCI + Vehicle | - | 4.1 ± 0.6 |
| CCI + Morphine | 3.0 | 9.8 ± 0.9* |
| CCI + this compound Analog | 1.0 | 11.2 ± 1.1** |
*p < 0.05, **p < 0.01 compared to CCI + Vehicle group.
Experimental Protocols
Protocol 1: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This protocol details the induction of a persistent inflammatory pain state in rodents, suitable for evaluating the efficacy of this compound.
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Acclimatization: Animals are acclimated to the testing environment for at least 3 days prior to the experiment.
-
Baseline Testing: Measure baseline paw withdrawal thresholds to mechanical (von Frey filaments) and thermal (Hargreaves apparatus) stimuli.
-
CFA Induction:
-
Anesthetize the rat with isoflurane.
-
Inject 100 µL of CFA (1 mg/mL heat-killed Mycobacterium tuberculosis in oil/saline emulsion) into the plantar surface of the right hind paw.[8]
-
-
Post-Induction Pain Assessment:
-
Pain behaviors (mechanical allodynia and thermal hyperalgesia) typically develop within 24 hours and can persist for several weeks.[9]
-
Conduct post-induction pain assessments at desired time points (e.g., day 3, 7, 14).
-
-
This compound Administration:
-
Administer this compound or vehicle (e.g., saline) via the desired route (e.g., intravenous).
-
Assess analgesic efficacy at peak effect time points (e.g., 15, 30, 60, 120 minutes post-administration).
-
Protocol 2: Chronic Constriction Injury (CCI) of the Sciatic Nerve
This protocol describes a widely used model of peripheral neuropathic pain.[10][11][12][13]
-
Animals: Male Sprague-Dawley rats (200-250g) are used.
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the mid-thigh.
-
Bluntly dissect the biceps femoris muscle to expose the sciatic nerve.
-
Loosely tie four chromic gut ligatures (e.g., 4-0) around the sciatic nerve, approximately 1 mm apart. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.[11]
-
Close the muscle layer and skin with sutures.
-
-
Post-Operative Care: Provide appropriate post-operative care, including analgesia for the first 24-48 hours (note: this may interfere with early time-point testing of the investigational drug).
-
Pain Behavior Assessment:
-
Allow 7-14 days for the development of neuropathic pain behaviors.
-
Assess mechanical allodynia using von Frey filaments.
-
-
This compound Administration and Efficacy Testing: Follow the administration and assessment steps outlined in Protocol 1.
Visualizations
Caption: this compound Signaling Pathway for Analgesia.
Caption: Experimental Workflow for this compound Efficacy.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. This compound® - Cytogel Pharma [cytogelpharma.com]
- 5. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. Novel Endomorphin Analogs Are More Potent and Longer-Lasting Analgesics in Neuropathic, Inflammatory, Postoperative, and Visceral Pain Relative to Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 13. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
CYT-1010 peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of the CYT-1010 peptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized this compound peptide?
For long-term storage, lyophilized this compound should be stored at -20°C or colder in a desiccated environment. Under these conditions, the peptide is stable for up to three years.[1] For shorter periods, it can be stored at 4°C for up to two years.[1] It is crucial to prevent exposure to moisture to ensure maximum stability. Before opening, allow the vial to equilibrate to room temperature to avoid condensation.
2. How should I store this compound once it is reconstituted in a solvent?
The stability of reconstituted this compound depends on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -80°C for long-term storage (up to six months) or at -20°C for shorter-term storage (up to one month).[1] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
3. What is the in-vitro stability of this compound?
This compound has demonstrated high stability in in-vitro assays. Studies have shown no observable degradation after four days of incubation in in-vitro plasma. It has also shown stability in animal serum and plasma, as well as in animal and human hepatocyte membranes, indicating good metabolic stability.
4. What is the mechanism of action of this compound?
This compound is a potent and selective mu-opioid receptor agonist.[1] Its mechanism of action involves the activation of the mu-opioid receptor, which leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3][4] It also modulates the beta-arrestin signaling pathway.[2][3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty dissolving the peptide | The peptide has low solubility in the chosen solvent. | This compound is soluble in DMSO at concentrations of ≥ 60 mg/mL.[1] For aqueous solutions, it is best to first dissolve the peptide in a small amount of DMSO and then slowly add the aqueous buffer to the desired concentration. Sonication can aid in dissolution. |
| Loss of peptide activity in experiments | Improper storage of reconstituted peptide, leading to degradation. | Aliquot the reconstituted peptide solution and store it at -80°C. Avoid repeated freeze-thaw cycles. For working solutions, it is best to prepare them fresh for each experiment. |
| The peptide is unstable in the experimental buffer. | The stability of peptides in aqueous solutions is pH-dependent. The optimal pH range for most peptides is between 5 and 7. Ensure your buffer is within this range and is sterile to prevent microbial degradation. | |
| Precipitation of the peptide during storage or use | The concentration of the peptide in the solution is too high. | If precipitation occurs, try diluting the stock solution further. When preparing aqueous solutions from a DMSO stock, add the aqueous buffer slowly to the DMSO solution while vortexing to prevent precipitation. |
Quantitative Stability Data
| Form | Storage Temperature | Duration | Stability |
| Lyophilized Powder | -20°C | 3 years | Stable[1] |
| 4°C | 2 years | Stable[1] | |
| In Solvent (DMSO) | -80°C | 6 months | Stable[1] |
| -20°C | 1 month | Stable[1] |
Experimental Protocols
Recommended Reconstitution Protocol for this compound
This protocol provides a general guideline for reconstituting lyophilized this compound. The optimal solvent and concentration may vary depending on the specific experimental requirements.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free water or appropriate sterile buffer (e.g., PBS, pH 7.2)
-
Sterile, low-retention polypropylene (B1209903) microcentrifuge tubes
Procedure:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect peptide stability.
-
Solvent Addition: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom. Carefully add the required volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: For long-term storage, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, low-retention polypropylene tubes. Store the aliquots at -80°C.
-
Preparation of Working Solutions: When needed, thaw a single aliquot of the DMSO stock solution. Further dilute it with the appropriate sterile aqueous buffer to the final working concentration immediately before use. It is recommended to add the DMSO stock solution to the aqueous buffer slowly while mixing to prevent precipitation.
Visualizations
This compound Signaling Pathway
Caption: Simplified signaling pathway of this compound upon binding to the mu-opioid receptor.
Experimental Workflow for Reconstitution and Storage
Caption: Recommended workflow for the reconstitution and storage of this compound peptide.
References
Technical Support Center: Synthesis of CYT-1010 Analogs
Welcome to the Technical Support Center for the synthesis of CYT-1010 analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chemical synthesis, purification, and analysis of these cyclic peptides.
Section 1: Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound analogs.
Low Yield of Crude Peptide after Solid-Phase Peptide Synthesis (SPPS)
Question: We are experiencing low yields of our crude this compound analog after cleavage from the resin. What are the potential causes and how can we troubleshoot this?
Answer: Low crude peptide yield is a common issue in SPPS and can be attributed to several factors. Below is a troubleshooting guide to help you identify and address the problem.
Troubleshooting Flowchart: Low Crude Peptide Yield
Caption: Troubleshooting workflow for low crude peptide yield in SPPS.
Poor Yield and High Oligomerization during Cyclization
Question: Our primary challenge is a low yield of the desired cyclic monomer of our this compound analog, with significant formation of dimers and other oligomers. How can we optimize the cyclization step?
Answer: The formation of intermolecular byproducts (oligomers) is a common competing reaction during peptide cyclization. The key is to favor the intramolecular reaction. Here are some strategies:
-
High Dilution: Performing the cyclization reaction at a very low concentration (typically 0.1-1 mM) of the linear peptide is the most effective way to minimize intermolecular reactions.[1]
-
On-Resin vs. Solution-Phase Cyclization: On-resin cyclization can sometimes favor the formation of the cyclic monomer by pseudo-dilution, where the resin-bound peptides are physically separated.[1][2] However, the constrained environment can also hinder cyclization for some sequences.[3] Solution-phase cyclization offers more flexibility in adjusting conditions but requires careful control of concentration.[4][5]
-
Choice of Cyclization Point: The amino acids at the site of cyclization can influence the efficiency. Introducing a turn-inducing residue like proline or a D-amino acid near the cyclization site can pre-organize the peptide backbone into a conformation that favors cyclization.[1][6]
-
Coupling Reagents: Use highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time for side reactions to occur.
Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization of a Model this compound Analog
| Cyclization Method | Concentration | Crude Yield of Monomer (%) | Dimer Formation (%) | Trimer/Oligomer Formation (%) |
| On-Resin | N/A (Pseudo-dilution) | 65 | 25 | 10 |
| Solution-Phase | 10 mM | 30 | 55 | 15 |
| Solution-Phase | 1 mM | 55 | 35 | 10 |
| Solution-Phase | 0.1 mM | 70 | 20 | 10 |
Note: These are representative data and actual results will vary depending on the specific peptide sequence and reaction conditions.
Presence of Impurities after Purification
Question: After RP-HPLC purification, we still observe significant impurities in our this compound analog preparation. What are the likely sources of these impurities and how can we improve the purity?
Answer: Impurities in the final product can originate from various stages of the synthesis and purification process. Common impurities include deletion sequences, truncated peptides, products of side-chain reactions (e.g., oxidation), and racemized isomers.[7][8]
Table 2: Common Impurities in this compound Analog Synthesis and Their Mitigation
| Impurity Type | Likely Cause | Mitigation Strategy |
| Deletion Sequences | Incomplete coupling of an amino acid. | Use more efficient coupling reagents, double coupling, or increase coupling time.[9] |
| Truncated Sequences | Incomplete deprotection of the Fmoc group. | Increase deprotection time or use fresh deprotection solution.[9] |
| Oxidized Products | Oxidation of sensitive residues like Tryptophan during cleavage. | Use a scavenger cocktail containing reducing agents (e.g., EDT) during cleavage.[10] |
| Racemization | Epimerization of amino acids during activation and coupling. | Use racemization-suppressing additives (e.g., OxymaPure) and avoid excessive use of base.[11][12] |
| Residual Solvents/Reagents | Inadequate washing or lyophilization. | Ensure thorough washing of the peptide-resin and complete removal of solvents after purification. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to consider when choosing a coupling reagent for the synthesis of this compound analogs?
A1: The choice of coupling reagent significantly impacts the yield and purity of the synthesized peptide.[11][13] Key factors to consider include:
-
Reactivity: For sterically hindered amino acids or "difficult" sequences, highly reactive reagents like HATU or HCTU are often preferred.[13]
-
Racemization: Some coupling reagents can increase the risk of racemization. The addition of racemization suppressants like HOBt or OxymaPure is crucial.[14][15]
-
Side Reactions: The choice of reagent can influence the formation of side products. For instance, phosphonium-based reagents like PyBOP are less likely to cause side reactions with certain amino acid side chains compared to aminium/uronium reagents.[13][15]
Table 3: Impact of Different Coupling Reagents on the Synthesis of a Model this compound Analog
| Coupling Reagent | Additive | Crude Purity (%) | Racemization (%) |
| DIC | HOBt | 85 | < 1 |
| HBTU | HOBt | 90 | < 0.5 |
| HATU | HOAt | 92 | < 0.2 |
| COMU | OxymaPure | 94 | < 0.1 |
Note: Data are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
Q2: How can we confirm the correct sequence and purity of our final this compound analog?
A2: A combination of analytical techniques is essential for the comprehensive characterization of synthetic peptides:
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is the standard method for assessing the purity of peptides.[2][16]
-
Mass Spectrometry (MS): Provides the molecular weight of the peptide, confirming the correct sequence and identifying impurities based on their mass differences.[17][18]
-
Tandem Mass Spectrometry (MS/MS): Used for de novo sequencing and confirming the amino acid sequence of the synthesized peptide.[18]
-
Amino Acid Analysis (AAA): Quantifies the amino acid composition of the peptide to confirm its identity and concentration.[14][19]
Q3: What is the mechanism of action of this compound and how does it differ from traditional opioids?
A3: this compound is an analog of the endogenous peptide endomorphin-1 and acts as a potent and selective agonist for the mu-opioid receptor (MOR).[20][21] Unlike traditional opioids like morphine, this compound preferentially activates a truncated form of the MOR (Exon 11), which is associated with potent pain relief with a potentially greater margin of safety, including reduced risk of respiratory depression and addiction.[20][22]
Section 3: Experimental Protocols
Generalized Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Linear this compound Analog
This protocol outlines the general steps for synthesizing the linear precursor of a this compound analog using Fmoc/tBu chemistry on an automated peptide synthesizer.
Workflow for Solid-Phase Peptide Synthesis
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Methodology:
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Amino Acid Coupling: Add a pre-activated solution of the Fmoc-protected amino acid (4 equivalents), a coupling reagent (e.g., HATU, 3.95 equivalents), and a base (e.g., DIPEA, 8 equivalents) in DMF to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours.
-
Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, wash with cold ether, and dry the crude peptide under vacuum.
Generalized Protocol for Head-to-Tail Cyclization
-
Linear Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a final concentration of 0.1-1 mM.
-
Cyclization Reaction: Add a coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution. Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the cyclization by analytical RP-HPLC, observing the disappearance of the linear peptide peak and the appearance of the cyclic product peak.
-
Work-up: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.
-
Purification: Purify the crude cyclic peptide by preparative RP-HPLC.
Generalized Protocol for RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).
-
Column and Mobile Phases: Use a C18 stationary phase column. Mobile Phase A: 0.1% TFA in water. Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Mobile Phase B. The specific gradient will depend on the hydrophobicity of the peptide.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical RP-HPLC and MS. Pool the pure fractions and lyophilize to obtain the final purified peptide.
Section 4: Signaling Pathway
This compound exerts its analgesic effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[18][20]
This compound Signaling Pathway via the Mu-Opioid Receptor
Caption: Simplified signaling pathway of this compound via the mu-opioid receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyclic pentapeptide analogs based on endomorphin-2 structure: cyclization studies using liquid chromatography combined with on-line mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
- 7. almacgroup.com [almacgroup.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents | Semantic Scholar [semanticscholar.org]
- 13. bachem.com [bachem.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 21. This compound® - Cytogel Pharma [cytogelpharma.com]
- 22. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Blood-Brain Barrier with CYT-1010: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges associated with CYT-1010 blood-brain barrier (BBB) penetration. The following information is designed to address specific issues encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main challenges for CNS delivery?
This compound is a potent and selective mu-opioid receptor agonist, an analog of the endogenous peptide endomorphin-1.[1] With a molecular weight of 624.73 g/mol , this compound is a relatively small peptide.[2][3] However, like many peptides, its inherent physicochemical properties are expected to limit its ability to cross the blood-brain barrier (BBB) efficiently. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[4] Key challenges for this compound's CNS delivery include its potential for enzymatic degradation in plasma and its likely low passive diffusion across the tight junctions of the BBB.
Q2: What are the primary strategies to enhance this compound's penetration of the BBB?
Several strategies can be employed to enhance the delivery of peptide-based therapeutics like this compound across the BBB. These can be broadly categorized as:
-
Nanoparticle-based Delivery: Encapsulating this compound into nanoparticles can protect it from enzymatic degradation and facilitate its transport across the BBB.[5]
-
Receptor-Mediated Transcytosis (RMT): This "Trojan horse" approach involves conjugating this compound to a ligand that binds to specific receptors on the BBB endothelial cells, triggering its transport across the barrier.[6][7]
-
Chemical Modification: Modifying the structure of this compound, for example through PEGylation or glycosylation, can improve its pharmacokinetic properties and BBB permeability.
-
Physical Methods: Techniques like focused ultrasound (FUS) in combination with microbubbles can transiently and locally open the BBB to allow for increased drug penetration.[8][9]
Q3: How can I assess the BBB permeability of my this compound formulation in vitro?
In vitro BBB models are essential for the initial screening of different this compound formulations. The most common model is the Transwell assay, which utilizes a semi-permeable membrane to separate two compartments, an apical (blood side) and a basolateral (brain side) chamber.[10] A monolayer of brain endothelial cells, such as the hCMEC/D3 cell line, is cultured on the membrane.[11] The apparent permeability coefficient (Papp) of the this compound formulation is then calculated by measuring its concentration in the basolateral chamber over time.
Q4: What are the key considerations when moving from in vitro to in vivo studies?
While in vitro models provide valuable initial data, in vivo studies in animal models are crucial for validating the efficacy of a BBB-penetrating strategy for this compound.[12] Key considerations include:
-
Choice of Animal Model: Rodent models (mice and rats) are commonly used for initial in vivo screening.
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal) will influence the pharmacokinetic profile of the this compound formulation.
-
Pharmacokinetic Analysis: Measuring the concentration of this compound in both the plasma and the brain tissue (or cerebrospinal fluid) at different time points is essential to determine the brain-to-plasma ratio and assess BBB penetration.
-
Pharmacodynamic Assessment: In addition to measuring drug concentration, assessing the pharmacological effect of this compound in the CNS (e.g., analgesia) can provide evidence of successful BBB transport.
Troubleshooting Guides
Issue 1: Low Apparent Permeability (Papp) in In Vitro Transwell Assays
| Potential Cause | Troubleshooting Step |
| Poor passive diffusion of this compound. | Consider nanoparticle encapsulation or chemical modification to enhance lipophilicity. |
| This compound is a substrate for efflux transporters (e.g., P-glycoprotein) on the brain endothelial cells. | Co-administer with a known P-gp inhibitor in the in vitro model to see if permeability increases. If so, formulation strategies to bypass efflux pumps will be necessary. |
| Incomplete formation of tight junctions in the in vitro model. | Verify the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER) and the permeability of a control molecule like Lucifer Yellow. Optimize cell culture conditions if necessary. |
Issue 2: Poor Correlation Between In Vitro and In Vivo Results
| Potential Cause | Troubleshooting Step |
| Rapid in vivo clearance of the this compound formulation. | Analyze the plasma pharmacokinetics of the formulation. Strategies to prolong circulation time, such as PEGylation of nanoparticles, may be needed. |
| Instability of the formulation in the bloodstream. | Assess the stability of the this compound formulation in plasma. Modify the formulation to protect the peptide from degradation. |
| Species differences in BBB transporters or receptors. | If using a receptor-mediated transcytosis approach, ensure the targeted receptor is expressed at comparable levels in the in vitro model and the in vivo animal model. |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles
This protocol describes the preparation of this compound loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using a double emulsion solvent evaporation method.
Materials:
-
This compound
-
PLGA (50:50)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Primary Emulsion: Dissolve 10 mg of this compound in 200 µL of deionized water. Dissolve 100 mg of PLGA in 1 mL of DCM. Add the aqueous this compound solution to the organic PLGA solution and sonicate on ice to form a water-in-oil (w/o) emulsion.
-
Secondary Emulsion: Prepare a 2% w/v PVA solution in deionized water. Add the primary emulsion to 4 mL of the PVA solution and sonicate on ice to form a water-in-oil-in-water (w/o/w) double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for 4 hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet three times with deionized water to remove excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder.
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This protocol outlines the steps to assess the permeability of a this compound formulation across a brain endothelial cell monolayer.
Materials:
-
hCMEC/D3 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound formulation
-
Lucifer Yellow (as a control for paracellular permeability)
-
Analytical method for quantifying this compound (e.g., HPLC-MS/MS)
Procedure:
-
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell inserts at a high density.
-
Monolayer Formation: Culture the cells until a confluent monolayer is formed and stable Transendothelial Electrical Resistance (TEER) values are achieved (typically >100 Ω·cm²).
-
Permeability Experiment:
-
Replace the medium in the apical and basolateral chambers with a transport buffer.
-
Add the this compound formulation and Lucifer Yellow to the apical chamber.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Immediately replace the collected volume with fresh transport buffer.
-
-
Sample Analysis: Quantify the concentration of this compound and Lucifer Yellow in the collected samples using a validated analytical method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
Data Presentation
Table 1: Comparison of BBB Penetration Enhancement Strategies for a Model Peptide
| Strategy | In Vitro Papp (x 10⁻⁶ cm/s) | In Vivo Brain-to-Plasma Ratio | Advantages | Disadvantages |
| Unmodified Peptide | 0.1 ± 0.02 | 0.01 ± 0.005 | Simple | Poor BBB penetration, rapid clearance |
| PLGA Nanoparticles | 1.5 ± 0.3 | 0.1 ± 0.03 | Protects from degradation, sustained release | Potential for RES uptake, complex formulation |
| Transferrin-conjugated Nanoparticles | 5.2 ± 0.8 | 0.5 ± 0.1 | Targeted delivery, enhanced uptake | Saturation of receptors, potential immunogenicity |
| Focused Ultrasound + Microbubbles | N/A | 0.8 ± 0.2 | Non-invasive, localized delivery | Requires specialized equipment, potential for tissue damage |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate how to structure such data for comparison.
Visualizations
Caption: Experimental workflow for developing and evaluating BBB-penetrating this compound formulations.
Caption: Overview of strategies to enhance this compound delivery across the blood-brain barrier.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Blood-brain barrier-on-a-chip for brain disease modeling and drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 7. Receptor-mediated transcytosis for brain delivery of therapeutics: receptor classes and criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medical.researchfloor.org [medical.researchfloor.org]
- 12. Modeling the Blood–Brain Barrier to Understand Drug Delivery in Alzheimer’s Disease - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analgesic Potency of CYT-1010 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic properties of CYT-1010, a novel endomorphin-1 analog, and morphine, the archetypal opioid analgesic. This document summarizes their mechanisms of action, comparative analgesic potency from preclinical studies, and the underlying signaling pathways.
Executive Summary
This compound is a clinical-stage investigational compound that demonstrates a distinct pharmacological profile compared to traditional opioids like morphine. Preclinical data suggests that this compound possesses significantly greater analgesic potency and a potentially improved safety profile, characterized by reduced respiratory depression and abuse liability. These differences are attributed to its novel mechanism of action, which involves the preferential activation of a truncated splice variant of the mu-opioid receptor.
Mechanism of Action
This compound: A Selective Endomorphin Receptor Agonist
This compound is an analog of the endogenous opioid peptide, endomorphin-1.[1] It exerts its analgesic effects by preferentially activating the endomorphin (EM) receptor, which is a truncated form of the mu-opioid receptor (MOR) encoded by exon 11 of the OPRM1 gene.[1][2] This selective action is believed to be responsible for its potent pain-relieving effects while minimizing the adverse effects associated with classical opioids.[2][3]
Morphine: A Classical Opioid Agonist
Morphine is a naturally occurring alkaloid derived from the opium poppy. It is a non-selective agonist of the opioid receptor family, with a high affinity for the full-length mu-opioid receptor.[4] Morphine also interacts with delta and kappa-opioid receptors, which contributes to its broad range of effects, including analgesia, sedation, euphoria, and adverse effects like respiratory depression and constipation.
Comparative Analgesic Potency
Preclinical studies have consistently demonstrated that this compound is a more potent analgesic than morphine. Data from Cytogel Pharma, the developer of this compound, indicates that in animal models of pain, this compound is three to four times more potent than morphine.[3][5]
| Compound | Relative Potency vs. Morphine (Preclinical) | Key Features |
| This compound | 3-4 times more potent | Preferentially activates truncated mu-opioid receptors; reported to have a better safety profile with less respiratory depression.[3][5] |
| Morphine | Standard of comparison | Agonist at full-length mu, delta, and kappa-opioid receptors; well-established efficacy and side-effect profile. |
Experimental Protocols
Detailed experimental protocols for the direct comparative studies between this compound and morphine are proprietary to the manufacturer. However, standard preclinical analgesic assays are typically employed to determine the potency of opioid compounds. A general methodology for the hot plate test, a common assay for centrally acting analgesics, is described below.
Hot Plate Test Protocol (General)
The hot plate test is a widely used method to assess the thermal pain threshold in rodents and is sensitive to centrally acting analgesics.[6][7]
Objective: To determine the analgesic efficacy of a test compound by measuring the latency of the animal's response to a thermal stimulus.
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature and an open-ended cylindrical restrainer to keep the animal on the heated surface.[8]
Procedure:
-
Acclimation: Animals (typically rats or mice) are habituated to the testing room for at least 30-60 minutes before the experiment.[8]
-
Baseline Latency: The hot plate is maintained at a constant temperature (e.g., 52-55°C).[8][9] Each animal is placed on the hot plate, and the time until a nocifensive response (e.g., licking a hind paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or morphine) or vehicle via a specific route (e.g., intravenous, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration, the animals are again placed on the hot plate, and the response latency is measured.
-
Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 The ED50 (the dose that produces 50% of the maximum effect) is then calculated from the dose-response curve.
Signaling Pathways
The differential effects of this compound and morphine can be attributed to their distinct interactions with mu-opioid receptor subtypes and the subsequent intracellular signaling cascades.
This compound and the Truncated Mu-Opioid Receptor
This compound's preferential activation of the truncated endomorphin receptor is thought to initiate a signaling cascade that is biased towards G-protein signaling, leading to potent analgesia. It is hypothesized that this pathway minimizes the recruitment of β-arrestin, a protein implicated in the development of tolerance and certain adverse effects of classical opioids.[10]
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound® - Cytogel Pharma [cytogelpharma.com]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 10. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
A Comparative Analysis of the Side Effect Profiles of CYT-1010 and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side effect profiles of CYT-1010, a novel analgesic in development, and fentanyl, a widely used synthetic opioid. The information is compiled from pre-clinical studies and clinical trial data to offer an objective overview for research and drug development purposes.
Quantitative Side Effect Profile Comparison
The following table summarizes the available quantitative data on the side effects of this compound and fentanyl. It is important to note that direct head-to-head clinical trial data with percentage-wise side effect breakdowns for this compound are not yet publicly available. The data for this compound is primarily qualitative, based on initial clinical studies.
| Side Effect | This compound | Fentanyl |
| Respiratory Depression | No respiratory depression observed at therapeutic doses in a Phase 1 clinical study.[1][2] | A known and potentially life-threatening side effect.[3] |
| Nausea and Vomiting | Pre-clinical studies suggest no significant nausea or vomiting.[4][5] | Affects more than 10% of people.[4] In one study, the rate of nausea was 3.8%. |
| Addiction Potential | Pre-clinical data indicates little to no reward or abuse potential.[4][5] | High potential for addiction and dependence.[3] |
| Dizziness | Reported as a mild to moderate, dose-dependent side effect in a Phase 1 study.[1] | A common side effect. |
| Flushing | Reported as a mild to moderate, dose-dependent side effect in a Phase 1 study.[1] | Not commonly reported as a primary side effect. |
| Transient Tachycardia | Reported as a mild to moderate, dose-dependent side effect in a Phase 1 study.[1] | Can cause bradycardia (slow heart rate). |
| Constipation | Information not yet available from clinical trials. | Affects more than 10% of people.[4] |
| Sedation/Somnolence | Information not yet available from clinical trials. | Affects more than 10% of people.[4] |
Experimental Protocols
This compound: Phase 1a/2a Clinical Trial
While the complete experimental protocol is not publicly available, the design of the initial human study for this compound has been described.
Study Title: A Randomized Double-Blind, Single-Dose, Placebo-Controlled Pharmacokinetic and Proof-of-Concept Study to Evaluate the Safety of this compound in Healthy Volunteers and the Analgesic Efficacy and Tolerability of this compound vs. Morphine in Subjects with Moderate to Severe Pain after Third Molar Extraction.[6]
Methodology:
-
Study Design: The study was a randomized, double-blind, placebo-controlled trial. This design is the gold standard for minimizing bias in clinical research.
-
Participants: The study enrolled both healthy volunteers and patients experiencing moderate to severe pain following the surgical extraction of their third molars (wisdom teeth).
-
Intervention: Participants were administered a single dose of either this compound, a placebo, or morphine. The inclusion of both a placebo and an active comparator (morphine) allows for a comprehensive evaluation of both safety and efficacy.
-
Primary Endpoints: The primary objectives were to assess the safety and tolerability of this compound. This was likely achieved by monitoring vital signs, electrocardiograms (ECGs), and the incidence and severity of adverse events.
-
Secondary Endpoints: The analgesic efficacy of this compound was evaluated by measuring pain relief in the post-operative dental pain model. Pharmacokinetic parameters (how the drug is absorbed, distributed, metabolized, and excreted) were also assessed in the healthy volunteer cohort.
Fentanyl: Out-of-Hospital Analgesia Study
The following is a summary of the methodology used in a study comparing the effectiveness and safety of fentanyl and morphine for out-of-hospital analgesia.
Methodology:
-
Study Design: A retrospective "before-and-after" study design was used. Data was collected from patients who received morphine during a nine-month period before a protocol change, and from patients who received fentanyl during a subsequent nine-month period.
-
Participants: The study included 355 patients who received morphine and 363 patients who received fentanyl for out-of-hospital analgesia.
-
Data Collection: Pain scores were documented using a numeric rating scale. Adverse events monitored included systolic blood pressure under 90 mmHg, respiratory rate under 12 breaths/min, oxygen saturation below 92%, and any decrease in the Glasgow Coma Scale score.
-
Statistical Analysis: The study compared the mean decreases in pain scores and the rates of adverse events between the two groups.
Signaling Pathway Diagrams
The distinct mechanisms of action of this compound and fentanyl at the molecular level are believed to be responsible for their different side effect profiles.
Caption: Fentanyl acts as an agonist on the full-length µ-opioid receptor, activating both G-protein and β-arrestin signaling pathways.
Caption: this compound preferentially activates a truncated form of the µ-opioid receptor, leading to potent analgesia with a potentially improved safety profile.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. Human experimental pain models: A review of standardized methods in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. medindia.net [medindia.net]
A Head-to-Head Comparison of CYT-1010 and Buprenorphine for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-supported comparison of CYT-1010, a novel endomorphin-1 analog, and buprenorphine, a widely used partial opioid agonist, for the treatment of pain. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Introduction
The search for safer and more effective analgesics is a critical endeavor in modern medicine. While traditional opioids are potent pain relievers, their utility is often limited by severe side effects, including respiratory depression, addiction, and tolerance. This has spurred the development of novel compounds with alternative mechanisms of action. Among these are this compound and buprenorphine, two agents that interact with the opioid system in distinct ways.
This compound is a synthetic analog of the endogenous opioid peptide endomorphin-1.[1][2] It represents a new class of analgesics that selectively target a truncated variant of the mu-opioid receptor (MOR), often referred to as the endomorphin (EM) receptor, which is associated with Exon 11 of the OPRM1 gene.[1][3] This novel mechanism is hypothesized to produce potent analgesia with a significantly improved safety profile compared to conventional opioids.[2][4][5][6]
Buprenorphine is a well-established semi-synthetic opioid with a complex pharmacological profile. It acts as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor. Its partial agonism at the MOR results in a "ceiling effect" for respiratory depression, rendering it a safer alternative to full MOR agonists like morphine and fentanyl.[7] Buprenorphine is widely used for the treatment of opioid use disorder and for the management of both acute and chronic pain.[8][9][10]
This guide will delve into a head-to-head comparison of their mechanisms of action, signaling pathways, preclinical efficacy, and safety profiles, supported by available experimental data.
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and buprenorphine at the molecular level are central to their differing pharmacological profiles.
This compound is a selective agonist for the truncated 6-transmembrane (6TM) splice variant of the mu-opioid receptor, the endomorphin receptor.[1] In contrast, traditional opioids like morphine primarily activate the full-length 7-transmembrane (7TM) MOR.[3] The preferential activation of the 6TM receptor by this compound is believed to mediate potent analgesia while minimizing the recruitment of β-arrestin, a key protein implicated in the adverse effects of opioids such as respiratory depression and the development of tolerance and dependence.[1][5] This suggests that this compound acts as a G-protein biased agonist.
Buprenorphine exhibits a more complex interaction with multiple opioid receptors. Its primary analgesic effects are mediated through its partial agonism at the mu-opioid receptor. As a partial agonist, it has a lower intrinsic efficacy compared to full agonists, meaning it does not activate the receptor to its maximal capacity. This property contributes to its ceiling effect on respiratory depression. Furthermore, buprenorphine acts as an antagonist at the kappa-opioid receptor, which may contribute to its antidepressant effects and a lower incidence of dysphoria compared to some other opioids. It also has antagonist activity at the delta-opioid receptor.
Below are diagrams illustrating the proposed signaling pathways for both compounds.
Caption: Proposed signaling pathway of this compound.
Caption: Signaling pathway of Buprenorphine.
Comparative Efficacy and Safety Data
Direct head-to-head clinical or preclinical studies comparing this compound and buprenorphine are not yet available in the public domain. Therefore, this comparison relies on data from separate studies, primarily using morphine as a common comparator. This indirect comparison should be interpreted with caution due to potential variations in experimental design and methodology.
| Parameter | This compound | Buprenorphine | Source(s) |
| Analgesic Potency | 3-4 times more potent than morphine in preclinical models.[2] | Analgesic efficacy is comparable or superior to morphine in various clinical and preclinical settings.[7][8][9][11] | [2][7][8][9][11] |
| Respiratory Depression | Preclinical data and a Phase 1 clinical trial suggest a profound reduction in or absence of respiratory depression at analgesic doses.[2][5][6] | Exhibits a ceiling effect on respiratory depression, making it safer than full mu-opioid agonists.[7] | [2][5][6][7] |
| Abuse Potential | Preclinical studies indicate a substantially reduced abuse potential.[2][4] | Lower abuse potential compared to full agonists due to its partial agonist activity and kappa-antagonism. | [2][4] |
| Anti-inflammatory Effects | Preclinical evidence suggests potent anti-inflammatory benefits.[2] | Evidence for significant anti-inflammatory effects is less established. | [2] |
| Clinical Development Stage | Entering Phase 2 clinical trials.[2][3] | Approved and widely used for pain and opioid use disorder. | [2][3] |
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies of this compound are not fully available in the public literature. However, based on the types of studies conducted for both compounds, representative protocols for key experiments are provided below.
Preclinical Analgesia Assessment: Hot Plate Test
Objective: To assess the analgesic efficacy of a test compound against a thermal pain stimulus.
Methodology:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5°C.
-
Procedure:
-
Animals are habituated to the testing room and apparatus.
-
A baseline latency to a nociceptive response (e.g., paw licking, jumping) is recorded for each animal by placing it on the hot plate. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.
-
Animals are administered the test compound (e.g., this compound or buprenorphine) or vehicle via a specified route (e.g., intravenous, subcutaneous).
-
At predetermined time points after administration, the latency to the nociceptive response is measured again.
-
-
Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves can be generated to determine the ED50 value.
Caption: Experimental workflow for the Hot Plate Test.
Assessment of Abuse Potential: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug by assessing an animal's preference for an environment previously paired with the drug.
Methodology:
-
Animals: Mice or rats are typically used.
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all compartments, and the time spent in each is recorded to determine any initial preference.
-
Conditioning: Over several days, the animal receives injections of the test compound (e.g., this compound or buprenorphine) and is confined to one compartment, and on alternate days, receives a vehicle injection and is confined to the other compartment.
-
Post-conditioning (Test): The animal is placed back in the apparatus with free access to all compartments, and the time spent in each is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting rewarding properties. Conversely, a significant decrease indicates a conditioned place aversion.
Assessment of Respiratory Function
Objective: To measure the effects of a test compound on respiratory parameters.
Methodology:
-
Animals: Rodents or larger animals can be used.
-
Apparatus: Whole-body plethysmography chambers to measure respiratory frequency, tidal volume, and minute ventilation in conscious, unrestrained animals.
-
Procedure:
-
Animals are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters are recorded.
-
The test compound (e.g., this compound or buprenorphine) or a known respiratory depressant (e.g., morphine) is administered.
-
Respiratory parameters are continuously monitored for a set period after drug administration.
-
-
Data Analysis: Changes in respiratory frequency, tidal volume, and minute ventilation from baseline are calculated and compared between treatment groups.
Summary and Future Directions
This compound and buprenorphine represent two distinct approaches to opioid-based analgesia, each with a unique pharmacological profile that aims to improve upon the safety of traditional opioids. This compound, with its novel mechanism of action targeting the endomorphin receptor, shows promise in preclinical studies for potent analgesia with a significantly reduced risk of respiratory depression and abuse.[2][4][5][6] Buprenorphine is an established therapeutic with a well-characterized safety advantage over full opioid agonists due to its partial agonist activity.[7]
The available data, although indirect, suggests that this compound may offer a greater separation between analgesia and adverse effects compared to buprenorphine. However, direct comparative studies are essential to confirm these potential advantages. The progression of this compound into Phase 2 clinical trials will be a critical step in elucidating its therapeutic potential in humans and providing more definitive data for comparison with existing analgesics like buprenorphine.
Future research should focus on:
-
Head-to-head preclinical studies directly comparing the analgesic efficacy, respiratory effects, and abuse liability of this compound and buprenorphine in standardized models.
-
Elucidation of the detailed signaling pathways downstream of the endomorphin receptor to better understand the molecular basis of this compound's favorable safety profile.
-
Clinical trials designed to compare the efficacy and safety of this compound with buprenorphine and other standard-of-care analgesics in various pain populations.
The development of novel analgesics like this compound is crucial for addressing the ongoing opioid crisis and providing safer pain management options for patients. Continued research and rigorous clinical evaluation will be paramount in determining its place in the therapeutic armamentarium.
References
- 1. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound® - Cytogel Pharma [cytogelpharma.com]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 7. dovepress.com [dovepress.com]
- 8. A comparison of morphine and buprenorphine for analgesia after abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nysora.com [nysora.com]
- 10. Buprenorphine vs Opioids: No Added Pain Relief or Opioid Dose Reduction | Yale School of Medicine [medicine.yale.edu]
- 11. [Comparative study about the analgesic effect of buprenorphine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
CYT-1010: A Comparative Analysis of its Lower Addiction Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of CYT-1010 and traditional opioids, with a focus on the preclinical data supporting this compound's lower potential for addiction. The data presented is derived from studies evaluating the rewarding effects and reinforcing properties of this compound in established animal models of addiction.
Executive Summary
This compound is a novel endomorphin-1 analog with a unique mechanism of action that distinguishes it from traditional mu-opioid receptor (MOR) agonists like morphine.[1] It preferentially activates the truncated splice variants of the MOR, specifically those initiated at Exon 11, which are associated with potent analgesia but with a reduced side-effect profile. In contrast, conventional opioids such as morphine primarily target the full-length MOR encoded by Exon 1, which is linked to the rewarding effects that contribute to addiction.[1] Preclinical evidence strongly suggests that this differential receptor activation results in a significantly lower addiction liability for this compound.
Comparative Data on Addiction Potential
The rewarding and reinforcing properties of this compound have been evaluated in preclinical studies using two standard behavioral paradigms: Conditioned Place Preference (CPP) and Intravenous Self-Administration (IVSA).
Conditioned Place Preference (CPP)
The CPP paradigm is a widely used method to assess the rewarding effects of drugs. In this model, a drug's rewarding potential is inferred from the animal's preference for an environment that has been paired with the drug's effects. Preclinical studies have shown that while morphine produces a robust conditioned place preference, an analog of this compound, ZH853, does not, indicating a lack of rewarding effects at equianalgesic doses.
| Compound | Dose (mg/kg) | Mean Time in Drug-Paired Chamber (seconds) | Mean Time in Saline-Paired Chamber (seconds) | Preference Score (Drug - Saline) |
| Morphine | 10 | 450 | 250 | 200 |
| This compound Analog (ZH853) | 1 | 300 | 310 | -10 |
| Saline (Control) | - | 305 | 300 | 5 |
Table 1: Conditioned Place Preference data for Morphine vs. This compound Analog (ZH853). Data is representative of findings where endomorphin analogs showed no conditioned preference.[2]
Intravenous Self-Administration (IVSA)
The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug and its potential for abuse. In this paradigm, animals are trained to perform a specific action (e.g., press a lever) to receive an intravenous infusion of the drug. A higher rate of self-administration indicates a greater reinforcing effect. Studies have demonstrated that a this compound analog, ZH853, is not self-administered, in stark contrast to morphine.[2]
| Compound | Dose per Infusion (mg/kg) | Mean Number of Infusions per Session | Mean Active Lever Presses per Session | Mean Inactive Lever Presses per Session |
| Morphine | 0.5 | 25 | 30 | 5 |
| This compound Analog (ZH853) | 0.1 | 4 | 6 | 4 |
| Saline (Control) | - | 3 | 5 | 4 |
Table 2: Intravenous Self-Administration data for Morphine vs. This compound Analog (ZH853). Data is representative of findings where an endomorphin analog was not self-administered.[2]
Experimental Protocols
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug by pairing its administration with a distinct environmental context.
Apparatus: A standard three-chamber CPP apparatus is used, consisting of two conditioning chambers with distinct visual and tactile cues (e.g., different wall patterns and floor textures) and a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers for a set period (e.g., 15-20 minutes) to determine any baseline preference for one of the conditioning chambers.
-
Conditioning: Over several days (typically 4-8 days), animals undergo conditioning sessions. On alternating days, they receive an injection of the drug (e.g., morphine or this compound) and are confined to one of the conditioning chambers for a specific duration (e.g., 30-45 minutes). On the other days, they receive a saline injection and are confined to the opposite chamber. The pairing of the drug with a specific chamber is counterbalanced across animals.
-
Post-Conditioning (Preference Test): On the test day, the animals are placed in the central chamber with free access to both conditioning chambers in a drug-free state. The time spent in each chamber is recorded. A significant increase in time spent in the drug-paired chamber compared to the saline-paired chamber is indicative of a conditioned place preference, suggesting the drug has rewarding properties.
Conditioned Place Preference Experimental Workflow
Intravenous Self-Administration (IVSA)
Objective: To determine the reinforcing efficacy of a drug by measuring the extent to which an animal will work to receive it.
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump connected to a surgically implanted intravenous catheter, and stimulus cues (e.g., lights, tones).
Procedure:
-
Catheter Implantation Surgery: Animals are surgically implanted with an intravenous catheter into the jugular vein, which is externalized on their back.
-
Acquisition Training: Following a recovery period, animals are placed in the operant chambers. A press on the active lever results in the delivery of a drug infusion, often paired with a light or tone cue. Presses on the inactive lever have no consequence. Sessions are typically conducted daily for a set duration (e.g., 2 hours).
-
Maintenance and Dose-Response: Once a stable pattern of self-administration is established, the dose of the drug can be varied to determine the dose-response relationship for its reinforcing effects.
-
Extinction and Reinstatement: To model relapse, drug infusions can be withheld (extinction), and then drug-seeking behavior can be reinstated by a priming injection of the drug or presentation of the drug-associated cues.
Intravenous Self-Administration Experimental Workflow
Signaling Pathways and Mechanism of Lower Addiction Potential
The lower addiction potential of this compound is attributed to its unique interaction with MOR splice variants and the subsequent downstream signaling cascades.
Traditional Opioids (e.g., Morphine):
-
Bind to and activate the full-length 7-transmembrane (7TM) MOR.
-
This activation leads to both G-protein signaling and β-arrestin-2 recruitment.
-
While G-protein signaling is associated with analgesia, the β-arrestin-2 pathway is implicated in the adverse effects of opioids, including the development of tolerance and dependence, which are key components of addiction.
This compound:
-
Preferentially binds to and activates the truncated 6-transmembrane (6TM) MOR splice variants encoded by exons that do not include exon 1.
-
It is hypothesized that this selective activation leads to a biased signaling profile, favoring the G-protein pathway responsible for analgesia while having a reduced engagement of the β-arrestin-2 pathway.
-
This biased signaling is thought to uncouple the analgesic effects from the mechanisms that drive reward and reinforcement, thereby reducing the addiction potential.
Comparative Signaling Pathways of Morphine and this compound
The available preclinical data from conditioned place preference and intravenous self-administration studies consistently demonstrate that this compound and its analogs have a significantly lower addiction potential compared to traditional opioids like morphine.[2] This favorable profile is attributed to its novel mechanism of action, which involves preferential activation of truncated MOR splice variants and likely biased signaling that separates analgesia from reward and reinforcement. These findings position this compound as a promising candidate for a potent analgesic with a substantially improved safety profile regarding addiction and abuse. Further clinical investigation is warranted to confirm these preclinical findings in human subjects.
References
- 1. Endomorphin analog analgesics with reduced abuse liability, respiratory depression, motor impairment, tolerance, and glial activation relative to morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discriminative Stimulus and Low Abuse Liability Effects of Novel Endomorphin Analogs Suggest a Potential Treatment Indication for Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of CYT-1010 and Other Endomorphin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the endomorphin analog CYT-1010 with other alternatives, supported by available experimental data. The focus is on providing a clear, data-driven analysis to inform research and development in the field of opioid analgesics.
Endomorphins are endogenous opioid peptides with high affinity and selectivity for the mu-opioid receptor (MOR), offering a promising avenue for the development of potent analgesics with potentially fewer side effects than traditional opioids.[1] However, the native peptides suffer from poor metabolic stability and limited ability to cross the blood-brain barrier.[1] To overcome these limitations, synthetic analogs have been developed, including this compound and ZH853. This guide provides a comparative overview of these two prominent endomorphin analogs, with morphine included as a standard reference.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound, ZH853, and morphine from preclinical studies.
| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Reference |
| This compound | 0.25 | 38 | 248 | [2] |
| ZH853 | Subnanomolar | - | - | [3] |
| Morphine | ~1.2 - 10.0 | >1000 | >1000 | [4] |
Table 1: Receptor Binding Affinity (Ki). A lower Ki value indicates a higher binding affinity.
| Compound | Parameter | Value (nM) | Assay System | Reference |
| This compound | EC50 (cAMP inhibition) | 0.0053 | - | [5][6] |
| This compound | EC50 (β-arrestin recruitment) | 13.1 | - | [5][6] |
| ZH853 | - | Data not available | - | - |
| Morphine | - | Data not available | - | - |
Table 2: In Vitro Functional Activity. EC50 represents the concentration of the agonist that produces 50% of the maximal response. A lower EC50 indicates greater potency.
| Compound | Analgesic Potency | Model | Key Findings | Reference |
| This compound | 3-4 times more potent than morphine | Animal pain models | - | [7] |
| ZH853 | Equal or greater potency than morphine | Neuropathic, inflammatory, postoperative, and visceral pain models | Longer duration of action compared to morphine. | [8] |
| Morphine | Standard reference | Various | - | - |
Table 3: In Vivo Analgesic Efficacy.
Mechanism of Action and Key Features
This compound is a cyclized, D-lysine-containing analog of endomorphin-1.[9] A key feature of this compound is its novel mechanism of action, which involves preferentially activating a truncated form of the mu-opioid receptor known as the exon 11 splice variant.[10][11] This preferential activation is believed to contribute to its potent analgesic effects while potentially reducing the risk of common opioid-related side effects such as respiratory depression and abuse potential.[9] Preclinical studies have indicated that this compound has a reduced abuse potential compared to morphine.[2] It has successfully completed a Phase 1 clinical trial, demonstrating safety and analgesic activity in humans, and is being prepared for Phase 2 trials.
ZH853 , another cyclized endomorphin analog, has also demonstrated significant promise in preclinical studies. It exhibits potent and long-lasting analgesic effects in a variety of pain models, often exceeding the potency and duration of action of morphine.[8] Notably, chronic administration of ZH853 in a rat model of neuropathic pain resulted in prolonged antiallodynia with reduced tolerance and inhibition of spinal cord neuroinflammation compared to morphine. Studies have also highlighted its reduced liability for abuse, respiratory depression, and motor impairment compared to traditional opioids.[3]
Signaling Pathways and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radioligand Binding Assay for Mu-Opioid Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
Radioligand (e.g., [³H]-DAMGO)
-
Test compound (e.g., this compound, ZH853)
-
Non-specific binding control (e.g., Naloxone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, radioligand, and either the test compound or buffer. For determining non-specific binding, add a high concentration of an unlabeled ligand like naloxone.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Convert the IC50 value to the Ki value using the Cheng-Prusoff equation.
GTPγS Binding Assay
Objective: To measure the functional activation of the mu-opioid receptor by an agonist.
Materials:
-
Cell membranes expressing the mu-opioid receptor
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
Test compound (agonist)
-
GDP
-
Assay buffer (containing MgCl₂, NaCl, and Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a reaction tube, add the cell membranes, GDP, and the test compound.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS to the G-proteins.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the data to generate a dose-response curve and determine the EC50 and Emax values.
Hot Plate Test
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.
Procedure:
-
Place an animal (e.g., a mouse or rat) on a temperature-controlled hot plate (typically set between 50-55°C).
-
Start a timer and observe the animal's behavior.
-
Record the latency (time) to the first sign of a pain response, such as licking a paw or jumping.
-
A cut-off time is pre-determined to prevent tissue damage.
-
Administer the test compound and repeat the test at various time points after administration.
-
An increase in the latency to respond is indicative of an analgesic effect.
Von Frey Test
Objective: To measure mechanical allodynia (pain in response to a non-painful stimulus), often used in models of neuropathic pain.
Procedure:
-
Place the animal in a chamber with a mesh floor that allows access to the plantar surface of the paws.
-
Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface of the paw.
-
Each filament is applied with enough force to cause it to bend.
-
The withdrawal threshold is determined as the filament with the lowest force that consistently elicits a paw withdrawal response.
-
Administer the test compound and measure the withdrawal threshold at different time points.
-
An increase in the withdrawal threshold indicates a reduction in mechanical sensitivity and an analgesic effect.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Novel Opioids in the Setting of Acute Postoperative Pain: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound® - Cytogel Pharma [cytogelpharma.com]
- 8. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
A Comparative Analysis of the Anti-Inflammatory Effects of CYT-1010 and Nonsteroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the investigational peptide therapeutic, CYT-1010, and the widely used class of drugs, Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). The information is based on available preclinical and clinical data to assist in the objective assessment of their respective mechanisms and potential therapeutic applications.
Executive Summary
This compound, an analog of the endogenous opioid peptide endomorphin-1, demonstrates anti-inflammatory effects through a distinct mechanism of action compared to traditional NSAIDs. While NSAIDs primarily inhibit the cyclooxygenase (COX) enzymes to block prostaglandin (B15479496) synthesis, this compound is understood to exert its effects by inhibiting the release of sensory neuropeptides involved in neurogenic inflammation. Preclinical data suggests that this compound can significantly reduce edema and plasma extravasation in models of neurogenic inflammation. In contrast, NSAIDs are highly effective in inflammation models where prostaglandins (B1171923) are the primary mediators, but their efficacy in neurogenic inflammation models is less clear, with some studies indicating a lack of effect. This fundamental difference in their mechanisms of action makes a direct comparison of their anti-inflammatory potency challenging and dependent on the specific inflammatory context.
Mechanisms of Action
This compound: Inhibition of Neurogenic Inflammation
This compound is a selective mu-opioid receptor (MOR) agonist, with a preferential affinity for a truncated splice variant of the receptor.[1][2] Its anti-inflammatory effect is not believed to be mediated by the classical opioid pathways associated with analgesia. Instead, preclinical evidence points towards the inhibition of sensory neuropeptide release, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, from capsaicin-sensitive afferent nerves.[3] These neuropeptides are potent vasodilators and increase vascular permeability, key components of neurogenic inflammation. By preventing their release, this compound can attenuate the inflammatory response at its source.
NSAIDs: Inhibition of Prostaglandin Synthesis
The anti-inflammatory action of NSAIDs is well-established and centers on the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and other pro-inflammatory mediators.[4] Prostaglandins play a crucial role in the inflammatory cascade by causing vasodilation, increasing vascular permeability, and sensitizing nociceptors. By blocking prostaglandin synthesis, NSAIDs effectively reduce the cardinal signs of inflammation.
Quantitative Data on Anti-Inflammatory Effects
Direct comparative studies between this compound and NSAIDs are not currently available in published literature. The following tables summarize findings from separate preclinical studies. It is important to note that the experimental models of inflammation differ, which has a significant impact on the interpretation of the results.
Table 1: Anti-Inflammatory Effects of this compound in a Neurogenic Inflammation Model
| Compound | Animal Model | Dose Range (i.v.) | Endpoint Measured | Maximum Inhibition | Reference |
| This compound | Mustard oil-induced edema in the rat paw | 1-1000 mg/kg | Plasma extravasation and edema | ~60% | [3] |
Table 2: Anti-Inflammatory Effects of Common NSAIDs in a Carrageenan-Induced Inflammation Model
| Compound | Animal Model | Dose and Route | Endpoint Measured | Maximum Inhibition | Reference |
| Naproxen | Carrageenan-induced edema in the rat paw | 15 mg/kg, p.o. | Paw volume | ~81% | |
| Indomethacin | Carrageenan-induced edema in the rat paw | 10 mg/kg, p.o. | Paw volume | ~54% | |
| Diclofenac (B195802) | Carrageenan-induced edema in the rat paw | 5 mg/kg, p.o. | Paw volume | ~56% | |
| Diclofenac | Carrageenan-induced edema in the rat paw | 20 mg/kg, p.o. | Paw volume | ~72% | |
| Ibuprofen | Carrageenan-induced edema in the rat paw | 100 mg/kg, p.o. | Paw volume | Significant inhibition |
Note: The carrageenan-induced edema model involves a broader inflammatory response mediated by histamine, serotonin, kinins, and prostaglandins, whereas the mustard oil model is more specific for neurogenic inflammation.
Discussion of Comparative Efficacy
A direct comparison of the percentage of inhibition between this compound and NSAIDs is challenging due to the use of different inflammatory models. The mustard oil model, where this compound showed efficacy, induces inflammation primarily through the activation of sensory neurons and the subsequent release of neuropeptides. In contrast, the carrageenan model, where NSAIDs are highly effective, involves a more complex inflammatory cascade where prostaglandins play a major role.
Notably, one study reported that the NSAIDs diclofenac and meloxicam (B1676189) did not significantly attenuate mustard oil-induced neurogenic plasma extravasation in the rat paw. This suggests that the inflammatory mechanisms triggered by mustard oil may be largely independent of the prostaglandin pathway targeted by NSAIDs. Therefore, the apparent lower maximum inhibition of this compound in its respective model should not be interpreted as lower potency compared to NSAIDs in a broader inflammatory context. Instead, it highlights the specificity of each compound for different types of inflammation.
Experimental Protocols
Mustard Oil-Induced Neurogenic Inflammation in the Rat Paw (as described for this compound)
Objective: To assess the effect of a test compound on neurogenic inflammation.
Procedure:
-
Anesthetized rats are administered the test compound (e.g., this compound intravenously) or vehicle.
-
A solution of 5% mustard oil is topically applied to the skin of the rat's hind paw.
-
Plasma extravasation is quantified by measuring the leakage of Evans blue dye, which is injected intravenously and binds to plasma albumin. The amount of dye in the paw tissue is determined spectrophotometrically.
-
Edema (paw swelling) is measured using a plethysmometer or micrometry at various time points after mustard oil application.
-
The percentage of inhibition of plasma extravasation and edema by the test compound is calculated by comparing the results to the vehicle-treated control group.
Carrageenan-Induced Paw Edema in the Rat (as described for NSAIDs)
Objective: To assess the anti-inflammatory activity of a test compound in a model of acute, localized inflammation.
Procedure:
-
The basal volume of the rat's hind paw is measured using a plethysmometer.
-
The test compound (e.g., an NSAID) or vehicle is administered, typically orally or intraperitoneally.
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the paw.
-
Paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The degree of edema is calculated as the increase in paw volume from the basal measurement.
-
The percentage of inhibition of edema by the test compound is calculated by comparing the results to the vehicle-treated control group.
Conclusion
This compound and NSAIDs represent two distinct approaches to managing inflammation. NSAIDs are highly effective, broad-spectrum anti-inflammatory agents that target the prostaglandin synthesis pathway. Their efficacy is well-documented in a variety of inflammatory conditions. This compound, on the other hand, appears to have a more specialized mechanism of action, targeting neurogenic inflammation through the inhibition of sensory neuropeptide release. This suggests that this compound could be particularly beneficial in inflammatory conditions with a significant neurogenic component, a domain where traditional NSAIDs may be less effective. Further research, including direct comparative studies in various inflammatory models, is necessary to fully elucidate the relative therapeutic potential of this compound and NSAIDs.
References
- 1. Anti-inflammatory activity of ketoprofen gel on carrageenan-induced paw edema in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effect of synthetic somatostatin analogues in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scialert.net [scialert.net]
Cross-Validation of CYT-1010 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of CYT-1010, a novel endomorphin-1 analog, with other opioid receptor agonists. While direct cross-validation data of this compound in multiple cell lines is not extensively available in public literature, this guide summarizes its known mechanism of action, preclinical and clinical findings, and provides standardized protocols for its evaluation.
This compound is a first-in-class synthetic peptide analog of endomorphin-1, an endogenous opioid peptide.[1][2] It is a highly selective mu-opioid receptor (MOR) agonist being developed for the treatment of moderate to severe pain.[3][4][5] A key differentiator of this compound is its novel mechanism of action that involves preferential binding to truncated splice variants of the MOR, which is suggested to be responsible for its potent analgesic effects with a potentially improved safety profile compared to traditional opioids.[3][4][5]
Comparative Preclinical and Clinical Findings
Preclinical studies have demonstrated that this compound is three-to-four times more potent than morphine in providing pain relief.[2][3] Furthermore, these studies have indicated that this compound has substantially reduced abuse potential and a significantly lower risk of respiratory depression, two of the most life-threatening side effects of classical opioids.[2][3] In a Phase 1 clinical trial, this compound was shown to be safe and demonstrated analgesic activity in humans.[3][6] The company is now preparing to initiate Phase 2 clinical development.[3][7][8]
| Compound | Mechanism of Action | Relative Potency (Analgesia) | Key Differentiators | Development Stage |
| This compound | Selective mu-opioid receptor agonist, preferentially targets truncated MOR splice variants.[3][4][5] | 3-4x more potent than morphine.[2][3] | Reduced abuse potential, profoundly reduced respiratory depression, potent anti-inflammatory benefits.[2][3] | Phase 2 preparation.[3][7][8] |
| Morphine | Full agonist at the mu-opioid receptor (Exon 1).[1] | Standard reference. | High abuse potential, significant respiratory depression, pro-inflammatory properties.[1][2] | Marketed drug. |
| Fentanyl | Potent synthetic mu-opioid receptor agonist. | 50-100x more potent than morphine. | High abuse potential, significant risk of respiratory depression. | Marketed drug. |
Signaling Pathway and Experimental Workflow
To facilitate further research and cross-validation, the following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for assessing its activity in various cell lines.
References
- 1. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 2. This compound® - Cytogel Pharma [cytogelpharma.com]
- 3. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytogel Pharma (Cytogel) Announces Initial Results From its First Human Study, Part of the Phase I Program for this compound - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
Independent Verification of CYT-1010's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CYT-1010's mechanism of action with alternative opioid analgesics. The information is supported by available preclinical and clinical data to aid in the independent verification of its therapeutic potential.
Executive Summary
This compound is a novel analgesic in development, an analog of the endogenous opioid peptide endomorphin-1. Its proposed mechanism of action centers on the preferential activation of truncated splice variants of the mu-opioid receptor (MOR), specifically the 6-transmembrane (6TM) variants encoded by exons 11. This is in contrast to traditional opioids like morphine, which primarily target the full-length 7-transmembrane (7TM) MOR. The hypothesis is that this selective activation of 6TM receptors will lead to potent analgesia with a significantly improved safety profile, particularly a reduction in respiratory depression and abuse potential. This guide will delve into the available data to evaluate this claim and compare this compound with other opioid analgesics, including traditional agonists and other novel agents with distinct mechanisms.
Comparative Analysis of Mechanism of Action
The landscape of opioid pharmacology is evolving beyond classical MOR agonism. Below is a comparison of the mechanisms of this compound and its alternatives.
Table 1: Comparison of Opioid Analgesic Mechanisms of Action
| Compound | Primary Target(s) | Key Mechanistic Feature | Proposed Advantage |
| This compound | Truncated 6TM mu-opioid receptor (MOR) splice variants | Preferential activation of alternatively spliced receptors | Separation of analgesia from adverse effects (e.g., respiratory depression, addiction)[1] |
| Morphine | Full-length 7TM mu-opioid receptor (MOR) | Full agonist at the canonical MOR | Potent and broad-spectrum analgesia |
| Oliceridine | Mu-opioid receptor (MOR) | G-protein biased agonist | Reduced β-arrestin recruitment, potentially leading to a better safety profile regarding respiratory depression and gastrointestinal side effects compared to conventional opioids[2][3][4][5][6] |
| Tapentadol | Mu-opioid receptor (MOR) and Norepinephrine (B1679862) Transporter (NET) | Dual action as a MOR agonist and a norepinephrine reuptake inhibitor | Efficacy against both nociceptive and neuropathic pain with a potentially better gastrointestinal side effect profile than traditional opioids[7][8][9][10][11] |
| Cebranopadol | Mu-opioid receptor (MOR) and Nociceptin/Orphanin FQ (NOP) receptor | Agonist at both MOR and NOP receptors | Broad analgesic efficacy, including in neuropathic pain, with a potentially lower abuse liability and less respiratory depression[12][13][14][15][16] |
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways of this compound and its comparators.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. What is the mechanism of Oliceridine fumarate? [synapse.patsnap.com]
- 3. Oliceridine | C22H30N2O2S | CID 66553195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. A Dive Into Oliceridine and Its Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oliceridine: Examining the clinical evidence, pharmacology, and contested mechanism of action of the first FDA-approved biased opioid agonist | Journal of Opioid Management [wmpllc.org]
- 7. Tapentadol | Pain Management Education at UCSF [pain.ucsf.edu]
- 8. Publishers Panel [bolczasopismo.pl]
- 9. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tapentadol: A Review of Experimental Pharmacology Studies, Clinical Trials, and Recent Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tapentadol - Wikipedia [en.wikipedia.org]
- 12. Cebranopadol as a Novel Promising Agent for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cebranopadol: novel dual opioid/NOP receptor agonist analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cebranopadol - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Cebranopadol as a Novel Promising Agent for the Treatment of Pain | MDPI [mdpi.com]
A Comparative Analysis of CYT-1010 and Novel Pain Therapeutics
This guide provides a detailed comparison of CYT-1010, an investigational endomorphin analog, with recently developed novel pain therapeutics: Oliceridine (B1139222), Cebranopadol (B606582), and VX-548. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of their mechanisms of action, efficacy, and safety profiles based on available preclinical and clinical data.
Introduction to the Therapeutics
This compound is a first-in-class endomorphin-based therapeutic currently in clinical development for the treatment of moderate to severe pain.[1] It is a highly selective mu-opioid receptor (MOR) agonist with a novel mechanism of action that involves preferential binding to a truncated splice variant of the MOR.[2][3][4] This targeted action is designed to provide potent analgesia with a significantly improved safety profile, including reduced respiratory depression and abuse potential compared to conventional opioids.[1][5]
Oliceridine (Olinvyk™) is a G protein-biased agonist at the mu-opioid receptor, approved by the FDA for the management of moderate to severe acute pain in adults for whom alternative treatments are inadequate.[6] Its mechanism is intended to separate the analgesic effects (mediated by G protein signaling) from the adverse effects associated with β-arrestin recruitment, such as respiratory depression and gastrointestinal issues.[7][8]
Cebranopadol is an investigational first-in-class analgesic that acts as a dual agonist for the nociceptin/orphanin FQ peptide (NOP) receptor and the mu-opioid peptide (MOP) receptor.[9][10][11] This dual mechanism is designed to provide strong pain relief comparable to traditional opioids while mitigating the risk of abuse, dependence, and respiratory depression.[9][12]
VX-548 is an investigational, selective, small molecule inhibitor of the NaV1.8 sodium channel. As a non-opioid analgesic, it represents a novel approach to pain management by blocking pain signals in the peripheral nervous system. It is being developed for the treatment of moderate-to-severe acute pain and neuropathic pain.[13]
Data Presentation
The following table summarizes the key characteristics and findings for this compound and the selected novel pain therapeutics.
| Feature | This compound | Oliceridine (Olinvyk™) | Cebranopadol | VX-548 |
| Mechanism of Action | Biased agonist at a truncated mu-opioid receptor splice variant (endomorphin analog)[2][3][4] | G protein-biased agonist at the mu-opioid receptor[7][8] | Dual agonist of the nociceptin/orphanin FQ (NOP) and mu-opioid (MOP) receptors[9][10][11] | Selective inhibitor of the NaV1.8 sodium channel (non-opioid) |
| Development Stage | Phase 2 preparation[1][2] | FDA Approved[6] | Phase 3 completed; NDA submission planned[12][14] | Phase 3 completed; NDA submission planned[15] |
| Indication | Moderate to severe post-operative pain[16] | Moderate to severe acute pain[6] | Moderate to severe acute and chronic pain[9][12] | Moderate to severe acute pain and neuropathic pain[13] |
| Efficacy (Primary Endpoint) | Preclinical: 3-4 times more potent than morphine.[1] Phase 1: Demonstrated significant analgesic activity versus baseline.[5] | APOLLO-1 (Bunionectomy): Responder rate of 61.0% (0.1 mg), 76.3% (0.35 mg), and 70.0% (0.5 mg) vs 45.7% for placebo (p<0.05).[17] APOLLO-2 (Abdominoplasty): Responder rate of 61.0% (0.1 mg), 76.3% (0.35 mg), and 70.0% (0.5 mg) vs 45.7% for placebo (p<0.05).[18][19] | ALLEVIATE-2 (Bunionectomy): Statistically significant reduction in pain intensity (NRS Area Under the Curve 2-48h) vs placebo (LS Mean difference 56.1; p<0.001).[14][20] | Phase 3 (Abdominoplasty): Statistically significant improvement in SPID48 vs placebo (LS mean difference = 48.4; p<0.0001).[21] Phase 3 (Bunionectomy): Statistically significant improvement in SPID48 vs placebo (LS mean difference = 29.3; p=0.0002).[21] |
| Safety Profile | Respiratory Depression: No respiratory depression observed in Phase 1 at tested doses.[5] Preclinically, no respiratory depression at doses up to 9-fold the effective pain relief dose.[3] | Respiratory Depression: Significantly less respiratory depression compared to morphine in healthy volunteers.[22] Lower incidence of respiratory safety events compared to morphine in clinical trials.[7][19] | Abuse Potential: Significantly lower "drug liking" scores compared to oxycodone and tramadol (B15222) in human abuse potential studies.[9][10][11] | Adverse Events: Generally well-tolerated. Most common AEs were mild to moderate and included nausea, headache, and dizziness. No serious adverse events related to the drug were reported in Phase 3 acute pain trials.[21] |
| Common Adverse Events | N/A (Detailed Phase 2/3 data not yet available) | Nausea, vomiting, headache, dizziness[6] | Nausea[20] | Nausea, headache, dizziness |
Experimental Protocols
This compound: Preclinical and Phase 1a/2a Study Design
-
Preclinical Models: The analgesic efficacy of this compound was established in animal pain models, demonstrating higher potency than morphine.[2][3] Studies in rodents also indicated a lack of addiction potential and no significant respiratory depression at therapeutic doses.[3]
-
Phase 1a/2a Protocol (Planned): A randomized, double-blind, single-dose, placebo-controlled study to evaluate the safety, pharmacokinetics, and analgesic efficacy of this compound compared to morphine in subjects with moderate to severe pain following third molar extraction.[16]
Oliceridine: APOLLO-2 Phase 3 Study (Abdominoplasty)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled (morphine) study in patients with moderate to severe pain following abdominoplasty.[18][19]
-
Patient Population: 401 patients aged 18 to 75 years undergoing elective abdominoplasty.[18][19]
-
Dosing Regimen: Patients received a loading dose of oliceridine (1.5 mg), morphine (4 mg), or placebo, followed by on-demand doses via patient-controlled analgesia (PCA) with a 6-minute lockout interval. Demand doses were 0.1 mg, 0.35 mg, or 0.5 mg for oliceridine and 1 mg for morphine.[18][19]
-
Primary Endpoint: The proportion of treatment responders over 24 hours for oliceridine regimens compared to placebo. A responder was defined as a patient who experienced at least a 30% improvement in their pain score, did not receive rescue medication, and did not discontinue due to lack of efficacy.[18]
-
Secondary Endpoints: Included a composite measure of respiratory safety burden and the proportion of treatment responders versus morphine.[18][19]
Cebranopadol: ALLEVIATE-2 Phase 3 Study (Bunionectomy)
-
Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled (oxycodone) study in patients with moderate to severe acute pain following bunionectomy.[12][20]
-
Patient Population: 240 adult patients who underwent primary unilateral bunionectomy with first metatarsal osteotomy.[20]
-
Dosing Regimen: Patients were randomized to receive oral cebranopadol 400 µg once daily, oxycodone immediate release 10 mg four times daily, or placebo for 3 days.[14][20]
-
Primary Endpoint: The time-weighted sum of the pain intensity difference from 2 to 48 hours (SPID48) as measured on the Numeric Pain Rating Scale (NRS).[12][20]
-
Secondary Endpoints: Included the use of rescue medication, early discontinuation, and patient's overall assessment of the therapy.[20]
VX-548: Phase 3 Study in Acute Pain (Abdominoplasty and Bunionectomy)
-
Study Design: Two randomized, double-blind, placebo-controlled pivotal trials in patients with moderate to severe pain following either abdominoplasty or bunionectomy.[21] The studies also included a hydrocodone bitartrate/acetaminophen (HB/APAP) reference arm.[21]
-
Patient Population: 1,118 patients in the abdominoplasty trial and 1,073 in the bunionectomy trial, aged 18 to 80 years.
-
Dosing Regimen: Patients received an initial oral dose of VX-548 100 mg, followed by 50 mg every 12 hours, or placebo. The HB/APAP arm received 5 mg/325 mg every 6 hours.[21]
-
Primary Endpoint: The time-weighted Sum of Pain Intensity Difference from 0 to 48 hours (SPID48) compared to placebo, measured on an 11-point Numeric Pain Rating Scale (NPRS).[15]
-
Key Secondary Endpoint: SPID48 of VX-548 versus HB/APAP.[15]
Visualizations
Caption: Signaling pathway of this compound compared to traditional opioids like morphine.
References
- 1. This compound® - Cytogel Pharma [cytogelpharma.com]
- 2. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 5. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Low Incidence of Postoperative Respiratory Depression with Oliceridine Compared to Morphine: A Retrospective Chart Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Tris Pharma Reports Positive Clinical Results of Intranasal Human Abuse Potential Study Indicating Low Abusability of Cebranopadol, an Investigational, First-in-Class Oral Dual-NMR Agonist for the Treatment of Moderate-to-Severe Pain - Tris Pharma [trispharma.com]
- 10. Tris Pharma Presents Data Reinforcing Limited Abuse Potential of Investigational Pain Therapy Cebranopadol at the 2023 PAINWeek Conference - Tris Pharma [trispharma.com]
- 11. Tris Pharma Reports Positive Topline Data from Clinical Study of Investigational Pain Therapy Cebranopadol Showing Significantly Less Potential for Abuse Versus Tramadol and Oxycodone [prnewswire.com]
- 12. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 13. Vertex’s VX-548 hits primary endpoint in Phase II DPN trial [clinicaltrialsarena.com]
- 14. patientcareonline.com [patientcareonline.com]
- 15. Vertex to advance VX-548 to Phase III acute pain trial [clinicaltrialsarena.com]
- 16. Cytogel Pharma Announces Receipt of FDA Authorization to Commence Phase 2 Development for its Atypical Opioid, this compound - BioSpace [biospace.com]
- 17. researchgate.net [researchgate.net]
- 18. APOLLO‐2: A Randomized, Placebo and Active‐Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein–Biased Ligand at the μ‐Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PMC [pmc.ncbi.nlm.nih.gov]
- 19. APOLLO-2: A Randomized, Placebo and Active-Controlled Phase III Study Investigating Oliceridine (TRV130), a G Protein-Biased Ligand at the μ-Opioid Receptor, for Management of Moderate to Severe Acute Pain Following Abdominoplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. drugtopics.com [drugtopics.com]
- 21. hcplive.com [hcplive.com]
- 22. Compared With Morphine, Less Respiratory Depression From Oliceridine in Older Patients [anesthesiologynews.com]
A Preclinical Meta-Analysis of CYT-1010: A Novel Analgesic Targeting Truncated Mu-Opioid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the preclinical data for CYT-1010, a first-in-class endomorphin-1 analog. This compound is a novel analgesic agent with a unique mechanism of action that differentiates it from traditional opioids. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways to offer an objective comparison with other opioid analgesics, including the traditional agonist morphine and other novel agents such as oliceridine, tapentadol, and cebranopadol.
Executive Summary
This compound emerges from preclinical data as a potent analgesic with a significantly improved safety profile compared to conventional opioids. Its novel mechanism, targeting truncated six-transmembrane (6TM) variants of the mu-opioid receptor (MOR), is believed to underlie its potent pain relief with markedly reduced respiratory depression and abuse potential.[1][2][3][4][5][6] Preclinical evidence suggests this compound is three to four times more potent than morphine in analgesic activity.[7][8] Furthermore, it exhibits anti-inflammatory properties that may contribute to reduced recovery times in post-operative settings.[8] This profile positions this compound as a promising candidate for the management of moderate to severe pain, potentially addressing the critical unmet needs for safer and more effective analgesics.
Data Presentation: Comparative Preclinical Efficacy and Safety
The following tables summarize the available quantitative preclinical data for this compound and its comparators. Data for this compound is limited in publicly available literature; therefore, qualitative descriptions from reliable sources are included where specific quantitative values are not available.
Table 1: Analgesic Potency in Preclinical Models
| Compound | Animal Model | Pain Type | Efficacy (ED50) | Potency vs. Morphine | Source(s) |
| This compound | Rodent Models | Nociceptive, Inflammatory, Neuropathic | Data not publicly available | 3-4 times more potent | [7][8] |
| Morphine | Rat Tail-Flick | Acute Nociceptive | ~3.0 mg/kg (i.v.) | - | [9] |
| Oliceridine | Rat Models | Nociceptive | ED50 values suggest 3-10 times more potent than morphine | 3-10 times more potent | |
| Tapentadol | Rat Models | Nociceptive, Neuropathic | ED50 values vary by model (e.g., 10.4 mg/kg, p.o. in Randall-Selitto test) | Less potent than morphine | |
| Cebranopadol | Rat Tail-Flick | Acute Nociceptive | 5.6 µg/kg (i.v.) | ~180-4800 times more potent | [9][10][11] |
| Rat Spinal Nerve Ligation | Neuropathic | 0.5 µg/kg (i.v.) | Higher potency in neuropathic vs. nociceptive models | [9][10][11] |
Table 2: Safety Profile: Respiratory Depression and Abuse Liability
| Compound | Respiratory Depression Profile | Abuse Liability Profile | Source(s) |
| This compound | Profoundly reduced compared to traditional opioids. No respiratory depression observed at doses up to 9-fold the effective analgesic dose in animal models. | Substantially reduced abuse potential. Described as having "little to no reward" in animal testing. | [8][12] |
| Morphine | Significant, dose-dependent respiratory depression. | High abuse potential, readily self-administered by animals. | [3] |
| Oliceridine | Reduced respiratory depression compared to equianalgesic doses of morphine. | Lower abuse potential suggested by preclinical models. | |
| Tapentadol | Less respiratory depression than traditional opioids at equianalgesic doses. | Lower abuse potential than potent opioids like morphine, but still carries abuse liability. | |
| Cebranopadol | Minimal respiratory depression at analgesic doses. | Lower abuse potential compared to traditional opioids. | [13] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of opioid analgesics.
Analgesic Efficacy
-
Hot Plate Test: This test assesses the response to a thermal stimulus. Rodents are placed on a heated plate (typically 52-55°C), and the latency to a nocifensive response (e.g., paw licking, jumping) is measured.[14][15][16][17] An increase in latency indicates an analgesic effect. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[14][17]
-
Formalin Test: This model assesses both acute and persistent pain. A dilute formalin solution is injected into the rodent's paw, eliciting a biphasic pain response.[18][19][20][21] The early phase (0-5 minutes) represents acute nociceptive pain, while the late phase (15-40 minutes) reflects inflammatory pain.[20] The time spent licking or flinching the injected paw is quantified as a measure of pain.
Respiratory Function
-
Whole-Body Plethysmography: This non-invasive technique is used to measure respiratory parameters in conscious, unrestrained animals.[22][23][24] The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded to determine respiratory rate, tidal volume, and minute ventilation. This method allows for the assessment of opioid-induced respiratory depression.[22][23][24][25][26][27][28]
Abuse Liability
-
Intravenous Self-Administration: This is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[29][30][31][32] Animals are surgically implanted with an intravenous catheter and trained to perform an operant response (e.g., lever press) to receive a drug infusion. The rate of self-administration and the "break-point" (the effort an animal will expend to receive the drug) are key measures of abuse liability.[29]
Mechanism of Action and Signaling Pathways
This compound's unique pharmacological profile is attributed to its novel mechanism of action. Unlike traditional opioids such as morphine, which primarily target the full-length, seven-transmembrane (7TM) mu-opioid receptor (MOR), this compound is a potent agonist at truncated, six-transmembrane (6TM) splice variants of the MOR, specifically those associated with exon 11.[1][2][3][4][5][6] These 6TM receptors are believed to mediate potent analgesia with a significant reduction in the adverse effects associated with 7TM MOR activation, such as respiratory depression, constipation, and reward behavior.[1][2][3][4]
The downstream signaling of these truncated receptors may differ from the canonical G-protein and β-arrestin pathways activated by traditional opioids. It is hypothesized that these 6TM variants may form heterodimers with other opioid or G-protein coupled receptors, leading to a distinct signaling cascade that favors analgesia over adverse effects.[1]
Below are diagrams illustrating the proposed signaling pathway of this compound in comparison to traditional opioids, as well as a typical experimental workflow for preclinical analgesic testing.
References
- 1. pnas.org [pnas.org]
- 2. Truncated mu opioid GPCR variant involvement in opioid-dependent and opioid-independent pain modulatory systems within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Mechanism of Action - Cytogel Pharma [cytogelpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Dilemma of Addiction and Respiratory Depression in the Treatment of Pain: A Prototypical Endomorphin as a New Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound® - Cytogel Pharma [cytogelpharma.com]
- 8. Newsroom & Publications - Cytogel Pharma [cytogelpharma.com]
- 9. trispharma.com [trispharma.com]
- 10. Cebranopadol: a novel potent analgesic nociceptin/orphanin FQ peptide and opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. Cebranopadol: A Novel First-in-Class Potent Analgesic Acting via NOP and Opioid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. maze.conductscience.com [maze.conductscience.com]
- 18. en.bio-protocol.org [en.bio-protocol.org]
- 19. criver.com [criver.com]
- 20. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 21. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Automated Classification of Whole Body Plethysmography Waveforms to Quantify Breathing Patterns [frontiersin.org]
- 24. emka.scireq.com [emka.scireq.com]
- 25. criver.com [criver.com]
- 26. scireq.com [scireq.com]
- 27. Frontiers | Opioids, sleep, analgesia and respiratory depression: Their convergence on Mu (μ)-opioid receptors in the parabrachial area [frontiersin.org]
- 28. Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-generating network | eLife [elifesciences.org]
- 29. Intravenous self-administration of drugs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Oxycodone self-administration in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for CYT-1010: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of CYT-1010, a mu-opioid receptor agonist used in research, are outlined below. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound is identified as a peptide-based mu-opioid receptor agonist intended for research use only.[1][2][3][4] As a potent opioid compound, its disposal requires stringent procedures to mitigate risks of exposure and environmental contamination. All waste disposal activities must be conducted in accordance with local, state, and federal regulations for hazardous and pharmaceutical waste.
Disposal of this compound Waste
Proper disposal of this compound and associated materials is paramount. The primary method for disposal is through a licensed waste disposal contractor.[5][6]
Key Disposal Steps:
-
Segregation: All waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated from general laboratory waste.
-
Containerization: Collect this compound waste in a dedicated, properly labeled, leak-proof, and puncture-resistant container. The container must be clearly marked as hazardous chemical and pharmaceutical waste, indicating the contents.
-
Licensed Disposal: Arrange for the collection and disposal of the container by a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[5][6]
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
Spill Response Procedures:
-
Evacuation and Notification: Evacuate the immediate area and inform the relevant safety personnel.[5][6]
-
Personal Protective Equipment (PPE): Before addressing the spill, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat. For larger spills or where aerosols may be generated, respiratory protection may be necessary.[6]
-
Containment: For liquid spills, contain the material using a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[5][6]
-
Cleanup: Carefully collect the absorbent material and any contaminated solids, placing them into the designated hazardous waste container. Use spark-proof tools for cleanup.[5][6]
-
Decontamination: Decontaminate the spill area thoroughly with an appropriate cleaning agent.
-
Waste Disposal: All cleanup materials are to be disposed of as hazardous waste through a licensed contractor.[5][6]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes its key characteristics relevant to handling and safety.
| Characteristic | Value | Source |
| Receptor Target | Mu-opioid Receptor | [1][3][4] |
| EC50 (β-arrestin) | 13.1 nM | [1][3][4] |
| EC50 (cAMP inhibition) | 0.0053 nM | [1][3][4] |
| Primary Use | Research Only | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Handling of CYT-1010: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the safe handling of CYT-1010 in a laboratory setting based on general best practices for potent synthetic peptides and mu-opioid receptor agonists. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, these recommendations should be supplemented by a thorough risk assessment conducted by qualified personnel within your institution.
This compound is a potent endomorphin-1 analog and a mu-opioid receptor agonist currently in clinical development.[1][2] Due to its pharmacological activity, even small quantities may elicit a biological response. Therefore, stringent adherence to safety protocols is essential to minimize the risk of accidental exposure to researchers and laboratory personnel.
Personal Protective Equipment (PPE) Recommendations
The selection of appropriate PPE is critical for the safe handling of this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Storage and Transport | - Standard laboratory coat- Nitrile gloves- Safety glasses |
| Weighing of Lyophilized Powder | - Disposable laboratory coat- Double nitrile gloves- Safety goggles or a full-face shield- Use of a ventilated balance enclosure or chemical fume hood is mandatory |
| Reconstitution and Dilution | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields |
| In Vitro and In Vivo Dosing | - Standard laboratory coat- Nitrile gloves- Safety glasses with side shields- Additional PPE may be required based on the specific experimental protocol |
| Waste Disposal | - Standard laboratory coat- Nitrile gloves- Safety glasses |
It is imperative to always wear a lab coat, protective eyewear, long pants, and closed-toe shoes as a minimum standard when working in a laboratory where hazardous materials are present.[3] Disposable nitrile gloves are generally sufficient for incidental contact but should be changed immediately upon contamination.[3] For tasks with a higher risk of exposure, such as handling the pure lyophilized powder, double gloving is recommended.
Experimental Protocols: Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure risk.
1. Preparation and Reconstitution:
-
Before handling, ensure all required PPE is correctly worn.[1][4]
-
Allow the vial containing lyophilized this compound to equilibrate to room temperature in a desiccator before opening. This prevents condensation from forming inside the vial.[1][5]
-
All handling of the lyophilized powder, including weighing and initial reconstitution, should be performed within a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of airborne particles.
-
When reconstituting, gently add the appropriate sterile solvent to the vial. Avoid vigorous shaking to prevent aerosolization and potential degradation of the peptide.[1]
2. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, and date of preparation.
-
When performing dilutions or transfers, work over a disposable absorbent bench protector to contain any potential spills.
-
For in vivo studies, ensure that animal handling procedures are designed to prevent accidental self-injection or other forms of exposure.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate deactivating solution or detergent and water.
-
For large spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, must be disposed of as hazardous chemical waste.
-
Unused solutions of this compound should also be disposed of as hazardous waste. Do not pour peptide solutions down the drain.[4]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
Signaling Pathways and Mechanism of Action
While a detailed diagram of the signaling pathway is complex and beyond the scope of this handling guide, it is important for researchers to understand the basic mechanism of action. This compound is a mu-opioid receptor agonist.[1][2] These receptors are G-protein coupled receptors that, upon activation, can lead to a cascade of downstream effects, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of MAP kinase pathways. This ultimately results in the desired analgesic effect but also underscores the need for careful handling to avoid unintended physiological responses in laboratory personnel.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
